Melamine borate
Description
Properties
CAS No. |
53587-44-3 |
|---|---|
Molecular Formula |
C3H9BN6O3 |
Molecular Weight |
187.96 g/mol |
IUPAC Name |
boric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.BH3O3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);2-4H |
InChI Key |
IUTYMBRQELGIRS-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Crystal Structure of Melamine Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of melamine (B1676169) borate (B1201080), a supramolecular complex formed between melamine and boric acid. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers in materials science, crystallography, and drug development.
Crystal Structure and Crystallographic Data
Melamine borate, specifically melamine diborate (C₃N₆H₆·2H₃BO₃), crystallizes in a monoclinic system with the space group P2₁/c.[1][2] The fundamental building blocks of the crystal are individual melamine molecules and boric acid molecules, which are held together by an extensive network of hydrogen bonds to form a stable three-dimensional supramolecular architecture.[3][4]
The crystallographic data for melamine diborate is summarized in the table below.
Table 1: Crystallographic Data for Melamine Diborate [5]
| Parameter | Value |
| Formula | C₃H₁₂B₂N₆O₆ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 3.596 |
| b (Å) | 20.111 |
| c (Å) | 14.1092 |
| α (°) | 90 |
| β (°) | 92.12 |
| γ (°) | 90 |
| Z | 4 |
Intramolecular Geometry
The integrity of the melamine and boric acid molecules is maintained within the co-crystal structure. The following tables detail the key intramolecular bond lengths and angles.
Table 2: Selected Intramolecular Bond Lengths in this compound
| Bond | Length (Å) |
| Melamine | |
| C-N (ring) | 1.324 - 1.358 |
| C-N (amino) | 1.324 - 1.358 |
| Boric Acid | |
| B-O | 1.375 - 1.375 |
Note: Specific bond lengths can vary slightly depending on the refinement of the crystal structure data.
Table 3: Selected Intramolecular Bond Angles in this compound
| Angle | Value (°) |
| Melamine | |
| N-C-N (ring) | 115.3 - 124.8 |
| Boric Acid | |
| O-B-O | 119.9 - 120.1 |
Note: Specific bond angles can vary slightly depending on the refinement of the crystal structure data.
Supramolecular Assembly and Hydrogen Bonding
The crystal structure of this compound is dominated by a complex network of hydrogen bonds. These interactions involve the amino groups of melamine acting as hydrogen bond donors to the oxygen atoms of boric acid, and the hydroxyl groups of boric acid acting as donors to the ring nitrogen atoms of melamine and the oxygen atoms of adjacent boric acid molecules.[3][4] This extensive hydrogen bonding network is responsible for the formation of layered structures, which then stack to create the three-dimensional crystal lattice.[4] One of the amino groups of melamine does not participate in hydrogen bonding.[3]
Table 4: Hydrogen Bond Geometry in Melamine Diborate [6]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | - | - | 2.81 - 3.09 | - |
| O-H···N | - | - | 2.81 - 3.09 | - |
| O-H···O | - | - | 2.81 - 3.09 | - |
Note: The hydrogen bond lengths are reported to be in the range of 0.181(2) nm to 0.209(2) nm (1.81 to 2.09 Å).[6] Detailed individual bond parameters require access to the full crystallographic information file.
Experimental Protocols
The characterization of this compound's crystal structure involves several key experimental techniques.
Synthesis of this compound Crystals
Single crystals of melamine diborate can be synthesized via a time-dependent solvothermal method.
Protocol:
-
A mixture of melamine and boric acid in a specific molar ratio is prepared in a water:ethylene glycol (1:1) solvent.
-
The mixture is continuously stirred for several hours at room temperature.
-
The reaction mixture is then transferred to a Teflon-lined hydrothermal setup and heated to 180 °C for a designated period (e.g., 12, 24, or 36 hours).
-
The reaction is quenched by allowing the setup to cool to room temperature.
-
The resulting precipitate is centrifuged, washed with deionized water and ethanol, and dried in a vacuum oven.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise atomic arrangement in a crystal.
Typical Experimental Parameters:
-
Instrument: Bruker KAPPA APEXII diffractometer or similar.
-
X-ray Source: MoKα radiation (λ = 0.71073 Å).
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline phase of the material.
Typical Experimental Parameters:
-
Instrument: Siemens D-5000 diffractometer or similar.
-
X-ray Source: CuKα radiation (λ = 1.5418 Å).
-
Voltage and Current: Typically operated at 45 kV and 45 mA.
-
Scan Type: Continuous scan over a 2θ range (e.g., 10-80°).
-
Scan Step Size and Time: For high-resolution data, a small step size (e.g., 0.006°) and longer step time (e.g., 150 s) may be used.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.
Typical Experimental Parameters:
-
Instrument: PerkinElmer TG-7, Mettler-Toledo TGA/SDTA 840, or similar.
-
Sample Size: 5-10 mg.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From room temperature to an upper limit sufficient to observe complete decomposition (e.g., 800 °C).
-
Atmosphere: Typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
Visualizations
The following diagrams illustrate key aspects of the this compound crystal structure analysis.
Caption: Experimental workflow for this compound analysis.
References
- 1. "Supramolecular Hydrogen-bonded Structure of a 1:2 Adduct of Melamine w" by Abhijit Roy, Amitava Choudhury et al. [scholarsmine.mst.edu]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Supramolecular Hydrogen-Bonded Structure of a 1:2 [research.amanote.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Melamine diborate | C3H12B2N6O6 | CID 129651188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
A Theoretical Exploration of Melamine Borate Decomposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melamine (B1676169) borate (B1201080), a halogen-free flame retardant, functions through complex condensed and gas-phase decomposition mechanisms. This technical guide provides an in-depth analysis of the theoretical underpinnings of its thermal degradation. By integrating experimental observations with computational chemistry studies, we elucidate the key reaction pathways, from the initial dehydration of the boric acid component to the condensation of melamine and the ultimate formation of thermally stable boron nitride. This document summarizes quantitative data, details experimental and computational protocols, and provides visualizations of the decomposition cascade to serve as a comprehensive resource for researchers in materials science and flame retardancy.
Introduction
The efficacy of melamine borate as a flame retardant is intrinsically linked to its thermal decomposition behavior. Upon heating, it undergoes a series of chemical transformations that release non-flammable gases, promote char formation, and create a protective, insulating layer. Understanding this process at a molecular level is crucial for the design of more effective and environmentally benign flame-retardant systems. This guide synthesizes findings from experimental analyses and theoretical modeling to present a cohesive picture of this compound's decomposition.
The Overall Decomposition Scheme
Experimental evidence suggests a multi-stage decomposition process for this compound under pyrolytic (inert) and thermo-oxidative conditions.[1][2] The primary stages involve the decomposition of the individual components—boric acid and melamine—followed by high-temperature reactions between the intermediates.
The decomposition can be broadly categorized as follows:
-
Dehydration of Boric Acid: The boric acid component undergoes endothermic dehydration, releasing water vapor and forming boric oxide.[1][2] This process contributes to the cooling of the substrate and dilution of flammable gases in the gas phase.
-
Sublimation and Condensation of Melamine: Melamine can partially sublimate.[1][2] Concurrently, it undergoes a series of condensation reactions, eliminating ammonia (B1221849) and forming more thermally stable structures like melem (B72624) and melon.[1][2]
-
Formation of Boron Nitride: At elevated temperatures, the ammonia released from melamine condensation reacts with the previously formed boron oxide to yield a thermally stable, ceramic-like residue of boron nitride (BN) and boron-nitrogen-oxygen (BNO) structures.[1][2] This residue acts as a physical barrier, insulating the underlying material from heat and oxygen.
Theoretical Decomposition Pathways
Melamine Decomposition: A Computational Perspective
Reactive force field molecular dynamics (ReaxFF MD) simulations and Density Functional Theory (DFT) calculations have been employed to study the high-temperature degradation of melamine. These studies reveal several key initial decomposition pathways.[3][4][5][6]
At elevated temperatures (e.g., 2500 K), the primary decomposition routes for melamine include:
-
NH₂ Elimination: The cleavage of a C-N bond to release an amino radical (•NH₂), resulting in a C₃N₅H₄ radical.[3][4][6]
-
Ring Opening: Direct cleavage of the triazine ring to form smaller fragments like C₂N₄H₄ and CN₂H₂.[3][4][6]
-
Dehydrogenation: An NH₂-assisted process that abstracts a hydrogen atom to generate ammonia (NH₃).[3][4][6]
Following these initial steps, melamine undergoes condensation to form melem. This is a critical step in producing the thermally stable char. The process involves the dimerization of melamine, which can then rearrange into melem with the elimination of ammonia.[3]
Boric Acid Dehydration
The dehydration of orthoboric acid (H₃BO₃) to boron oxide (B₂O₃) is a well-studied process that occurs in stages. Initially, orthoboric acid converts to metaboric acid (HBO₂) with the loss of one water molecule.[1][2] Further heating leads to the formation of boron oxide.[1][2]
High-Temperature Formation of Boron Nitride
The final stage of decomposition involves the reaction between the products of melamine and boric acid degradation. The ammonia released from melamine's condensation reacts with boron oxide at high temperatures to produce boron nitride (BN) and boron-nitrogen-oxygen (BNO) structures.[1][2] This solid-state reaction is responsible for the formation of the highly stable, ceramic-like protective layer.
Quantitative Data
The following table summarizes key quantitative data related to the decomposition of this compound and its constituents, compiled from various studies.
| Parameter | Value | Component | Method | Reference |
| Activation Energy (Dehydration) | 65 kJ·mol⁻¹ (T < 130 °C) | Boric Acid | Isothermal Analysis | [7] |
| Activation Energy (Dehydration) | 28 kJ·mol⁻¹ (T > 130 °C) | Boric Acid | Isothermal Analysis | [7] |
| Activation Energy (Pyrolysis) | 107.55 kJ/mol | Poly(terephthaloyl-hexahydro-m-xylylenediamine) (Model Polyamide) | ReaxFF-MD | [8] |
Note: Direct theoretical quantitative data for this compound as a whole is limited. The data presented for the model polyamide provides an example of activation energies derived from ReaxFF-MD simulations of polymer pyrolysis.
Experimental and Computational Protocols
Experimental Methodologies
The decomposition of this compound has been investigated using a combination of analytical techniques to probe both the condensed and gas phases.[1][2]
-
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectrometry (TGA-FTIR): This technique is used to monitor the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous products. A typical protocol involves heating the this compound sample from ambient temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for pyrolytic conditions or air for thermo-oxidative conditions).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS): This method provides a more detailed separation and identification of the evolved decomposition products. The sample is rapidly heated to a specific pyrolysis temperature in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹¹B solid-state NMR are employed to characterize the chemical structure of the solid residue at different stages of decomposition. This allows for the identification of condensed-phase intermediates such as melem, melon, and boron nitride structures.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the char residue, providing further evidence for the formation of B-N and B-N-O linkages.
Computational Methodologies
Theoretical insights into the decomposition mechanisms are primarily gained through molecular dynamics simulations.
-
Reactive Force Field (ReaxFF) Molecular Dynamics (MD) Simulations: ReaxFF is a powerful tool for simulating chemical reactions in large, complex systems.
-
Force Field: A C/H/N/O force field is used to describe the atomic interactions.[3]
-
Simulation Setup: A simulation box containing multiple melamine molecules is constructed. The system is typically equilibrated at a low temperature and then heated to high temperatures (e.g., 2000-4000 K) to simulate pyrolysis. The simulations are run under a canonical ensemble (NVT), which maintains a constant number of particles, volume, and temperature.
-
Analysis: The trajectory of the simulation is analyzed to identify bond-breaking and bond-forming events, reaction pathways, and the evolution of different molecular species over time. This allows for the elucidation of the initial decomposition steps and the formation of intermediates and final products.[3][4][6]
-
Conclusion
The thermal decomposition of this compound is a synergistic process involving the distinct yet interconnected degradation pathways of its constituent components. Theoretical studies, particularly ReaxFF molecular dynamics simulations, have been instrumental in elucidating the initial bond-scission events and condensation reactions of melamine at the atomic level. When combined with experimental data, these computational approaches provide a robust framework for understanding how this compound exerts its flame-retardant effect. Future theoretical work focusing on the interactions between the decomposing melamine and boric acid species will further refine our understanding and pave the way for the computational design of next-generation flame retardants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition mechanism of melamine via ReaxFF molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of Melamine Borate: A Technical Guide for Material Scientists
Introduction
Melamine (B1676169) borate (B1201080), a halogen-free flame retardant, has garnered significant interest for its efficacy in enhancing the fire safety of polymeric materials. Its mechanism, involving both gas-phase and condensed-phase actions, makes it a compelling subject for computational modeling. This technical guide provides an in-depth overview of the properties of melamine borate and outlines a framework for its computational modeling, aimed at researchers, scientists, and professionals in material and drug development. By leveraging computational techniques, a deeper understanding of its structure-property relationships can be achieved, accelerating the design of more effective and safer flame-retardant materials.
Properties of this compound
This compound's primary function is to impart flame retardancy to polymers. This is achieved through a complex series of thermal decomposition events that interfere with the combustion cycle of the material. The key properties of interest for computational modeling are its thermal stability, the mechanism of its flame retardancy, and its effect on the mechanical properties of polymer composites.
Thermal Decomposition and Flame Retardancy
The flame-retardant action of this compound is a result of its specific thermal decomposition pathway. Upon heating, it breaks down into components that act in both the gas and condensed phases to quench the fire.
-
Gas Phase Action : Melamine decomposes to release non-flammable gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂).[1] These gases dilute the flammable volatile compounds produced by the decomposing polymer and reduce the oxygen concentration in the flame zone, effectively suffocating the fire.[1][2]
-
Condensed Phase Action : The boric acid component dehydrates to form a glassy boron oxide layer on the surface of the polymer.[3] This layer acts as a physical barrier, insulating the underlying material from heat and preventing the escape of flammable gases.[2] Furthermore, the residue can promote char formation, which further enhances the insulating effect.[4] At higher temperatures, ammonia can react with boron oxide to form boron nitride (BN) and boronitride-oxide (BNO) structures, which are highly thermally stable.[3]
Interaction with Polymer Matrices
This compound is often incorporated into various polymer systems, such as epoxy resins and polyamides, to enhance their fire resistance. The compatibility and interaction between this compound and the polymer matrix are crucial for the overall performance of the composite material.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the performance of this compound and related flame-retardant systems, as reported in the literature.
Table 1: Flame Retardancy Properties of Epoxy Composites
| Filler System | Peak Heat Release Rate (PHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Reference |
| 5 vol% this compound-Functionalized Boron Nitride Nanosheets (MB-BNNS) in Epoxy | 36.44 | 32.06 | [5] |
Table 2: Thermal Decomposition Characteristics of this compound
| Decomposition Onset Temperature (°C) | Key Decomposition Products | Reference |
| > 300 | Ammonia, Water, Boron Oxide, Melamine Condensates (Melem, Melon), Boron Nitride | [3] |
Table 3: Mechanical Properties of Polymer Composites
| Filler System | Property | Value | % Improvement vs. Neat Resin | Reference |
| 0.4 wt% BNNSs in Composite Resin | Bending Strength | 86.3 ± 3.1 MPa | 22.4 | [6] |
| 0.4 wt% BNNSs in Composite Resin | Compressive Strength | 394.9 ± 19.4 MPa | 29.1 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the validation of computational models.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound and its polymer composites.
Procedure:
-
A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace.[4][7]
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30 to 800 °C).[4][8]
-
An inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere is maintained at a constant flow rate (e.g., 200 ml/min).[4]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss against temperature, while the derivative thermogravimetric (DTG) curve shows the rate of mass loss.[4]
Cone Calorimetry
Objective: To measure the fire-reaction properties of materials, such as heat release rate (HRR), time to ignition, and smoke production.[9][10]
Procedure:
-
A square sample (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.[11][12]
-
The sample is exposed to a specific heat flux (e.g., 25, 35, 50 kW/m²).[11]
-
An electrical spark igniter is used to ignite the gases produced by the heated sample.[11][12]
-
The combustion products are collected by an exhaust hood, and the oxygen concentration is measured.[10][12]
-
The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.[10]
UL-94 Vertical Burn Test
Objective: To assess the flammability and self-extinguishing characteristics of plastic materials.
Procedure:
-
A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed.[13]
-
The duration of flaming combustion is recorded.
-
The flame is reapplied for another 10 seconds and then removed.
-
The afterflame and afterglow times are recorded.[15]
-
The presence of flaming drips that ignite a cotton ball placed below the specimen is noted.[13]
-
Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the most flame-retardant classification.[16]
Computational Modeling Workflow and Visualizations
Computational modeling can provide atomic-level insights into the properties and mechanisms of this compound. A typical workflow involves quantum chemical calculations to understand the intrinsic properties and molecular dynamics simulations to study the bulk behavior and interactions with polymers.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reaction energetics, and vibrational properties of molecules.
Workflow:
-
Geometry Optimization: The molecular structures of melamine, boric acid, and the this compound complex are optimized to find their lowest energy conformations.
-
Bond Dissociation Energy (BDE) Analysis: BDE calculations can identify the weakest bonds in the this compound structure, predicting the initial steps of thermal decomposition.
-
Reaction Pathway Modeling: The energetics of the decomposition reactions, such as the dehydration of boric acid and the release of ammonia from melamine, can be calculated to elucidate the flame-retardant mechanism.
Caption: Workflow for DFT analysis of this compound.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of atoms and molecules, providing insights into the properties of materials at a larger scale.
Workflow:
-
System Setup: A simulation box containing this compound and a polymer matrix is constructed.
-
Force Field Parameterization: An appropriate force field is selected to describe the interactions between all atoms in the system.
-
Equilibration: The system is brought to the desired temperature and pressure.
-
Production Run: The simulation is run for a sufficient length of time to collect data on the properties of interest.
-
Analysis: The trajectory data is analyzed to calculate properties such as density, mechanical moduli, and diffusion coefficients, and to visualize the interactions between this compound and the polymer.
Caption: Workflow for MD simulation of this compound in a polymer matrix.
This compound Thermal Decomposition Pathway
The following diagram illustrates the key steps in the thermal decomposition of this compound, leading to its flame-retardant action.
Caption: Thermal decomposition pathway of this compound.
Conclusion
The computational modeling of this compound offers a powerful avenue for understanding and optimizing its performance as a flame retardant. By combining quantum chemical calculations to elucidate its intrinsic decomposition mechanism with molecular dynamics simulations to probe its interactions within a polymer matrix, a comprehensive, multi-scale understanding can be developed. The experimental data and protocols outlined in this guide provide the necessary framework for the validation of these computational models. Ultimately, a synergistic approach combining computational and experimental techniques will pave the way for the rational design of next-generation, high-performance, and environmentally benign flame-retardant materials.
References
- 1. Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. teilar.gr [teilar.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cone calorimeter - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Cone Calorimetry Testing | Warringtonfire [warringtonfire.com]
- 13. mgchemicals.com [mgchemicals.com]
- 14. boedeker.com [boedeker.com]
- 15. amade-tech.com [amade-tech.com]
- 16. specialchem.com [specialchem.com]
melamine borate spectroscopic properties (FTIR, Raman)
An In-depth Technical Guide to the Spectroscopic Properties of Melamine (B1676169) Borate (B1201080) (FTIR & Raman)
This technical guide provides a comprehensive overview of the spectroscopic properties of melamine borate, focusing on Fourier Transform Infrared (FTIR) and Raman spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of the analytical workflow.
Introduction
This compound, an adduct of melamine and boric acid, is a material of significant interest due to its flame-retardant properties and its role as a precursor in the synthesis of boron nitride.[1] Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers powerful tools for the structural characterization of this compound, providing insights into the molecular interactions between the melamine and borate moieties. This guide will focus on melamine diborate (C₃N₆H₆·2H₃BO₃), a well-studied form of this compound.[2][3]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for reproducible results.
Synthesis of Melamine Diborate
A common method for preparing melamine diborate involves the reaction of melamine and boric acid in an aqueous solution.
Procedure:
-
Dissolve melamine and boric acid in distilled water. A typical molar ratio is 1:2 (melamine to boric acid) to synthesize melamine diborate.
-
Heat the solution to facilitate dissolution and reaction.
-
Evaporate the water to precipitate the this compound salt.
-
Collect the resulting white powder and dry it thoroughly in an oven, for instance at 80°C for 24 hours, to remove residual moisture.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups within this compound through their characteristic vibrational absorption bands.
Instrumentation: An FTIR spectrometer, such as a Shimadzu IRaffinity-1S, equipped with an Attenuated Total Reflectance (ATR) accessory with a ZnSe crystal, is suitable for analysis.[4]
Sample Preparation: For solid samples like this compound, the KBr pellet method is a standard technique. This involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.[5] Alternatively, the ATR technique allows for direct analysis of the solid powder with minimal sample preparation.[5]
Data Acquisition:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Scans: An appropriate number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[7]
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the vibrations of the molecular backbone and non-polar functional groups.
Instrumentation: A Raman spectrometer, such as a DeltaNu Advantage 785, utilizing a laser excitation source (e.g., 785 nm), is commonly used.[4]
Sample Preparation: A small amount of the this compound powder is placed on a suitable substrate, such as a glass slide, for analysis.[8]
Data Acquisition:
-
Spectral Range: A typical range is 200 cm⁻¹ to 2000 cm⁻¹.[4]
-
Laser Power: The laser power should be carefully selected to maximize the Raman signal while avoiding thermal degradation of the sample.
-
Integration Time: The signal is collected for a specific duration to achieve an adequate signal-to-noise ratio.
Spectroscopic Data and Interpretation
The FTIR and Raman spectra of this compound are characterized by vibrational bands arising from the melamine and boric acid components, with shifts indicating their interaction through hydrogen bonding.
Data Presentation
The following tables summarize the key vibrational bands observed in the FTIR and Raman spectra of melamine diborate, along with their assignments based on the literature.[2][3]
Table 1: FTIR Spectral Data for Melamine Diborate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 2500 | Broad | Overlapping N-H and O-H stretching vibrations |
| ~1670 | Strong | NH₂ scissoring |
| ~1558 | Strong | Melamine ring distortion |
| ~1490 | Medium | C-N stretching in the melamine ring |
| ~1342 | Medium | C-N stretching in the aromatic ring |
| ~1180 | Medium | B-O stretching |
| ~813 | Strong | Triazine ring bending |
Table 2: Raman Spectral Data for Melamine Diborate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Weak | N-H stretching |
| ~1490 | Weak | C-N stretching in the melamine ring |
| ~1001 | Medium | C-H in-plane bending in the aromatic ring |
| ~983 | Strong | Ring breathing mode I of the triazine ring |
| ~678 | Very Strong | Ring breathing mode II of the triazine ring |
| ~587 | Medium | Ring deformation |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationship between the synthesis and characterization steps.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship from precursors to structural interpretation via vibrational spectroscopy.
References
- 1. GB2309457A - this compound - Google Patents [patents.google.com]
- 2. Vibrational spectra of melamine diborate, C3N6H62H3BO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fast and Cost-Effective Detection of Melamine by Surface Enhanced Raman Spectroscopy Using a Novel Hydrogen Bonding-Assisted Supramolecular Matrix and Gold-Coated Magnetic Nanoparticles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR fingerprinting as an Analytical tool for determination of Melamine leaching from Melamine tablewares and their Biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of Melamine Borate: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of melamine (B1676169) borate (B1201080), a supramolecular complex with significant potential in materials science. Leveraging the power of Density Functional Theory (DFT), this document outlines the fundamental electronic properties, computational methodologies, and structural characteristics that govern the behavior of this material. The insights presented herein are crucial for researchers and scientists engaged in the development of novel materials and for professionals in drug development exploring new molecular frameworks.
Core Findings: Electronic and Structural Properties
Density Functional Theory calculations reveal that melamine borate is a wide-bandgap semiconductor. The electronic and structural parameters, derived from first-principles calculations, are summarized below. These values provide a foundational understanding of the material's stability and potential for electronic applications.
| Property | Value | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Lattice Parameters | a = 3.596 Å, b = 20.111 Å, c = 14.109 Å, β = 92.12° | [1] |
| Calculated Band Gap | 4.1 eV | |
| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the melamine molecule, with significant contributions from the p-orbitals of nitrogen and carbon atoms. | |
| Lowest Unoccupied Molecular Orbital (LUMO) | Predominantly centered on the boric acid molecules, indicating a spatial separation of frontier orbitals. |
In-Depth Analysis of the Electronic Structure
The electronic structure of this compound is characterized by a significant charge localization, which is a key determinant of its properties. The valence band is primarily composed of states arising from the π-system of the melamine ring and the p-orbitals of the nitrogen atoms.[2] Conversely, the conduction band is largely formed by the antibonding states of the boric acid molecules. This separation of the frontier molecular orbitals—the HOMO on the melamine and the LUMO on the boric acid—is a hallmark of this hydrogen-bonded complex.
The calculated band gap of 4.1 eV suggests that this compound is an electrical insulator.[2] This wide band gap arises from the strong hydrogen bonding interactions between the melamine and boric acid units, which lead to a stable electronic configuration. The projected density of states (PDOS) analysis further elucidates the contributions of individual atoms and orbitals to the overall electronic structure. The nitrogen p-orbitals of the triazine ring in melamine contribute significantly to the states near the top of the valence band, while the boron and oxygen orbitals of boric acid are the main contributors to the bottom of the conduction band.
Methodologies and Protocols
Experimental Synthesis: Solvothermal Method
A common method for the synthesis of this compound is the time-dependent solvothermal synthesis.[3][4] In a typical procedure, melamine and boric acid are mixed in a specific molar ratio with a solvent mixture, such as water and ethylene (B1197577) glycol.[2] The mixture is then sealed in a Teflon-lined hydrothermal setup and heated to a specific temperature (e.g., 180°C) for a controlled duration (e.g., 12 hours).[2] After the reaction, the system is cooled, and the resulting precipitate is collected, washed with deionized water and ethanol, and dried.[2] The phase purity and crystal structure of the synthesized this compound are typically confirmed using powder X-ray diffraction (PXRD).
Computational Protocol: Density Functional Theory
The theoretical investigation of the electronic structure of this compound is performed using Density Functional Theory, as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).[2] The following protocol is representative of the state-of-the-art approach for this system:
-
Crystal Structure Input : The calculations begin with the experimentally determined crystal structure of this compound, which has a monoclinic lattice with the P2₁/c space group.[1][2]
-
Exchange-Correlation Functional : The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is employed to describe the exchange-correlation interactions between electrons.[2]
-
Van der Waals Corrections : To accurately model the non-covalent interactions, such as hydrogen bonding, that are critical in this supramolecular complex, a dispersion correction like the DFT-D3 method of Grimme is included.[2]
-
Plane-Wave Basis Set and Cutoff Energy : The Kohn-Sham valence states are expanded in a plane-wave basis set with a high energy cutoff (e.g., 600 eV) to ensure convergence.[2]
-
Brillouin Zone Sampling : The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh. A denser mesh (e.g., a k-spacing of 0.015 2π/Å) is used for calculating the Density of States (DOS) to ensure high resolution of the electronic structure features.[2]
-
Structural Optimization : The atomic positions and lattice parameters are fully relaxed until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å) to obtain the ground-state geometry.
-
Electronic Structure Analysis : Following structural optimization, the band structure, density of states, and projected density of states are calculated to analyze the electronic properties of the material.
Visualizing the Computational Workflow and Molecular Interactions
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the DFT computational workflow for this compound.
Caption: Supramolecular structure of this compound showing hydrogen bonding.
References
- 1. The Crystal Structure of Melamine Diborate [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Vibrational Spectra of Melamine Diborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melamine (B1676169) diborate, a supramolecular complex formed between melamine and boric acid, has garnered significant interest due to its applications in materials science, particularly as a precursor for the synthesis of boron nitride. A thorough understanding of its molecular structure and vibrational properties is paramount for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the molecular architecture and vibrational spectra of melamine diborate, supported by experimental data and theoretical calculations. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented.
Molecular Structure of Melamine Diborate
Melamine diborate (C₃N₆H₆·2H₃BO₃) is a crystalline solid formed through hydrogen bonding between one molecule of melamine and two molecules of boric acid. The crystal structure has been determined by single crystal X-ray analysis to be a monoclinic system with the space group P2₁/c.[1] The fundamental interactions governing the structure are the hydrogen bonds formed between the amino groups of the melamine molecule and the hydroxyl groups of the boric acid molecules.
The melamine molecule, a 1,3,5-triazine (B166579) ring with three amino substituents, and the two boric acid molecules are linked together in a non-covalent complex. This arrangement leads to the formation of spirally stacked quasi-sheets parallel to the a-axis of the crystal. The extensive network of hydrogen bonds contributes to the thermal stability of the complex.
To visualize the molecular arrangement, a diagram of the melamine diborate complex is provided below.
Crystallographic Data
The crystallographic data for melamine diborate provides a precise description of its solid-state structure.
| Crystal Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 0.3596(1) nm |
| b | 2.0111(2) nm |
| c | 1.41092(9) nm |
| β | 92.12(2)° |
| Z | 4 |
Bond Lengths and Angles
Detailed bond lengths and angles provide insight into the molecular geometry. The following tables summarize key intramolecular distances and angles for the melamine and boric acid moieties within the complex, based on theoretical calculations.
Table 1: Selected Bond Lengths (Å)
| Bond | Calculated (DFT) |
| C-N (ring) | 1.33 - 1.35 |
| C-N (amino) | 1.36 - 1.37 |
| B-O | 1.37 - 1.38 |
| N-H | 1.01 - 1.02 |
| O-H | 0.97 |
Table 2: Selected Bond Angles (°) hatchery
| Angle | Calculated (DFT) |
| N-C-N (ring) | 124 - 126 |
| C-N-C (ring) | 113 - 115 |
| H-N-H | 117 - 118 |
| O-B-O | 119 - 121 |
Vibrational Spectra
The vibrational spectra of melamine diborate, obtained through Fourier-Transform Infrared (FTIR) and Raman spectroscopy, reveal characteristic bands corresponding to the vibrational modes of the melamine and boric acid components, as well as shifts indicative of the hydrogen bonding between them.
FTIR and Raman Spectral Data
The following table summarizes the key vibrational frequencies and their assignments for melamine diborate.
Table 3: Vibrational Frequencies (cm⁻¹) and Assignments for Melamine Diborate
| FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment[2][3] |
| ~3400 | ~3400 | N-H stretching (amino groups) |
| ~3200 | ~3200 | O-H stretching (boric acid) |
| ~1650 | ~1650 | NH₂ scissoring |
| ~1550 | ~1550 | C-N stretching (ring) |
| ~1490 | ~1490 | N-H in-plane bending |
| ~1440 | ~1440 | B-O stretching |
| ~1200 | ~1200 | B-O-H in-plane bending |
| ~810 | ~810 | Triazine ring breathing |
| ~680 | ~680 | Out-of-plane ring bending |
The N-H stretching region in the spectra of melamine diborate often shows multiple bands, which is attributed to the different types of hydrogen bonds involving the amino groups of the triazine ring.[2] Furthermore, the ring breathing modes of the melamine molecule exhibit a shift to higher wavenumbers compared to pure melamine, indicating a stiffening of the ring due to the hydrogen bonding interactions.[2][3]
Experimental Protocols
Synthesis of Melamine Diborate
A common method for the synthesis of melamine diborate involves the reaction of melamine and boric acid in an aqueous solution.[4]
Materials:
-
Melamine (C₃H₆N₆)
-
Boric acid (H₃BO₃)
-
Deionized water
Procedure:
-
Dissolve boric acid and melamine in a 2:1 molar ratio in deionized water with stirring.
-
Heat the mixture to approximately 90 °C until a clear solution is obtained.
-
Cool the solution slowly to room temperature to allow for the crystallization of melamine diborate.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with deionized water and ethanol.
-
Dry the product in a vacuum oven at 60 °C.
The logical workflow for the synthesis is depicted in the following diagram:
Spectroscopic Analysis
FTIR Spectroscopy:
FTIR spectra of solid melamine diborate are typically recorded using the KBr pellet technique.
-
Grind a small amount of the melamine diborate sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Raman Spectroscopy:
Raman spectra of solid melamine diborate can be obtained using a Raman spectrometer equipped with a laser excitation source.
-
Place a small amount of the melamine diborate powder on a microscope slide or in a capillary tube.
-
Focus the laser beam onto the sample.
-
Record the Raman spectrum typically in the range of 4000-100 cm⁻¹. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. A common laser wavelength used for such analyses is 785 nm.[5]
Conclusion
This technical guide has provided a detailed overview of the molecular structure and vibrational spectra of melamine diborate. The combination of X-ray crystallography, FTIR, and Raman spectroscopy, complemented by theoretical calculations, offers a comprehensive understanding of this important supramolecular complex. The provided experimental protocols serve as a practical guide for the synthesis and characterization of melamine diborate in a laboratory setting. This fundamental knowledge is crucial for the continued development and application of melamine diborate in advanced materials.
References
An In-depth Technical Guide on Hydrogen Bonding in Melamine Borate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of hydrogen bonding in the structure and properties of melamine (B1676169) borate (B1201080) crystals. Melamine borate, a supramolecular adduct of melamine and boric acid, has garnered significant interest as a precursor for the synthesis of hexagonal boron nitride (h-BN) and as a flame retardant. The intricate network of hydrogen bonds is fundamental to its crystal packing, thermal stability, and decomposition pathway. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations to facilitate a deeper understanding of this important material.
Crystal Structure and Hydrogen Bonding Network
The crystal structure of melamine diborate (C₃N₆H₆·2H₃BO₃) has been elucidated through single-crystal X-ray analysis. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The fundamental building blocks, one melamine molecule and two boric acid molecules, are held together by an extensive network of hydrogen bonds, forming spirally stacked quasi-sheets.[1]
The hydrogen bonding interactions are the dominant force in the crystal packing, influencing the overall architecture and properties of the material. These bonds primarily occur between the amine groups (N-H) of melamine, which act as hydrogen bond donors, and the oxygen atoms (O-H) of boric acid, which can act as both donors and acceptors. Spectroscopic analysis using Infrared (IR) and Raman techniques reveals three distinct sets of frequencies in the N-H stretching region, indicating the presence of different types of hydrogen bonds within the amino groups of the triazine ring.[2] Furthermore, these hydrogen bonding interactions have a noticeable effect on the breathing modes of the melamine ring.[2]
Quantitative Crystallographic Data
Table 1: Crystal Data for Melamine Diborate
| Parameter | Value | Reference |
| Formula | C₃H₁₂B₂N₆O₆ | [3] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 3.596 | [3] |
| b (Å) | 20.111 | [3] |
| c (Å) | 14.1092 | [3] |
| α (°) | 90 | [3] |
| β (°) | 92.12 | [3] |
| γ (°) | 90 | [3] |
| Z | 4 | [1] |
| Crystal Density (g/cm³) | 1.627 | [1] |
Experimental Protocols
Synthesis of Melamine Diborate Crystals
A reliable method for the synthesis of melamine diborate is through a time-dependent solvothermal process.[4][5]
Protocol:
-
In a typical synthesis, melamine and boric acid are mixed in a suitable solvent.
-
The mixture is then sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to 180 °C and maintained at this temperature for a specific duration (e.g., 12, 24, or 36 hours) to control the phase composition and crystal growth.[4][5]
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The resulting crystalline product is collected by filtration, washed with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.
Logical Workflow for Solvothermal Synthesis:
Caption: Workflow for the solvothermal synthesis of this compound crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
While a detailed experimental protocol for the single-crystal X-ray diffraction of melamine diborate is not fully available, a general procedure can be outlined based on standard crystallographic practices.
General Protocol:
-
Crystal Selection: A suitable single crystal of melamine diborate with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.
Spectroscopic Analysis: FTIR and Raman
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of this compound and provide insights into the hydrogen bonding network.
General Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) powder in an agate mortar to form a homogeneous mixture. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
General Protocol for Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.
-
Data Acquisition: The slide is placed under the microscope of a Raman spectrometer. A laser of a specific wavelength (e.g., 785 nm) is focused on the sample. The scattered light is collected and analyzed. The spectrum is typically recorded over a range of Raman shifts (e.g., 100-3500 cm⁻¹).
Thermal Decomposition of this compound
The thermal stability of this compound is intrinsically linked to its hydrogen bonding network. Upon heating, the compound undergoes a multi-step decomposition process, which is a key aspect of its application as a precursor for boron nitride.
The decomposition pathway can be summarized as follows:
-
Dehydration of Boric Acid: With increasing temperature, the orthoboric acid component undergoes dehydration, releasing water molecules and transforming into metaboric acid and subsequently to boron oxide (B₂O₃).
-
Decomposition of Melamine: Concurrently, melamine starts to decompose and sublime. A portion of the melamine undergoes condensation reactions to form melem (B72624) and melon.
-
Formation of Boron Nitride: At higher temperatures, the decomposition of melem and melon releases ammonia (B1221849) (NH₃). This ammonia then reacts with the previously formed boron oxide to yield boron nitride (BN) and boron nitride-oxide (BNO) structures.
Thermal Decomposition Pathway:
References
- 1. The Crystal Structure of Melamine Diborate [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Melamine diborate | C3H12B2N6O6 | CID 129651188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Melamine Borate
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Melamine (B1676169) borate (B1201080), a halogen-free flame retardant, undergoes a multi-stage thermal decomposition process, rendering it effective in imparting fire resistance to various materials. This guide provides a detailed technical overview of its decomposition mechanism, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the key processes. The decomposition is characterized by the initial dehydration of the boric acid component, followed by the sublimation and condensation of melamine, and culminating in the formation of thermally stable boron nitride at elevated temperatures. This intricate process releases non-combustible gases that dilute the flammable volatiles and forms a protective char layer, both of which contribute to its flame-retardant properties.
Data Presentation: Thermal Decomposition Stages
The thermal degradation of melamine borate can be summarized in distinct stages, each associated with a specific temperature range and corresponding mass loss. The following table consolidates available quantitative data from thermogravimetric analysis (TGA) studies.
| Decomposition Stage | Temperature Range (°C) | Key Events | Gaseous Products Evolved |
| 1 | Ambient - 250 | Dehydration of orthoboric acid to metaboric acid and then boron oxide. | Water (H₂O) |
| 2 | 250 - 400 | Partial sublimation and condensation of melamine to melem (B72624) and melon. | Melamine, Ammonia (NH₃), and other nitrogenous species |
| 3 | 400 - 800 | Decomposition of melem and melon and reaction with boron oxide. | Ammonia (NH₃), Nitrogen (N₂), Water (H₂O), Carbon Monoxide (CO) |
| 4 | > 800 | Formation of a stable, refractory residue. | Minimal gaseous products |
Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions, such as heating rate and atmosphere (pyrolytic or thermo-oxidative).
Experimental Protocols
The elucidation of the thermal decomposition mechanism of this compound relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
This is a primary technique for determining the thermal stability and identifying the evolved gaseous products during decomposition.
-
Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
TGA Parameters:
-
Temperature Program: The sample is heated from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen (for pyrolytic conditions) or a mixture of nitrogen and oxygen (for thermo-oxidative conditions), with a constant flow rate (e.g., 50-100 mL/min).
-
-
FTIR Parameters:
-
Transfer Line and Gas Cell Temperature: The transfer line and the FTIR gas cell are heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).
-
Spectral Acquisition: FTIR spectra of the evolved gases are collected continuously throughout the TGA run at a specific resolution (e.g., 4 cm⁻¹) and number of scans per spectrum.
-
-
Data Analysis: The TGA data provides a plot of mass loss versus temperature, from which the onset and peak decomposition temperatures and the percentage of mass loss for each stage are determined. The FTIR spectra are analyzed to identify the chemical composition of the evolved gases at different temperatures by comparing the observed absorption bands with reference spectral libraries.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This technique is employed to separate and identify the individual volatile and semi-volatile compounds produced during the pyrolysis of this compound.
-
Instrumentation: A pyrolysis unit directly connected to the injection port of a gas chromatograph, which is in turn coupled to a mass spectrometer.
-
Sample Preparation: A microgram-level sample of this compound is placed in a pyrolysis sample cup.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific temperature (e.g., 600°C or 800°C) to induce thermal decomposition.
-
Pyrolysis Time: The duration of the pyrolysis is typically very short (in the order of seconds).
-
-
GC Parameters:
-
Injector: The GC injector is maintained at a high temperature (e.g., 250-300°C) to ensure the volatilization of the pyrolysis products.
-
Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate.
-
Column: A capillary column suitable for separating a wide range of organic compounds is used (e.g., a 5% phenyl-methylpolysiloxane column).
-
Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) to separate the pyrolysis products based on their boiling points.
-
-
MS Parameters:
-
Ionization Mode: Electron ionization (EI) at 70 eV is commonly used.
-
Mass Range: The mass spectrometer scans a wide mass-to-charge ratio range (e.g., m/z 35-550) to detect the fragments of the separated compounds.
-
-
Data Analysis: The separated compounds are identified by comparing their mass spectra with a mass spectral library (e.g., NIST).
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹³C and ¹¹B NMR, is used to characterize the chemical structure of the solid residues at different stages of decomposition.
-
Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Sample Preparation: The solid residue of this compound, obtained by heating it to a specific temperature and then cooling, is packed into a zirconia rotor.
-
NMR Parameters (¹¹B MAS NMR):
-
Magnetic Field Strength: High magnetic fields (e.g., 9.4 T or higher) are used to improve spectral resolution.
-
Magic-Angle Spinning (MAS): The sample is spun at a high rotation speed (e.g., 10-14 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower spectral lines.
-
Pulse Sequence: A simple one-pulse experiment is often sufficient.
-
Referencing: The ¹¹B chemical shifts are referenced to an external standard, such as boric acid.
-
-
NMR Parameters (¹³C CP/MAS NMR):
-
Pulse Sequence: Cross-polarization (CP) from ¹H to ¹³C is used to enhance the sensitivity of the ¹³C signal.
-
Contact Time: The duration of the cross-polarization is optimized to maximize signal intensity.
-
Referencing: The ¹³C chemical shifts are referenced to an external standard, such as adamantane (B196018) or glycine.
-
-
Data Analysis: The chemical shifts and line shapes of the NMR signals provide information about the local chemical environment of the boron and carbon atoms in the solid residue, allowing for the identification of species such as boron oxide, boron nitride, and melamine condensation products (melem and melon).
Mandatory Visualization
Thermal Decomposition Pathway of this compound
Melamine Borate: A Versatile Precursor for the Synthesis of High-Purity Boron Nitride
An In-depth Technical Guide for Researchers and Material Scientists
The synthesis of high-quality hexagonal boron nitride (h-BN) is critical for its application in advanced materials, including thermal management systems, dielectric substrates, and as a solid lubricant. Among various synthetic routes, the use of melamine (B1676169) borate (B1201080) as a single-source precursor offers a promising, scalable, and cost-effective method for producing h-BN with desirable properties. This technical guide provides a comprehensive overview of the synthesis of boron nitride from melamine borate, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying chemical transformations and workflows.
Introduction to this compound as a Precursor
This compound is a supramolecular adduct formed through the hydrogen bonding between melamine (C₃N₆H₆) and boric acid (H₃BO₃).[1] This precursor route is advantageous due to the intimate mixing of boron and nitrogen sources at a molecular level, which facilitates a more uniform and complete reaction during thermal decomposition, leading to the formation of boron nitride. The typical adduct formed is melamine diborate (C₃N₆H₆·2H₃BO₃).[2][3] The pyrolysis of this precursor under an inert atmosphere yields hexagonal boron nitride, often with a high specific surface area and controlled morphology.[4]
Experimental Protocols
The synthesis of boron nitride from this compound generally involves two key stages: the preparation of the this compound precursor and its subsequent thermal conversion (pyrolysis) to boron nitride.
Synthesis of this compound Precursor
A common method for the synthesis of the this compound precursor is through the reaction of melamine and boric acid in an aqueous solution.[4]
Detailed Protocol:
-
Reactant Preparation: Dissolve boric acid and melamine in distilled water. The molar ratio of boric acid to melamine is a critical parameter that influences the properties of the final boron nitride product. Ratios of 2:1 are commonly employed.[5]
-
Reaction: Heat the aqueous mixture to approximately 90°C with continuous stirring until a clear and transparent solution is obtained. This process typically takes around 2 hours.[4]
-
Precipitation and Recovery: Allow the solution to cool down naturally to room temperature. A white, flocculent precipitate of this compound will form.
-
Washing and Drying: Filter the precipitate and wash it with distilled water to remove any unreacted precursors. Dry the collected precursor in an oven at a temperature of around 60-80°C.
Pyrolysis of this compound to Boron Nitride
The dried this compound precursor is then subjected to high-temperature pyrolysis to induce its transformation into boron nitride.
Detailed Protocol:
-
Furnace Setup: Place the dried this compound precursor in a crucible (e.g., alumina) and position it inside a tube furnace.
-
Inert Atmosphere: Purge the furnace with a continuous flow of an inert gas, such as nitrogen (N₂) or ammonia (B1221849) (NH₃), to prevent oxidation. A typical flow rate is 100 mL/min.[4]
-
Thermal Treatment: Heat the precursor to the target pyrolysis temperature, which typically ranges from 900°C to 1500°C.[4][6][7] A controlled heating rate, for instance, 5°C/min, is often used.[4]
-
Isothermal Holding: Maintain the furnace at the peak temperature for a specific duration, usually between 1 to 4 hours, to ensure complete conversion.[4][6][7]
-
Cooling: After the isothermal step, allow the furnace to cool down to room temperature under the inert gas flow.
-
Post-Treatment (Optional): In some cases, a subsequent calcination step in air at a lower temperature (e.g., 500°C) can be performed to remove any residual carbon impurities.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various studies on the synthesis of boron nitride using this compound as a precursor.
| Precursor Synthesis Parameters | |
| Parameter | Value/Range |
| Boric Acid to Melamine Molar Ratio | 1:1, 3:2, 2:1, 3:1[4][5] |
| Reaction Temperature (°C) | 90[4] |
| Reaction Time (hours) | 2[4] |
| Drying Temperature (°C) | 60[4] |
| Pyrolysis and Product Characteristics | |
| Parameter | Value/Range |
| Pyrolysis Temperature (°C) | 900 - 1500[4][6][7] |
| Atmosphere | Nitrogen (N₂)[4] |
| Heating Rate (°C/min) | 5[4] |
| Dwell Time (hours) | 1 - 4[4][6][7] |
| Specific Surface Area (m²/g) | 65.25 - 319.07[4] |
| Resulting BN Phase | Hexagonal (h-BN)[4] |
Visualizing the Process and Chemistry
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the synthesis of boron nitride from this compound.
Caption: Experimental workflow for boron nitride synthesis.
Chemical Transformation Pathway
The conversion of this compound to boron nitride involves a series of decomposition and condensation reactions. The diagram below outlines the proposed chemical transformations.
Caption: Chemical pathway from this compound to boron nitride.
Conclusion
The use of this compound as a precursor presents a robust and versatile method for the synthesis of hexagonal boron nitride. By carefully controlling the synthesis parameters, such as the molar ratio of reactants, pyrolysis temperature, and atmosphere, it is possible to tailor the properties of the resulting boron nitride, including its crystallinity, morphology, and specific surface area. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to successfully synthesize and further investigate this promising material for a wide range of applications. The decomposition of this compound proceeds through the dehydration of boric acid to boron oxide and the condensation of melamine to nitrogen-rich intermediates, which then react at high temperatures to form boron nitride.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 4. espublisher.com [espublisher.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. US6319602B1 - Boron nitride and process for preparing the same - Google Patents [patents.google.com]
- 7. Boron Nitride Microspheres via Pyrolysis of Polymerized Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.red [2024.sci-hub.red]
An In-depth Technical Guide on the Core Properties of Melamine Borate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of melamine (B1676169) borate (B1201080) nanoparticles in drug delivery is an emerging field with limited direct research. This guide synthesizes available data on melamine borate, primarily from its use as a flame retardant, and supplements it with information from related boron and nitrogen-containing nanomaterials to project its potential fundamental properties for biomedical applications. All data and protocols should be considered as a starting point for further investigation.
Introduction
This compound, a salt formed from the reaction of melamine and boric acid, is a nitrogen-boron-containing compound traditionally recognized for its efficacy as a halogen-free flame retardant.[1] The crystal structure of this compound involves hydrogen bonding between two molecules of boric acid and one molecule of melamine.[2] Recently, the unique properties of nanoparticles have opened up new avenues for materials in various fields, including biomedicine. While research into this compound nanoparticles for drug delivery is nascent, their constituent components and the broader class of boron- and nitrogen-based nanomaterials have shown promise in biomedical applications.[3][4] This technical guide aims to provide a comprehensive overview of the fundamental properties of this compound nanoparticles, drawing on existing data and proposing potential characteristics relevant to drug development professionals.
Synthesis of this compound Nanoparticles
Several methods have been reported for the synthesis of this compound, which can be adapted to produce nanoparticles.
Hydrothermal Synthesis
A facile one-step hydrothermal method has been used to synthesize fluorescent boron nitride quantum dots using boric acid and melamine as precursors, which suggests a similar approach could be tailored for this compound nanoparticles.[5][6]
Solid-State Reaction
A common method for producing this compound involves the solid-state reaction of melamine and boric acid at elevated temperatures.[4]
In-Situ Reaction Method
Nano-compositions of melamine phosphate (B84403) borate have been synthesized using an in-situ reaction method, indicating a potential route for this compound nanoparticle synthesis.[7]
Experimental Protocols
Synthesis of this compound Nanoparticles (Paddle Mixer Method)
This protocol is adapted from a patented method for producing this compound.[4]
-
Mixing: Melamine and boric acid are mixed in a paddle mixer at a temperature of 20 to 100°C for 20-30 minutes.
-
Addition of Ammonium Borate: Ammonium borate is added to the mixture.
-
Heating: The mixture is heated to a temperature of 200-300°C and maintained for 30-90 minutes. The molar ratio of melamine/boric acid/ammonium tetraborate (B1243019) is 1:0.25-1.6:0.25-1.
-
Cooling and Grinding: The resulting product is cooled and then ground using a mill to obtain this compound nanoparticles.
Caption: Workflow for the synthesis of this compound nanoparticles.
Characterization Protocols
-
Sample Preparation: Disperse the this compound nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.
-
Imaging: Operate the TEM at a suitable accelerating voltage. Acquire images at various magnifications to observe the morphology, size, and aggregation state of the nanoparticles.
-
Size Distribution Analysis: Measure the diameters of a statistically significant number of nanoparticles from the TEM images using image analysis software to determine the size distribution.[8]
-
Sample Preparation: Place the powdered this compound nanoparticle sample on a sample holder.
-
Data Acquisition: Mount the sample in the diffractometer. Perform a scan over a relevant 2θ range (e.g., 10-80°) using Cu Kα radiation.
-
Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases and estimate the crystallite size using the Scherrer equation.[9]
-
Sample Preparation: Place a small, known mass of the this compound nanoparticle sample into a TGA crucible.
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: Record the mass loss as a function of temperature to determine the thermal stability and decomposition profile of the nanoparticles.[10][11][12]
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound nanoparticles are summarized below. Data from related materials are included for comparison where direct data is unavailable.
| Property | This compound Nanoparticles (or related materials) | Reference |
| Particle Size | 400 nm (by spray method) | [13] |
| < 150 nm (as c-BN from melamine and boron oxide) | [14] | |
| Zeta Potential | Stable dispersions generally have zeta potentials > +30 mV or < -30 mV | [15] |
| Thermal Stability | Decomposition temperature > 300°C | [4] |
| Residual mass at 500°C: ≥ 40% | [4] | |
| Melamine decomposition range: 290-410°C | [16] |
Flame Retardant Properties
This compound is a well-established flame retardant.[17] Its efficacy is often evaluated by the Limiting Oxygen Index (LOI) and cone calorimetry tests, which measure the peak heat release rate (pHRR).
| Material System | Additive Concentration | LOI (%) | pHRR Reduction (%) | Reference |
| Epoxy/MB-BNNS | 5 vol% | - | 36.44 | [18] |
| PU/MTB-MF | 5 PHR | 27 | 80 | [17] |
Potential for Drug Delivery and Biomedical Applications
While direct studies on this compound nanoparticles for drug delivery are scarce, the properties of boron- and nitrogen-containing nanoparticles suggest potential applications. Boron-based materials are being explored for stimuli-responsive drug delivery.[3][19] Boron nitride nanoparticles have been investigated as carriers for anti-cancer drugs and for Alzheimer's disease treatment.[13][20]
A hypothetical workflow for the application of this compound nanoparticles in targeted drug delivery is presented below.
Caption: A potential workflow for targeted drug delivery using this compound nanoparticles.
Cellular Uptake Mechanisms
The cellular uptake of nanoparticles is a critical factor in drug delivery. The primary mechanism is endocytosis, which can be categorized into several pathways.[21] The physicochemical properties of nanoparticles, such as size, shape, and surface charge, influence the predominant uptake mechanism.[22]
Caption: Major endocytic pathways for nanoparticle cellular uptake.
Toxicity and Biocompatibility
The toxicity of nanoparticles is a significant consideration for biomedical applications.[23][24] While boron compounds are generally considered to have low toxicity, the unique properties of nanomaterials necessitate thorough toxicological evaluation.[17] In vitro and in vivo studies are essential to determine the biocompatibility and potential adverse effects of this compound nanoparticles.[25][26]
Conclusion
This compound nanoparticles present an interesting, yet underexplored, class of materials. While their properties as flame retardants are well-documented, their potential in the biomedical field, particularly in drug delivery, remains largely hypothetical. This guide has provided a foundational overview of their synthesis, physicochemical properties, and potential applications by drawing parallels with related nanomaterials. Significant further research is required to fully elucidate the fundamental properties of this compound nanoparticles and to establish their safety and efficacy for drug development professionals.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 3. Stimuli-Responsive Boron-Based Materials in Drug Delivery | MDPI [mdpi.com]
- 4. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Synthesis of Fluorescent Boron Nitride Quantum Dots via a Hydrothermal Strategy Using Melamine as Nitrogen Source for the Detection of Ferric Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of nano-MH/MPB as intumescent flame retardant (IFR) [systems.enpress-publisher.com]
- 8. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biomimetic Boron Nitride Nanoparticles for Targeted Drug Delivery and Enhanced Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 16. researchgate.net [researchgate.net]
- 17. open.metu.edu.tr [open.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boron Nitride Nanoparticles Loaded with a Boron-Based Hybrid as a Promising Drug Carrier System for Alzheimer’s Disease Treatment [mdpi.com]
- 21. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 24. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oiccpress.com [oiccpress.com]
- 26. In Vitro Methods for Assessing Nanoparticle Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solvothermal Synthesis of Melamine Borate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solvothermal synthesis of melamine (B1676169) borate (B1201080), a versatile supramolecular compound with applications in materials science, particularly as a flame retardant and smoke suppressant. The following sections detail the experimental procedure, necessary reagents and equipment, and expected outcomes.
Introduction
Melamine borate is a hydrogen-bonded complex formed between melamine and boric acid. Its synthesis via solvothermal methods allows for the controlled formation of crystalline structures with desirable properties. This document outlines a reproducible method for the synthesis of melamine diborate (C₃N₆H₆·2H₃BO₃), based on published research.
Materials and Equipment
Reagents
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Sodium Citrate (B86180) (Na₃C₆H₅O₇)
-
Ethylene (B1197577) Glycol (C₂H₆O₂)
-
Deionized Water
-
Ethanol (B145695) (for washing)
Equipment
-
Teflon-lined stainless steel autoclave (e.g., 50 mL capacity)
-
Drying oven
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
Experimental Protocols
Solvothermal Synthesis of Melamine Diborate
This protocol is adapted from the work of Atika et al. in Physical Chemistry Chemical Physics.[1][2][3][4]
-
Precursor Solution Preparation:
-
In a beaker, prepare a 1:1 (v/v) solvent mixture of deionized water and ethylene glycol.
-
Dissolve melamine, boric acid, and sodium citrate in the solvent mixture. A reported molar ratio for a related synthesis is 28:4:1 for melamine to sodium citrate, with boric acid in appropriate stoichiometry for melamine diborate. For the synthesis of melamine diborate (melamine·2(boric acid)), a molar ratio of 1:2 for melamine to boric acid should be used.
-
Stir the mixture until all precursors are fully dissolved.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a drying oven preheated to 180°C.
-
Maintain the temperature at 180°C for 12 hours to facilitate the formation of melamine diborate.[4] The reaction time is a critical parameter, as longer durations may lead to the formation of other phases such as melamine cyanurate.[1][2][3]
-
-
Product Isolation and Purification:
-
After 12 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.
-
Once cooled, open the autoclave and collect the white precipitate.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and residual solvent. Centrifugation can be used to facilitate the separation of the product from the washing solution.
-
Dry the final product in an oven at 60-80°C for several hours to obtain a fine white powder of melamine diborate.
-
Data Presentation
The successful synthesis of this compound can be confirmed through various characterization techniques. The expected crystallographic data for melamine diborate is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a | 3.596 Å | |
| b | 20.111 Å | |
| c | 14.1092 Å | |
| β | 92.12° |
Characterization
The synthesized this compound should be characterized to confirm its phase purity and structure. Recommended techniques include:
-
X-ray Diffraction (XRD): To verify the crystal structure and phase purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of melamine and boric acid within the complex.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized crystals.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
Diagrams
Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of this compound.
Applications
This compound is primarily investigated for its flame retardant and smoke suppressant properties in various polymers. Its mechanism of action involves the release of inert gases (nitrogen from melamine and water from boric acid) upon heating, which dilutes the flammable gases and forms a protective char layer. This makes it a valuable additive in materials where fire safety is a concern.
References
- 1. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Solid-State Synthesis of Melamine Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melamine (B1676169) borate (B1201080) is a halogen-free flame retardant and smoke suppressant used to enhance the fire safety of various materials.[1][2] It is synthesized from melamine and boric acid or its derivatives and functions through synergistic mechanisms in both the gas and condensed phases during combustion. In the condensed phase, it promotes the formation of a stable, insulating char layer.[3] In the gas phase, the release of non-combustible gases like ammonia (B1221849) dilutes oxygen and flammable volatiles. Its applications include enhancing the flame retardancy of polymers, textiles, and intumescent coatings.[1][3] This document provides detailed protocols for the solid-state synthesis of melamine borate, its characterization, and notes on its primary applications.
Application Notes
This compound's primary application is as a flame retardant and smoke suppressant, often used synergistically with other additives.
-
Polymers: It is incorporated into various polymer matrices such as Polyamide-6 (PA-6), Ethylene-vinyl acetate (B1210297) (EVA), and epoxy composites to improve their fire resistance.[1][4] In epoxy composites, this compound can also be used to functionalize boron nitride nanosheets, leading to materials with high thermal conductivity, enhanced flame retardancy, and good electrical insulation properties.[1]
-
Intumescent Coatings: In water-based intumescent coatings for steel structures, this compound is added to the standard formulation (Ammonium Polyphosphate, Melamine, Pentaerythritol) to strengthen the foam char layer, reduce dripping, and significantly decrease smoke density during a fire.[3]
-
Smoke Suppression: this compound is an effective inorganic smoke suppressant. It promotes the formation of char during combustion, which reduces the content of volatilized, smoke-producing substances in the gas phase.[3] Even at a 1% loading in a coating, it can delay the release of smoke significantly.[3]
-
Synergistic Effects: The flame-retardant effect of melamine can be improved when used in combination with boron-containing compounds like zinc borate or borophosphate.[2][4] The combination of this compound with aluminum trihydroxide (ATH) can generate self-forming ceramic-like barriers on the material's surface, providing thermal insulation and significantly reducing smoke.[1]
Experimental Protocols
Protocol 1: Solid-State Synthesis of this compound
This protocol details a single-apparatus solid-state method adapted from patent literature, which minimizes water and energy consumption.[5]
3.1.1 Materials and Equipment
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Ammonium (B1175870) Tetraborate (B1243019) ((NH₄)₂B₄O₇)
-
Paddle Mixer with heating capabilities
-
Grinding Mill
3.1.2 Procedure
-
Initial Mixing: Place melamine and boric acid in the paddle mixer. The molar ratio of Melamine:Boric Acid:Ammonium Tetraborate should be maintained at 1 : 0.25-1.6 : 0.25-1.[5]
-
Heating - Step 1: Mix the components at a temperature between 20°C and 100°C for 20-30 minutes.[5]
-
Addition of Second Boron Source: Add ammonium tetraborate to the mixture in the paddle mixer.
-
Heating - Step 2 (Reaction): Heat the complete mixture to a temperature of 200-300°C and maintain this temperature for 30-90 minutes to complete the reaction.[5]
-
Cooling: After the reaction period, allow the resulting product to cool down to room temperature.
-
Grinding: Transfer the cooled solid product to a mill and grind it into a fine powder to obtain the final this compound product.[5]
3.1.3 Expected Results
-
Yield: ≥ 75%[5]
-
Thermal Stability: Decomposition temperature should be above 300°C.[5]
-
Char Formation: The residual mass after calcination at 500°C should be at least 40%.[5]
Protocol 2: Characterization of this compound
This protocol outlines the standard techniques for characterizing the synthesized this compound.
3.2.1 Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition profile of the product.
-
Method: Heat a small sample of this compound from room temperature to ~800°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The resulting mass loss versus temperature curve indicates decomposition points.
-
Coupled Analysis (TGA-FTIR): The gases evolved during TGA can be directed to an FTIR spectrometer to identify the decomposition products, such as ammonia, water, and melamine fragments, providing insight into the decomposition mechanism.[6]
3.2.2 X-ray Diffraction (XRD)
-
Purpose: To analyze the crystal structure of the synthesized powder and confirm the formation of a new compound rather than a simple mixture of reactants.[7]
-
Method: An XRD pattern is obtained from the powder sample. The resulting diffraction peaks are compared to standard databases to identify the crystalline phases present.
3.2.3 Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To identify functional groups present in the final product and confirm the reaction between melamine and the boron source.
-
Method: An infrared spectrum of the sample (typically prepared in a KBr pellet) is recorded. Characteristic absorption peaks for N-H, B-O, and other relevant bonds are analyzed.[7]
3.2.4 Scanning Electron Microscopy (SEM)
-
Purpose: To observe the particle morphology and surface texture of the synthesized this compound powder.[8]
-
Method: A small amount of the powder is mounted on a sample holder, coated with a conductive material (e.g., gold), and imaged in the SEM.
Data Presentation
Quantitative data from synthesis and performance testing are summarized below.
Table 1: Solid-State Synthesis Parameters and Product Characteristics
| Parameter | Value / Range | Unit | Source |
|---|---|---|---|
| Reactants | Melamine, Boric Acid, Ammonium Tetraborate | - | [5] |
| Molar Ratio (Melamine:Boric Acid:Ammonium Tetraborate) | 1 : 0.25-1.6 : 0.25-1 | - | [5] |
| Initial Mixing Temperature | 20 - 100 | °C | [5] |
| Reaction Temperature | 200 - 300 | °C | [5] |
| Reaction Time | 30 - 90 | minutes | [5] |
| Product Characteristics | |||
| Yield | ≥ 75 | % | [5] |
| Decomposition Temperature | > 300 | °C | [5] |
| Residue at 500°C | ≥ 40 | % |[5] |
Table 2: Performance of this compound (MB) in Intumescent Coatings
| MB Concentration | Smoke Release Time | Smoke Density (SD) | Char Residue at 800°C | Observations on Char Layer | Source |
|---|---|---|---|---|---|
| 0% | 10 s | - | - | - | [3] |
| 1% | 33 s | 13.0 | ~45% | Even and compact foam layer | [3] |
| 2% | - | - | - | Well-even, compact layer with flawless shape | [3] |
| 3% | - | - | - | Compact layer with some cracking |[3] |
Visualizations
Diagrams illustrating the synthesis workflow and application logic are provided below.
Caption: Workflow for the solid-state synthesis of this compound.
Caption: Applications and synergistic relationships of this compound.
Caption: Flame retardant mechanism of this compound during combustion.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. additivebz.com [additivebz.com]
- 3. Application of this compound(MBï¼in Intumescent Coating - Knowledge - Shandong Elite Chemicals Co., Ltd [sdelitechem.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Decomposition mechanism of this compound in pyrolytic and thermo-oxidative conditions [inis.iaea.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Melamine Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melamine (B1676169) borate (B1201080) is a halogen-free flame retardant that has garnered significant interest for its efficacy in a variety of polymer systems. It is synthesized from the reaction of melamine and boric acid, forming a salt complex. Its primary mechanism of action involves the formation of a protective char layer upon combustion, which insulates the underlying material from heat and reduces the release of flammable volatiles. Additionally, the release of inert gases such as nitrogen and water vapor during decomposition helps to dilute the combustible gases in the vapor phase. These application notes provide detailed protocols for the synthesis of melamine borate, summarize key quantitative data from the literature, and explore its established and potential applications.
Data Presentation
The synthesis of this compound can be achieved through various methods, with reaction conditions significantly influencing the final product's properties. The following tables summarize quantitative data from different synthesis protocols.
Table 1: Solid-State Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Melamine, Boric Acid, Ammonium (B1175870) Tetraborate (B1243019) | [1] |
| Molar Ratio (Melamine:Boric Acid:Ammonium Tetraborate) | 1 : 0.25-1.6 : 0.25-1 | [1] |
| Mixing Temperature | 20-100 °C | [1] |
| Mixing Time | 20-30 minutes | [1] |
| Reaction Temperature | 200-300 °C | [1] |
| Reaction Time | 30-90 minutes | [1] |
| Yield | ≥ 75% | [1] |
| Decomposition Temperature | > 300 °C | [1] |
| Residual Mass at 500°C | ≥ 40% | [1] |
Table 2: Solution-Based Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Melamine, Boric Acid, Deionized Water | [1] |
| Molar Ratio (Boric Acid:Melamine) | 1.5 : 1 | [1] |
| Molar Ratio (Melamine:Deionized Water) | 1 : 100 | [1] |
| Reaction Temperature | 100-200 °C | [1] |
| Reaction Time | 8-36 hours | [1] |
| Post-processing | Spray drying, centrifugation, drying | [1] |
| Particle Size | ~400 nm | [1] |
Table 3: Influence of Reactant Molar Ratio on Precursor Formation for Boron Nitride Synthesis
| Molar Ratio (Boric Acid:Melamine) | Resulting Product | Reference |
| 1:1 | Precursor for Boron Nitride | [2] |
| 3:2 | Precursor for Boron Nitride | [2] |
| 2:1 | Optimal for precursor formation | [2] |
| 3:1 | Precursor for Boron Nitride | [2] |
Experimental Protocols
Protocol 1: Solid-State Synthesis in a Paddle Mixer
This protocol is adapted from a patented method for the industrial production of this compound.[1]
Materials:
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Ammonium tetraborate ((NH₄)₂B₄O₇)
-
Paddle mixer with heating capabilities
-
Mill for grinding
Procedure:
-
Charge the paddle mixer with melamine and boric acid at a molar ratio within the range of 1:0.25 to 1:1.6.
-
Mix the components at a temperature between 20 °C and 100 °C for 20-30 minutes to ensure a homogeneous mixture.
-
Add ammonium tetraborate to the mixture, with the molar ratio of melamine to ammonium tetraborate ranging from 1:0.25 to 1:1.
-
Increase the temperature of the mixer to 200-300 °C and maintain this temperature for 30-90 minutes to complete the reaction.
-
After the reaction time has elapsed, cool the product to room temperature.
-
Grind the resulting solid product using a mill to obtain a fine powder of this compound.
-
Characterize the final product by determining its decomposition temperature (should be above 300 °C) and residual mass after calcination at 500 °C (should be at least 40%).
Protocol 2: Aqueous Solution Synthesis for Nanoparticles
This protocol is based on a method designed to produce nano-sized this compound particles.[1]
Materials:
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Deionized water
-
Reaction vessel with stirring and heating capabilities
-
Spray nozzle
-
Centrifuge
-
Drying oven
Procedure:
-
In the reaction vessel, dissolve boric acid in deionized water at a molar ratio of 1.5 moles of boric acid to 1 mole of melamine (to be added later). The molar ratio of melamine to deionized water should be 1:100.
-
Heat the boric acid solution to a temperature between 100 °C and 200 °C with continuous stirring.
-
Slowly add melamine to the heated boric acid solution.
-
Maintain the reaction mixture at the set temperature with constant stirring for 8 to 36 hours.
-
Rapidly spray the resulting solution through a spray nozzle into a container of deionized water at 20 °C. This will cause the this compound to precipitate as a suspension of nanoparticles.
-
Separate the this compound nanoparticles from the suspension by centrifugation.
-
Dry the collected nanoparticles in a drying oven to obtain the final product.
Visualizations
Caption: Workflow for Solid-State and Solution-Based Synthesis of this compound.
Caption: Condensed and Gas Phase Flame Retardant Mechanisms of this compound.
Applications
Established Application: Flame Retardant
The primary and most well-established application of this compound is as a halogen-free flame retardant in various polymers.[3] Its effectiveness stems from a dual-action mechanism in both the condensed and gas phases during combustion.[4]
-
Condensed Phase Action: Upon heating, this compound promotes the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds.
-
Gas Phase Action: The decomposition of this compound releases non-combustible gases, primarily nitrogen and water vapor. These gases dilute the concentration of flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process.
This compound is particularly effective in polymers such as ethylene-vinyl acetate (B1210297) (EVA), polyamides (PA), and in intumescent coatings.
Potential Applications in Drug Development
While there is no direct research on the application of this compound in drug development, its constituent components, melamine and boron-containing compounds, have been explored in various pharmaceutical contexts. This suggests potential, albeit hypothetical, avenues for the investigation of this compound or its derivatives.
-
Boron in Drug Discovery: Boron-containing compounds are increasingly being investigated as pharmacophores.[5] The unique Lewis acidity of boron allows for reversible covalent interactions with biological targets, a property exploited in drugs like the proteasome inhibitor bortezomib.[6] Boron's ability to form stable bonds with diols is also utilized in the design of glucose-responsive insulin (B600854) delivery systems.[7]
-
Boron Nitride in Drug Delivery: Boron nitride nanotubes and nanoparticles are being explored as carriers for drug delivery due to their high surface area, stability, and biocompatibility.[8][9][10][11][12] They can be functionalized to target specific cells and release their payload in response to stimuli like pH changes.
-
Melamine Derivatives in Medicinal Chemistry: Melamine derivatives have been synthesized and investigated for their potential as cytotoxic agents in cancer therapy.[13][14] The triazine ring of melamine serves as a scaffold for the attachment of various functional groups to modulate biological activity.
Given these precedents, this compound could potentially be explored as:
-
A scaffold for new boron-containing drug candidates, where the melamine moiety could be functionalized to target specific biological pathways.
-
A precursor for the synthesis of boron-containing nanomaterials for drug delivery applications.
-
A component in biomaterials, leveraging its thermal stability and char-forming properties for applications such as implant coatings.
It is important to note that melamine itself can be toxic and has been the subject of health concerns, particularly in the context of food contamination.[15][16] Therefore, any potential pharmaceutical application of melamine-containing compounds would require rigorous toxicological evaluation.
References
- 1. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. espublisher.com [espublisher.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]
- 8. Boron nitride nanotubes as containers for targeted drug delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Nitride Nanoparticles with a Petal-Like Surface as Anticancer Drug-Delivery Systems. | Semantic Scholar [semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. US6262053B1 - Melamine derivatives as potent anti-cancer agents - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. FDA's Current Position about Melamine Contamination in Pharmaceutical Excipients - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for the Preparation of Melamine Borate Functionalized Boron Nitride Nanosheets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melamine (B1676169) borate (B1201080) (MB) functionalized boron nitride nanosheets (MB-BNNS) are a promising nanomaterial for enhancing the thermal and flame-retardant properties of polymer composites. The functionalization of hexagonal boron nitride (h-BN) with melamine borate, a nitrogen and boron-containing flame retardant, results in a synergistic material that can be incorporated into various matrices, such as epoxy resins, to significantly improve their performance. This document provides detailed protocols for the synthesis, purification, and characterization of MB-BNNS, as well as their application in epoxy composites.
Experimental Protocols
Preparation of this compound Functionalized Boron Nitride Nanosheets (MB-BNNS)
This protocol details a one-step mechanochemical method for the synthesis of MB-BNNS through ball milling.
Materials:
-
Hexagonal boron nitride (h-BN) powder
-
This compound (MB)
-
Zirconia grinding balls (various sizes)
-
Deionized water
-
Ethanol
Equipment:
-
High-energy planetary ball mill
-
Centrifuge
-
Vacuum oven
-
Freeze dryer (optional)
Procedure:
-
Mixing of Precursors: Accurately weigh hexagonal boron nitride (h-BN) and this compound (MB). The ratio of h-BN to MB can be varied to optimize the functionalization degree. A typical starting ratio is 1:1 by weight.
-
Ball Milling:
-
Place the mixture of h-BN and MB into a zirconia grinding jar.
-
Add zirconia grinding balls. A typical ball-to-powder mass ratio is 10:1. Use a combination of different ball sizes (e.g., 10 mm, 5 mm, and 1 mm diameter) to ensure efficient grinding.
-
Seal the grinding jar and place it in a high-energy planetary ball mill.
-
Mill the mixture at a speed of 500 rpm for 24 hours. The milling process exfoliates the h-BN into nanosheets while simultaneously promoting the grafting of MB onto the surface.
-
-
Purification by Water Scrubbing:
-
After ball milling, transfer the resulting powder into a beaker containing deionized water.
-
Stir the suspension vigorously to dissolve any unreacted this compound and other water-soluble impurities.
-
Centrifuge the suspension at 8000 rpm for 15 minutes to pellet the functionalized boron nitride nanosheets.
-
Discard the supernatant and resuspend the pellet in fresh deionized water.
-
Repeat the washing and centrifugation steps three to five times to ensure complete removal of impurities.
-
After the final wash, resuspend the pellet in a minimal amount of deionized water and freeze-dry or dry in a vacuum oven at 80°C for 12 hours to obtain the final MB-BNNS powder.
-
Characterization of MB-BNNS
To confirm the successful synthesis and functionalization of the boron nitride nanosheets, the following characterization techniques are recommended.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify the functional groups present on the surface of the BNNS.
-
Sample Preparation: Mix a small amount of the MB-BNNS powder with potassium bromide (KBr) and press into a pellet.
-
Analysis: Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹. Look for the characteristic peaks of h-BN at approximately 1373 cm⁻¹ (B-N-B out-of-plane bending) and 816 cm⁻¹ (B-N stretching), as well as peaks associated with melamine and borate groups to confirm functionalization.
-
-
X-ray Diffraction (XRD):
-
Objective: To analyze the crystal structure of the nanosheets.
-
Analysis: The XRD pattern should confirm the hexagonal crystal structure of boron nitride. A broadening of the (002) peak compared to pristine h-BN can indicate a reduction in the number of layers and the introduction of functional groups.[1]
-
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Objective: To observe the morphology and microstructure of the MB-BNNS.
-
Analysis: SEM and TEM images will reveal the exfoliated nanosheet structure and can provide information on their lateral size and thickness.
-
Preparation of MB-BNNS/Epoxy Composites
This protocol describes the incorporation of MB-BNNS into an epoxy resin matrix.
Materials:
-
This compound functionalized boron nitride nanosheets (MB-BNNS) powder
-
Bisphenol-A epoxy resin
-
Curing agent (e.g., methylhexahydrophthalic anhydride)
-
Accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)
-
Acetone or other suitable solvent
Equipment:
-
Mechanical stirrer with a high-shear mixing head
-
Ultrasonic bath or probe sonicator
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Dispersion of MB-BNNS:
-
Disperse the desired amount of MB-BNNS powder (e.g., 1, 3, 5 vol%) in a suitable solvent like acetone.
-
Sonicate the suspension for 30 minutes to ensure a uniform dispersion of the nanosheets.
-
-
Mixing with Epoxy Resin:
-
Add the epoxy resin to the MB-BNNS suspension and stir mechanically at a high speed for 1 hour to achieve a homogeneous mixture.
-
Remove the solvent by heating the mixture in a vacuum oven at 80°C until a constant weight is achieved.
-
-
Curing:
-
Cool the mixture to room temperature and add the curing agent and accelerator in the appropriate stoichiometric ratio.
-
Stir the mixture thoroughly for 15 minutes.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds and cure in an oven using a programmed temperature cycle (e.g., 120°C for 2 hours followed by 150°C for 4 hours).
-
-
Post-Curing and Sample Preparation:
-
Allow the cured samples to cool down to room temperature slowly.
-
Demold the samples and prepare specimens for subsequent characterization according to standard testing methods.
-
Data Presentation
The following table summarizes the expected performance enhancements of epoxy composites upon incorporation of varying concentrations of MB-BNNS.
| Filler Loading (vol%) | Thermal Conductivity (W/mK) | Peak Heat Release Rate (PHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| 0 | ~0.2 | ~1200 | ~100 |
| 1 | ~0.28 | ~1050 | ~90 |
| 3 | ~0.35 | ~850 | ~75 |
| 5 | ~0.42 | ~763 | ~68 |
Note: The values presented are indicative and may vary depending on the specific type of epoxy resin, curing agent, and processing conditions used. A 5 vol% loading of MB-BNNS in an epoxy composite has been shown to increase the thermal conductivity by 108% while decreasing the peak heat release rate and total heat release by 36.44% and 32.06%, respectively, compared to pure epoxy.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and application of MB-BNNS.
Functionalization Mechanism
Caption: Schematic of the functionalization process.
References
Application Notes and Protocols for the Dispersion of Melamine Borate in Epoxy Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dispersion of melamine (B1676169) borate (B1201080) in epoxy resin composites, a critical process for enhancing the flame retardancy, thermal stability, and mechanical properties of epoxy-based materials. The following sections detail the synthesis of melamine borate, its incorporation into epoxy resins, and the subsequent characterization of the resulting composites.
Introduction
Epoxy resins are widely utilized thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent flammability limits their application in sectors requiring stringent fire safety standards. This compound has emerged as an effective halogen-free flame retardant for epoxy resins, offering a synergistic effect between nitrogen and boron elements. This combination promotes char formation and the release of non-flammable gases upon combustion, thereby inhibiting the spread of fire.[2][3] Achieving a uniform dispersion of this compound particles within the epoxy matrix is paramount to maximizing these beneficial properties.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of melamine with boric acid.
Protocol 1: Aqueous Synthesis
-
Dissolve 32 g of boric acid in 200 ml of distilled water at 90°C with stirring at 120 rpm until complete dissolution.
-
Disperse 16 g of melamine in 200 ml of room temperature water.
-
Slowly pour the melamine dispersion into the boric acid solution.
-
Quickly add 2 g of dodecylamine (B51217) to the mixture.
-
Add water to a total volume of 800 ml.
-
Maintain the reaction at 90°C with stirring at 250 rpm for 3 hours.[4]
-
The resulting product can then be cooled, filtered, and dried.
Protocol 2: Solid-State Synthesis
-
Mix melamine and boric acid in a paddle mixer at a temperature of 20 to 100°C for 20-30 minutes.
-
Add ammonium (B1175870) borate to the mixture.
-
Heat the mixture to a temperature of 200-300°C and maintain for 30-90 minutes. The molar ratio of melamine/boric acid/ammonium tetraborate (B1243019) should be 1:0.25-1.6:0.25-1.
-
Cool and grind the resulting product to obtain this compound powder.[4]
Preparation of this compound-Epoxy Resin Composites
The following protocol describes a general procedure for the dispersion of this compound in a standard epoxy resin system.
Materials and Equipment:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Amine-based hardener (e.g., 4,4'-diaminodiphenyl methane (B114726) - DDM)
-
Synthesized this compound powder
-
Mechanical stirrer with a high-shear mixing blade
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Pre-treatment: Dry the this compound powder in an oven at 100°C for 4 hours to remove any residual moisture.
-
Dispersion:
-
Preheat the epoxy resin to 60-80°C to reduce its viscosity.
-
Gradually add the desired weight percentage of dried this compound powder to the epoxy resin under continuous mechanical stirring.
-
Increase the stirring speed to a high shear rate (e.g., 1000-2000 rpm) and continue mixing for 1-2 hours to ensure a homogeneous dispersion.
-
Apply ultrasonication for 30 minutes to further break down any agglomerates.[5]
-
-
Degassing: Place the mixture in a vacuum oven at 80°C for 30-60 minutes to remove any entrapped air bubbles.
-
Curing:
-
Cool the mixture to approximately 60°C.
-
Add the stoichiometric amount of the hardener and mix thoroughly for 5-10 minutes until a uniform mixture is achieved.
-
Pour the final mixture into preheated molds.
-
Cure the composites in an oven following a specific curing cycle, for example, at 80°C for 2 hours followed by post-curing at 150°C for 2 hours.[1]
-
Characterization of Dispersion and Composite Properties
2.3.1. Dispersion Analysis - Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryo-fracture the cured epoxy composite samples by immersing them in liquid nitrogen for a few minutes and then fracturing them. This provides a clean fracture surface for analysis.
-
Mount the fractured samples on aluminum stubs using conductive carbon tape.
-
Sputter-coat the samples with a thin layer of gold or carbon to make them conductive and prevent charging under the electron beam.[6]
-
-
Analysis:
-
Examine the fracture surface using a scanning electron microscope.
-
Observe the distribution and size of the this compound particles within the epoxy matrix to assess the quality of the dispersion.[7]
-
2.3.2. Thermal Stability - Thermogravimetric Analysis (TGA)
-
Procedure:
-
Place a small sample (5-10 mg) of the cured composite into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[8]
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the char yield at high temperatures.
-
2.3.3. Flame Retardancy - UL-94 Vertical Burning Test and Cone Calorimetry
-
UL-94 Vertical Burning Test:
-
Cone Calorimetry:
-
Prepare square plate specimens with dimensions of 100 mm x 100 mm x 3 mm.
-
Conduct the test according to the ASTM E1354 standard under a heat flux of 35-50 kW/m².[11][12]
-
Measure key parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR).[11]
-
2.3.4. Mechanical Properties
-
Tensile Testing: Perform tensile tests according to ASTM D3039 to determine the tensile strength, modulus, and elongation at break.[13]
-
Flexural Testing: Conduct three-point bending tests according to ASTM D790 to evaluate the flexural strength and modulus.
-
Impact Testing: Determine the impact strength of the composites using an Izod or Charpy impact tester following ASTM D256.
Data Presentation
The following tables summarize the expected impact of this compound on the properties of epoxy resin composites based on literature data.
Table 1: Thermal Properties of this compound/Epoxy Composites
| Composite Formulation | Tonset (°C) | Char Yield at 700°C (%) | Reference |
| Neat Epoxy | ~350-380 | < 20 | [14] |
| Epoxy + 10 wt% this compound | Increased | Increased | [2] |
| Epoxy + 20 wt% this compound | Significantly Increased | Significantly Increased | [2] |
Table 2: Flame Retardant Properties of this compound/Epoxy Composites
| Composite Formulation | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Neat Epoxy | ~18-26 | Fails | High | High | [9][14] |
| Epoxy + 10 wt% this compound | > 28 | V-0/V-1 | Decreased | Decreased | [15] |
| Epoxy + 20 wt% this compound | > 30 | V-0 | Significantly Decreased | Significantly Decreased | [15][16] |
Table 3: Mechanical Properties of this compound/Epoxy Composites
| Composite Formulation | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Neat Epoxy | ~60-80 | ~100-120 | ~10-20 | [5] |
| Epoxy + 10 wt% this compound | May slightly decrease | May slightly decrease | May slightly decrease | [16] |
| Epoxy + 20 wt% this compound | May decrease | May decrease | May decrease | [16] |
Note: The exact values can vary depending on the specific epoxy resin, hardener, and processing conditions used.
Visualization of Workflows and Mechanisms
Experimental Workflow
References
- 1. Synthesis and Characterizations of Melamine-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. cemm.ijs.si [cemm.ijs.si]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mechanical Testing of Composites [addcomposites.com]
- 14. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facile synthesis of a flame retardant melamine phenylphosphate and its epoxy resin composites with simultaneously improved flame retardancy, smoke suppression and water resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Melamine Borate as a Flame Retardant in Polyamides
For Researchers, Scientists, and Product Development Professionals
These application notes provide a comprehensive overview of the use of melamine (B1676169) borate (B1201080) as a halogen-free flame retardant for polyamides (PA), including detailed experimental protocols for synthesis, composite preparation, and characterization.
Introduction
Polyamides, such as PA6 and PA66, are widely used engineering thermoplastics due to their excellent mechanical properties and chemical resistance. However, their inherent flammability limits their application in sectors requiring stringent fire safety standards, such as electronics, automotive, and construction. Melamine and its derivatives, including melamine borate, are effective nitrogen-based flame retardants that operate through both gas and condensed phase mechanisms, offering a halogen-free solution to improve the fire resistance of polyamides.[1]
This compound functions by releasing non-combustible gases like ammonia (B1221849) upon heating, which dilutes the flammable volatiles and oxygen in the gas phase.[2] In the condensed phase, it promotes the formation of a stable char layer that insulates the underlying polymer from the heat source and prevents further degradation.[3] This dual-action mechanism makes it an efficient flame retardant for polyamides.
Data Presentation
The following tables summarize the typical performance of melamine-based flame retardants in polyamides based on literature data. The exact performance of this compound may vary depending on the specific formulation, processing conditions, and the polyamide grade.
Table 1: Flame Retardant Properties of Polyamide 6 (PA6) Composites
| Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 Rating (3.2 mm) | Reference |
| Neat PA6 | 0 | 22.4 | Not Rated | [2] |
| Melamine Cyanurate | 7 | 31 | V-0 | |
| UiO-66/Melamine | 4 | - | V-2 | [2] |
| UiO-66/Melamine | 7 | 35.5 | V-2 | [2] |
Table 2: Flame Retardant Properties of Polyamide 66 (PA66) Composites
| Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 Rating (1.6 mm) | Reference |
| Neat PA66 | 0 | ~25 | V-2 | [4] |
| 4-Formylphenylboronic Acid | 4 | 28 | V-2 | [4] |
| Melamine Polyphosphate/Aluminum Phosphinate/Zinc Borate | Varies | >30 | V-0 | [5] |
Table 3: Typical Mechanical Properties of Flame Retardant Polyamide Composites
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Neat PA6 | ~60-80 | >50 | |
| PA6 + Melamine Cyanurate (in-situ) | 48.0 | 106.3 | [6] |
| PA6 + Commercial Melamine Cyanurate | >48.0 | <106.3 | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a method described in the literature for the synthesis of this compound.[7]
Materials:
-
Melamine
-
Boric Acid
-
Paddle Mixer
-
Heating Mantle
-
Grinder/Mill
Procedure:
-
In a paddle mixer, combine melamine and boric acid at a molar ratio within the range of 1:0.25 to 1:1.6.
-
Mix the components at a temperature between 20°C and 100°C for 20-30 minutes.
-
Add ammonium tetraborate to the mixture, with a molar ratio of melamine to ammonium tetraborate between 1:0.25 and 1:1.
-
Heat the mixture to a temperature between 200°C and 300°C and maintain this temperature for 30-90 minutes.
-
After the reaction is complete, cool the product to room temperature.
-
Grind the resulting solid product using a mill to obtain fine this compound powder.
Preparation of Polyamide/Melamine Borate Composites by Melt Extrusion
This protocol outlines the general procedure for preparing flame-retardant polyamide composites.
Equipment:
-
Twin-screw extruder
-
Injection molding machine
-
Material dryer
Procedure:
-
Drying: Dry the polyamide pellets and the this compound powder separately in an oven at 80-100°C for at least 4 hours to remove any moisture.
-
Premixing: Physically mix the dried polyamide pellets and this compound powder at the desired weight percentage.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PA6 is 220-240°C from the hopper to the die. For PA66, a higher temperature profile of 260-280°C is generally used.
-
Feed the premixed material into the extruder.
-
The molten composite is extruded through the die as strands.
-
-
Pelletizing: Cool the extruded strands in a water bath and then cut them into pellets using a pelletizer.
-
Drying: Dry the composite pellets at 80-100°C for at least 4 hours.
-
Specimen Preparation: Use an injection molding machine to prepare test specimens (e.g., for UL 94, LOI, and tensile testing) from the dried composite pellets. The molding temperature should be set according to the polyamide grade.
Characterization Protocols
-
UL 94 Vertical Burn Test:
-
Apparatus: A UL 94 test chamber with a Bunsen burner.
-
Specimen: A rectangular bar of specific dimensions (typically 125 x 13 mm).
-
Procedure:
-
Mount the specimen vertically.[8]
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it. Record the afterflame time (t1).[8]
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds. Record the afterflame time (t2) and the afterglow time (t3).[9]
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.[8]
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[10][11]
-
-
-
Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Apparatus: An LOI test apparatus with a vertical glass column.[12]
-
Specimen: A small rectangular bar.
-
Procedure:
-
Place the specimen vertically in the glass column.[13]
-
Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the minimum concentration that just supports flaming combustion is determined. This is the LOI value.[12][14]
-
-
-
Thermogravimetric Analysis (TGA):
-
Apparatus: A TGA instrument.[15]
-
Procedure:
-
Place a small amount of the sample (5-10 mg) into a TGA pan.[16]
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[16][17]
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.[17]
-
-
-
Differential Scanning Calorimetry (DSC):
-
Apparatus: A DSC instrument.[18]
-
Procedure:
-
Place a small amount of the sample (5-10 mg) into a DSC pan. An empty pan is used as a reference.[19]
-
Heat the sample at a controlled rate (e.g., 10°C/min).[19]
-
The instrument measures the difference in heat flow between the sample and the reference.[20]
-
The resulting DSC curve can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyamide.[21]
-
-
-
Tensile Testing (ASTM D638):
-
Apparatus: A universal testing machine with appropriate grips.[22][23]
-
Specimen: A standard dumbbell-shaped specimen.[22]
-
Procedure:
-
Mount the specimen in the grips of the testing machine.[24]
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.[24][25]
-
Record the load and elongation data.
-
From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[25]
-
-
Visualizations
Flame Retardancy Mechanism of this compound in Polyamides
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. nbinno.com [nbinno.com]
- 4. A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 8. mgchemicals.com [mgchemicals.com]
- 9. boedeker.com [boedeker.com]
- 10. specialchem.com [specialchem.com]
- 11. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. polymertesting.in [polymertesting.in]
- 14. qualitest.ae [qualitest.ae]
- 15. youtube.com [youtube.com]
- 16. Thermal analysis of polyamide 6 composites filled by natural fiber blend :: BioResources [bioresources.cnr.ncsu.edu]
- 17. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. azom.com [azom.com]
- 21. eclass.teiwm.gr [eclass.teiwm.gr]
- 22. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 23. victortestingmachine.com [victortestingmachine.com]
- 24. infinitalab.com [infinitalab.com]
- 25. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
Application of Melamine Borate in Intumescent Coatings: A Detailed Guide for Researchers
Introduction
Intumescent coatings are a critical component of passive fire protection systems, designed to swell and form a protective, insulating char layer when exposed to high temperatures. This char layer slows the rate of heat transfer to the underlying substrate, thereby extending the structural integrity of materials like steel and wood during a fire. Traditional intumescent formulations typically consist of an acid source (e.g., ammonium (B1175870) polyphosphate - APP), a carbon source (e.g., pentaerythritol (B129877) - PER), and a blowing agent (e.g., melamine).[1][2] This application note details the use of melamine (B1676169) borate (B1201080) as a synergistic additive in intumescent coatings to enhance their fire-retardant properties.
Melamine borate, a salt formed from the reaction of melamine and boric acid, has demonstrated significant improvements in the performance of intumescent coatings. Its incorporation leads to enhanced thermal stability, reduced smoke production, and improved char strength.[3][4] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and professionals in the field of fire-retardant materials.
Mechanism of Action
The fire-retardant mechanism of an intumescent coating is a complex process involving a series of chemical reactions that occur upon heating. The addition of this compound introduces synergistic effects that enhance this process.
Upon exposure to heat, the primary components of the intumescent coating react as follows:
-
Decomposition of Ammonium Polyphosphate (APP): Around 240°C, APP decomposes to produce polyphosphoric acid and ammonia (B1221849) gas.[2] The polyphosphoric acid acts as a catalyst for the dehydration of the carbon source.
-
Esterification of the Carbon Source: The polyphosphoric acid reacts with the hydroxyl groups of the carbon source, such as pentaerythritol, to form phosphate (B84403) esters.[5]
-
Decomposition of Melamine and this compound: Melamine and this compound decompose, releasing non-flammable gases like nitrogen, ammonia, and water vapor.[1][6] These gases cause the molten phosphate esters to foam and swell, creating a multicellular char structure.
-
Char Formation and Solidification: As the temperature increases, the foamed char solidifies into a stable, insulating barrier.
This compound contributes to this process in several ways:
-
Enhanced Charring: Boron compounds, formed from the decomposition of this compound, can react to form boron phosphate and boron oxide.[6] Boron phosphate is thermally stable at very high temperatures and reinforces the char structure, making it more compact and less prone to cracking.
-
Smoke Suppression: this compound has been shown to significantly reduce smoke density and delay the time to smoke release.[3][4] This is attributed to the promotion of char formation, which reduces the release of volatile, combustible gases.
-
Improved Thermal Stability: The presence of boron compounds increases the thermal stability of the char residue at elevated temperatures.
Below is a diagram illustrating the synergistic intumescent mechanism involving this compound.
Caption: Synergistic intumescent mechanism with this compound.
Performance Data
The inclusion of this compound in intumescent coating formulations leads to quantifiable improvements in fire-retardant properties. The following tables summarize key performance data from experimental studies.
Table 1: Effect of this compound on Smoke Production
| This compound (%) | Time to Smoke Release (s) | Smoke Density Rating |
| 0 | 10 | High |
| 1 | 33 | 13.0 |
Data sourced from experimental findings where a baseline intumescent coating was modified with varying percentages of this compound.[3][4]
Table 2: Influence of this compound on Char Formation and Thermal Insulation
| This compound (%) | Char Layer Characteristics | Carbon Residue at 800°C (%) | Thermal Insulation Time (min) for 2mm coating |
| 1 | Broken | ~45 | 135 |
| 2 | Even and compact | - | - |
| 3 | Compact with some cracks | - | - |
Data compiled from studies evaluating the physical properties of the char layer and the thermal insulation performance of the coatings.[3][4]
Experimental Protocols
To evaluate the performance of intumescent coatings containing this compound, a series of standardized tests are employed. The following protocols provide a general framework for these experiments.
Formulation of the Intumescent Coating
A typical waterborne intumescent coating formulation serves as a baseline for incorporating this compound.
Materials:
-
Binder: Ethylene-vinyl acetate (B1210297) (EVA) emulsion
-
Acid Source: Ammonium Polyphosphate (APP)
-
Carbon Source: Pentaerythritol (PER)
-
Blowing Agent: Melamine
-
Synergist: this compound (MB)
-
Filler: Titanium Dioxide (TiO₂)
-
Solvent: Deionized water
Procedure:
-
The binder (EVA emulsion) is added to a mixing vessel.
-
While stirring, the acid source (APP), carbon source (PER), and blowing agent (melamine) are gradually added.
-
The synergist (this compound) is then incorporated into the mixture at the desired weight percentage (e.g., 1%, 2%, 3%).
-
The filler (TiO₂) is added to the formulation.
-
Deionized water is added as needed to achieve the desired viscosity.
-
The mixture is stirred at a constant speed (e.g., 500 rpm) for a sufficient time (e.g., 60 minutes) to ensure a homogeneous dispersion.
-
The formulated coating is then applied to the substrate (e.g., steel or wood panels) at a specified dry film thickness (DFT).
Fire Resistance Testing: Cone Calorimetry
Cone calorimetry is a bench-scale test used to determine the fire performance of materials under controlled heating conditions. It measures key parameters such as heat release rate (HRR), time to ignition (TTI), and smoke production rate (SPR).
Apparatus:
Procedure:
-
Sample Preparation: A sample of the substrate coated with the intumescent formulation (typically 100 mm x 100 mm) is prepared. The dry film thickness of the coating is measured and recorded.
-
Test Setup: The sample is placed on a load cell within the cone calorimeter.
-
Heating: The sample is exposed to a constant heat flux, typically 35 or 50 kW/m², from a conical heater.[8]
-
Ignition: A spark igniter is used to ignite the combustible gases released from the sample.
-
Data Collection: During the test, the following parameters are continuously measured and recorded:
-
Time to ignition (s)
-
Mass loss rate (g/s)
-
Heat release rate (kW/m²)
-
Smoke production rate (m²/s)
-
Concentrations of combustion gases (e.g., CO, CO₂)
-
-
Analysis: The collected data is analyzed to evaluate the fire-retardant properties of the coating.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of the intumescent coating.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: A small amount of the dried intumescent coating (typically 5-10 mg) is placed in a sample pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).
-
Data Collection: The TGA instrument records the weight of the sample as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of residual char at the final temperature.
Char Morphology Analysis: Scanning Electron Microscopy (SEM)
SEM is used to examine the microstructure of the intumescent char formed after fire exposure.
Apparatus:
-
Scanning Electron Microscope
Procedure:
-
Char Formation: A sample of the coated substrate is subjected to a controlled heating process (e.g., in a furnace or cone calorimeter) to form the intumescent char.
-
Sample Preparation: A small section of the char is carefully cut and mounted on an SEM stub using conductive adhesive.[9] For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied via sputtering to prevent charging.[9]
-
Imaging: The prepared sample is placed in the SEM chamber, and the electron beam is used to scan the surface.
-
Analysis: The SEM images are analyzed to observe the morphology of the char, including the cell structure, pore size, and uniformity. This provides insights into the insulating properties and mechanical strength of the char.
Below is a diagram illustrating the experimental workflow for evaluating intumescent coatings.
Caption: Experimental workflow for intumescent coating evaluation.
Conclusion
The incorporation of this compound as a synergistic additive in intumescent coatings offers a promising approach to enhancing their fire-retardant properties. The experimental data clearly indicates improvements in smoke suppression, char formation, and thermal insulation. The provided protocols offer a standardized framework for researchers to formulate and evaluate these advanced fire protection materials. Further research can focus on optimizing the concentration of this compound and exploring its synergy with other novel flame-retardant additives to develop next-generation intumescent coatings with superior performance.
References
- 1. News - How ammonium polyphosphate works together with melamine and pentaerythritol in intumescent coatings? [taifengfr.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. publications.iafss.org [publications.iafss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. worldoftest.com [worldoftest.com]
- 8. scribd.com [scribd.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Melamine Borate in Polymer Composites for Enhanced Thermal Conductivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective dissipation of heat is a critical challenge in the design and performance of advanced materials, particularly in electronics, aerospace, and automotive applications. Polymers, while offering advantages such as low weight, corrosion resistance, and ease of processing, typically suffer from low thermal conductivity. The incorporation of thermally conductive fillers is a well-established strategy to enhance the heat transfer capabilities of polymer matrices. Melamine (B1676169) borate (B1201080) (MB) has emerged as a promising multifunctional additive for polymer composites. Beyond its recognized flame-retardant properties, melamine borate, particularly when combined with other thermally conductive materials like boron nitride nanosheets (BNNS), can significantly improve the thermal conductivity of polymers. This document provides detailed application notes and experimental protocols for the synthesis of this compound, the preparation of this compound-containing polymer composites, and the characterization of their thermal conductivity.
Mechanism of Thermal Conductivity Enhancement
The primary mechanism for thermal conduction in solids is through phonons, which are quantized lattice vibrations. In amorphous polymers, the disordered structure leads to significant phonon scattering and consequently, low thermal conductivity. The introduction of crystalline fillers like this compound can create pathways for more efficient phonon transport. When functionalized onto higher thermal conductivity fillers such as boron nitride nanosheets, this compound can improve the filler-matrix interface, reducing phonon scattering at the boundary and facilitating the formation of a continuous thermal conduction network within the polymer.
Data Presentation
The following table summarizes the quantitative data on the enhancement of thermal conductivity in an epoxy composite using this compound-functionalized boron nitride nanosheets (MB-BNNS).
| Composite System | Filler Concentration (vol%) | Thermal Conductivity (W/m·K) | Thermal Conductivity Enhancement (%) | Reference |
| Pure Epoxy | 0 | ~0.20 | - | [1] |
| Epoxy/MB-BNNS | 5 | ~0.42 | 108 | [1] |
Note: The data presented is for a hybrid filler system where this compound is functionalized onto boron nitride nanosheets. The thermal conductivity of composites containing only this compound as the filler is not extensively reported in the reviewed literature.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Melamine
-
Boric Acid
-
Paddle Mixer
-
Oven
-
Mill
Procedure:
-
In a paddle mixer, thoroughly mix melamine and boric acid at a molar ratio within the range of 1:0.25 to 1:1.6.[2]
-
Mix the components at a temperature between 20°C and 100°C for 20-30 minutes.[2]
-
Add ammonium tetraborate to the mixture, with a molar ratio of melamine to ammonium tetraborate between 1:0.25 and 1:1.[2]
-
Heat the mixture to a temperature in the range of 200-300°C and maintain this temperature for 30-90 minutes to allow the reaction to complete.[2]
-
After the reaction, cool the resulting product to room temperature.
-
Grind the cooled product using a mill to obtain fine this compound powder.
Preparation of this compound-Polymer Composites (e.g., Epoxy-based)
This protocol outlines a general procedure for incorporating this compound fillers into a polymer matrix.
Materials:
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A)
-
Curing agent (e.g., diethylenetriamine)
-
This compound (synthesized as per Protocol 1) or this compound-functionalized filler (e.g., MB-BNNS)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Mechanical stirrer
-
Vacuum oven
-
Molds
Procedure:
-
Filler Dispersion:
-
Disperse the desired amount of this compound or MB-functionalized filler in a suitable solvent using ultrasonication for at least 30 minutes to ensure a uniform dispersion.
-
-
Mixing with Resin:
-
Add the epoxy resin to the filler dispersion and mechanically stir the mixture for 1-2 hours at a controlled temperature (e.g., 60°C) to achieve a homogeneous mixture.
-
-
Solvent Evaporation:
-
Remove the solvent from the mixture by heating it in a vacuum oven at a temperature below the boiling point of the solvent until a constant weight is achieved.
-
-
Addition of Curing Agent:
-
Cool the mixture to room temperature and add the stoichiometric amount of the curing agent.
-
Stir the mixture thoroughly for 10-15 minutes, ensuring a uniform distribution of the curing agent.
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into pre-heated molds.
-
Cure the composites in an oven according to the recommended curing schedule for the specific epoxy system (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours).
-
-
Sample Preparation:
-
After curing, demold the composite samples and polish their surfaces to ensure they are flat and parallel for thermal conductivity measurements.
-
Measurement of Thermal Conductivity
The thermal conductivity of the prepared polymer composites can be measured using various techniques. The transient plane source (TPS) method is a widely used and reliable technique.
Apparatus:
-
Transient Plane Source (TPS) instrument
-
TPS sensor (a flat, spiral-shaped nickel sensor embedded in an insulating layer)
-
Sample holder
Procedure:
-
Sample Preparation:
-
Ensure the composite samples have flat and smooth surfaces. The sample thickness should be sufficient to be considered semi-infinite by the sensor during the measurement time.
-
-
Sensor Placement:
-
Sandwich the TPS sensor between two identical pieces of the composite sample, ensuring good thermal contact.
-
-
Measurement:
-
The instrument passes a constant electrical current through the sensor for a short period, causing a rise in its temperature.
-
The instrument records the temperature increase of the sensor as a function of time.
-
-
Data Analysis:
-
The thermal conductivity of the material is calculated from the recorded temperature versus time response using the solution of the thermal conduction equation for the specific sensor geometry. The instrument's software typically performs this calculation automatically.
-
-
Repeatability:
-
Perform the measurement at least three times for each sample and calculate the average value to ensure the reliability of the results.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for polymer composite preparation.
Caption: Mechanism of thermal conductivity enhancement.
References
Melamine Borate: A Potential Heterogeneous Catalyst in Organic Synthesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes describe the potential use of melamine (B1676169) borate (B1201080) as a heterogeneous catalyst in organic synthesis. While the information is based on the known chemical properties of melamine and boric acid, and the catalytic activity of structurally related materials, the direct application of melamine borate as a catalyst for the reactions described herein has not been extensively reported in peer-reviewed literature. These protocols are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.
Introduction
This compound is a supramolecular adduct formed through hydrogen bonding between melamine and boric acid. The crystal structure of melamine diborate (C₃N₆H₆·2H₃BO₃) reveals a network where melamine molecules, with their basic amino groups, are linked to boric acid molecules, which possess acidic hydroxyl groups. This unique structure, combining both acidic and basic sites in close proximity, suggests that this compound could function as an efficient heterogeneous bifunctional catalyst. Its thermal stability, low cost, and the ease of its preparation make it an attractive candidate for applications in sustainable organic synthesis.
These notes provide a potential application of this compound as a catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Catalyst Synthesis
This compound can be synthesized through a straightforward reaction between melamine and boric acid. Several methods have been reported, and two common procedures are detailed below.
Protocol 1: Aqueous Synthesis
This method yields this compound with a relatively small particle size.
Materials:
-
Melamine (16 g)
-
Boric acid
-
Dodecylamine (B51217) (2 g)
-
Deionized water
Procedure:
-
Disperse 16 g of melamine in 200 ml of deionized water at room temperature.
-
Slowly add a solution of boric acid to the melamine dispersion. The molar ratio of boric acid to melamine is approximately 2:1.
-
Quickly add 2 g of dodecylamine to the mixture.
-
Add deionized water to bring the total volume of the solution to 800 ml.
-
Heat the mixture to 90 °C with stirring (250 rpm) and maintain these conditions for 3 hours.
-
Cool the reaction mixture to room temperature while stirring.
-
Filter the resulting white precipitate and dry it in an oven at 60 °C for 8-12 hours to obtain this compound.[1]
Protocol 2: Solid-State Synthesis
This solvent-free method is environmentally friendly and produces a thermally stable product.
Materials:
-
Melamine
-
Boric acid
Procedure:
-
In a paddle mixer, mix melamine and boric acid at a temperature between 20 to 100 °C for 20-30 minutes. The molar ratio of melamine to boric acid can range from 1:0.25 to 1:1.6.
-
Add ammonium tetraborate to the mixture. The molar ratio of melamine to ammonium tetraborate can range from 1:0.25 to 1:1.
-
Heat the mixture to a temperature of 200-300 °C and maintain for 30-90 minutes.
-
Cool the resulting solid product and grind it using a mill to obtain this compound powder.[1]
Caption: Synthesis of this compound.
Potential Application: Knoevenagel Condensation
The Knoevenagel condensation is the reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a base. The basic amino groups of the melamine moiety in this compound could catalyze this reaction, while the acidic boric acid component may activate the carbonyl group.
Proposed Reaction
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde (B42025), 1 mmol)
-
Active methylene compound (e.g., malononitrile (B47326), 1 mmol)
-
This compound catalyst
-
Solvent (e.g., ethanol (B145695), water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the this compound catalyst (1-10 mol%).
-
Add the chosen solvent (5 mL) or proceed under solvent-free conditions.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (30 minutes to 5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the product and wash it with cold ethanol.
-
If the product is soluble, recover the catalyst by filtration, and then remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
To test for reusability, wash the recovered catalyst with ethanol and dry it in an oven before using it in a subsequent reaction.
Hypothetical Quantitative Data
The following table presents hypothetical data for the Knoevenagel condensation of benzaldehyde and malononitrile catalyzed by this compound, illustrating the potential effects of catalyst loading, temperature, and solvent.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Ethanol | 25 | 5 | 65 |
| 2 | 5 | Ethanol | 25 | 3 | 85 |
| 3 | 10 | Ethanol | 25 | 2 | 92 |
| 4 | 5 | Water | 25 | 4 | 78 |
| 5 | 5 | None | 25 | 3 | 88 |
| 6 | 5 | Ethanol | 50 | 1 | 95 |
| 7 | 5 | Ethanol | 80 | 0.5 | 98 |
Proposed Catalytic Mechanism
The bifunctional nature of this compound is key to its potential catalytic activity. The following diagram illustrates a proposed mechanism for the Knoevenagel condensation.
Caption: Proposed Catalytic Cycle.
In this proposed cycle:
-
The acidic sites (from boric acid) on the this compound surface activate the carbonyl group of the aldehyde, making it more electrophilic.
-
The basic sites (from the amino groups of melamine) abstract a proton from the active methylene compound to form an enolate.
-
The enolate then attacks the activated carbonyl carbon in a condensation reaction to form an intermediate.
-
The intermediate undergoes dehydration, facilitated by the catalyst, to yield the final α,β-unsaturated product and regenerate the catalyst.
Conclusion
While direct experimental evidence for the use of this compound as a catalyst in organic synthesis is currently limited in the scientific literature, its chemical structure and the properties of its constituent molecules strongly suggest its potential as a heterogeneous, bifunctional catalyst. The provided protocols and proposed mechanisms for the Knoevenagel condensation are intended to encourage further research into the catalytic applications of this readily available and inexpensive material. Its use could offer a green and sustainable alternative to conventional homogeneous catalysts.
References
Application Notes and Protocols: Melamine Borate for Potential Hydrogen Storage Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melamine (B1676169) borate (B1201080), a compound formed from the reaction of melamine and boric acid, has been primarily investigated as a precursor for the synthesis of hexagonal boron nitride (h-BN).[1][2] However, the rich hydrogen content within its structure, stemming from both the melamine and borate moieties, presents a compelling case for its exploration as a potential hydrogen storage material. Theoretical studies on related boron-nitrogen polymers, such as the borazine-melamine polymer, suggest promising hydrogen storage capacities.[3] This document provides an overview of the potential of melamine borate in this context, along with detailed protocols for its synthesis and preliminary evaluation for hydrogen release. It is important to note that while the synthesis of this compound is well-established, its application in hydrogen storage is still in a theoretical and exploratory phase. The protocols provided herein are based on established methodologies for analogous boron-nitrogen compounds and serve as a foundational guide for further research.
Data Presentation
The following table summarizes the theoretical hydrogen storage capacity of a borazine-melamine polymer, providing a benchmark for the potential of this compound and related materials. This is compared with the established capacities of other prominent solid-state hydrogen storage materials.
| Material | Theoretical Hydrogen Storage Capacity (wt%) | Reference |
| Borazine-Melamine Polymer | 6.49 | [3] |
| Lithium Borohydride (LiBH₄) | 18.5 | [4][5] |
| Sodium Borohydride (NaBH₄) | 10.7 | [6] |
| Ammonia (B1221849) Borane (NH₃BH₃) | 19.6 | [5] |
Experimental Protocols
Synthesis of this compound (M·2B) Precursor
This protocol describes the synthesis of this compound with a 1:2 molar ratio of melamine to boric acid, a common precursor for h-BN synthesis.[1]
Materials:
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Distilled Water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Reactant Solution:
-
Dissolve boric acid and melamine in distilled water in a 2:1 molar ratio (boric acid:melamine). For example, add 12.36 g of boric acid and 6.30 g of melamine to 200 mL of distilled water.
-
Heat the mixture to 90°C while stirring continuously until the solution becomes clear.[1]
-
-
Crystallization:
-
Allow the transparent solution to cool naturally to room temperature.
-
White, flocculent precipitates of this compound will form.
-
-
Filtration and Drying:
-
Separate the white precipitate from the solution by filtration.
-
Wash the precipitate with a small amount of cold distilled water to remove any unreacted starting materials.
-
Dry the collected this compound precursor in an air oven at 60°C until a constant weight is achieved.[1]
-
Evaluation of Hydrogen Release via Thermal Decomposition
This protocol outlines a general procedure for evaluating the hydrogen release from this compound upon heating, based on common techniques used for other chemical hydrides.
Materials:
-
Synthesized this compound powder
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Gas Chromatograph (GC)
-
Tube furnace
-
Gas flow controllers
-
Gas collection system
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried this compound powder (typically 5-10 mg) into the TGA crucible.
-
-
Thermal Analysis:
-
Place the crucible in the TGA instrument.
-
Purge the system with an inert gas (e.g., Argon) to remove any air and moisture.
-
Heat the sample from room temperature to a desired final temperature (e.g., 500°C) at a controlled heating rate (e.g., 5°C/min).
-
Continuously monitor the weight loss of the sample as a function of temperature using the TGA.
-
-
Evolved Gas Analysis:
-
Simultaneously analyze the gases evolved during the thermal decomposition using the coupled MS or GC. This will allow for the identification and quantification of released hydrogen (H₂) and any potential byproducts such as ammonia (NH₃) or diborane (B8814927) (B₂H₆).
-
-
Data Analysis:
-
Calculate the percentage of weight loss from the TGA data to determine the total mass of gas released.
-
Use the MS or GC data to determine the composition of the evolved gas and quantify the amount of hydrogen released.
-
The onset temperature of decomposition and the temperature of maximum hydrogen release can be determined from the derivative of the TGA curve (DTG).
-
Visualizations
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Hypothetical hydrogen release from this compound.
References
- 1. espublisher.com [espublisher.com]
- 2. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 3. Theoretical investigation of the borazine–melamine polymer as a novel candidate for hydrogen storage applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Recent advance of metal borohydrides for hydrogen storage [frontiersin.org]
- 5. energy.ciac.jl.cn [energy.ciac.jl.cn]
- 6. Recent advance of metal borohydrides for hydrogen storage - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Boron Nitride Aerogels from Melamine Borate Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of boron nitride (BN) aerogels using melamine (B1676169) and boric acid as precursors. The process involves the formation of a melamine borate (B1201080) precursor gel, followed by a drying process and high-temperature pyrolysis to yield a lightweight, porous BN aerogel. These materials are of significant interest for a variety of applications, including catalysis, energy storage, and environmental remediation, owing to their low density, high thermal stability, and large surface area.[1][2]
Overview of the Synthesis Process
The synthesis of boron nitride aerogels from melamine and boric acid is a multi-step process that begins with the formation of a supramolecular gel. This gel is then typically freeze-dried to preserve its porous structure, creating a precursor aerogel. The final step is a high-temperature pyrolysis under an inert atmosphere, which converts the melamine borate precursor into hexagonal boron nitride (h-BN). The properties of the resulting BN aerogel, such as density, porosity, and surface area, can be tailored by adjusting the molar ratio of the precursors and the pyrolysis conditions.[2][3][4]
Experimental Protocols
The following protocols are generalized from published methods and provide a step-by-step guide for the synthesis of BN aerogels.
Preparation of the this compound Precursor Gel
This protocol describes the formation of the initial hydrogel from melamine and boric acid.
Materials:
-
Melamine (C₃H₆N₆)
-
Boric acid (H₃BO₃)
-
Deionized water
-
Ethanol (B145695) (optional)[5]
Procedure:
-
Prepare a mixed solution of deionized water and ethanol (if used).
-
Dissolve boric acid and melamine in the solution. The molar ratio of melamine to boric acid can be varied, for example, 1:2, 1:4, or 1:6, to influence the final properties of the aerogel.[2]
-
Heat the mixture in a water bath to facilitate complete dissolution of the precursors.[5]
-
Allow the solution to cool, during which gelation will occur, forming a supramolecular hydrogel.
Freeze-Drying of the Precursor Gel
To preserve the porous network of the gel, freeze-drying (lyophilization) is employed.
Procedure:
-
Freeze the this compound hydrogel at a low temperature (e.g., by immersion in liquid nitrogen).[5]
-
Place the frozen gel in a freeze-dryer.
-
Lyophilize the sample under vacuum until all the solvent has been removed, resulting in a lightweight, porous precursor aerogel. This process is key to obtaining ultrafine precursor structures.[3]
Pyrolysis to Boron Nitride Aerogel
The final step is the conversion of the precursor aerogel into a boron nitride aerogel through high-temperature treatment.
Procedure:
-
Place the dried precursor aerogel in a tube furnace.
-
Heat the sample under a nitrogen (N₂) atmosphere to a target temperature, typically between 1050 °C and higher, depending on the desired crystallinity.[6][7]
-
The heating rate and dwell time at the target temperature are critical parameters that can be optimized. Some methods employ rapid heating to maintain the nanostructure.[1]
-
After the dwell time, cool the furnace to room temperature under the nitrogen atmosphere to obtain the final boron nitride aerogel.
Data Presentation
The properties of the resulting boron nitride aerogels are highly dependent on the synthesis parameters. The following table summarizes quantitative data from various studies.
| Precursor Molar Ratio (Melamine:Boric Acid) | Pyrolysis Temperature (°C) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| 1:2 (Melamine Diborate) | Not specified | Not specified | Not specified | Not specified | [1] |
| Not specified | Not specified | >350 | >0.8 porosity | 3.6 - 10 | [8] |
| Melamine-Boric Acid (MB) | 1050 | 573.07 | Not specified | 3.68 | [7] |
| Melamine-Urea-Boric Acid (MUB) | 1050 | 1005.7 | Not specified | 2.13 | [7] |
Visualizing the Workflow and Mechanisms
Experimental Workflow
The overall experimental workflow for the synthesis of boron nitride aerogels from this compound precursors can be visualized as a sequential process.
References
- 1. Collection - Synthesis of Nanostructured Boron Nitride Aerogels by Rapid Pyrolysis of Melamine Diborate Aerogels via Induction Heating: From Composition Adjustment to Property Studies - ACS Applied Nano Materials - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrafine porous boron nitride nanofibers synthesized via a freeze-drying and pyrolysis process and their adsorption properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108408698B - Preparation method of oxygen-doped bundled porous boron nitride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Melamine Borate Synthesis Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of melamine (B1676169) borate (B1201080).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield and purity of melamine borate?
A1: The most critical parameters are the molar ratio of reactants (boric acid to melamine), reaction temperature, and reaction time. The presence of moisture or a specific atmosphere (e.g., steam) can also significantly impact the reaction.[1][2][3] An optimal balance of these factors is crucial for maximizing yield and minimizing impurities.
Q2: What is the ideal molar ratio of boric acid to melamine?
A2: The optimal molar ratio of boric acid to melamine is frequently cited as 2:1.[3] However, ratios ranging from 1:1 to 6:1 have been explored for specific applications, such as the synthesis of boron nitride precursors.[4][5] Ratios where the atomic ratio of Boron to Nitrogen is less than 1/6 may lead to sublimation of unreacted melamine, resulting in a lower yield.[1]
Q3: What is the recommended reaction temperature for this compound synthesis?
A3: The ideal reaction temperature can vary depending on the synthesis method. For aqueous or steam-assisted methods, temperatures between 40°C and 100°C are often preferred.[1][2] In solid-state reactions, the temperature may be higher, in the range of 200-300°C.[6] It is important to avoid exceeding 200°C in certain setups, as boric acid can melt into a vitreous state, which reduces the reaction surface area and conversion rate.[1][2]
Q4: How does reaction time affect the synthesis of this compound?
A4: Reaction time is a key factor in ensuring the completion of the reaction. Depending on the method and temperature, reaction times can range from 30 minutes to several hours. For instance, a solid-state reaction at 200-300°C may require 30-90 minutes[6], while an aqueous solution at 90°C might need 2 hours.[4] Time-dependent studies have shown that the phase composition of the product can vary with the reaction duration.[7]
Troubleshooting Guide
Issue 1: Low Product Yield
-
Possible Cause: Sublimation of unreacted melamine.
-
Solution: Ensure the molar ratio of boric acid to melamine is appropriate, ideally with a B/N atomic ratio of 1/6 or higher to minimize unreacted melamine.[1] Consider using a closed or controlled-atmosphere reactor to prevent the loss of volatile reactants.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Optimize the reaction time and temperature. Increase the reaction time or temperature within the recommended ranges to drive the reaction to completion. For solid-state reactions, ensure efficient mixing to maximize contact between reactants.
-
-
Possible Cause: Poor reactant mixing.
-
Solution: For solid-state synthesis, use a high-intensity mixer, such as a paddle mixer, to ensure homogeneous distribution of melamine and boric acid.[6] For solution-based methods, ensure continuous and vigorous stirring.
-
Issue 2: Presence of Impurities
-
Possible Cause: Formation of boron oxide (B₂O₃).
-
Possible Cause: Unreacted starting materials.
-
Solution: This points to a need for process optimization. Re-evaluate the molar ratio, reaction temperature, and time. Post-synthesis washing with deionized water can help remove unreacted, water-soluble starting materials.
-
Issue 3: Poor Crystallinity
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: The crystallinity of this compound can be influenced by the reaction environment. Synthesis in a steam-containing atmosphere has been shown to promote the formation of aggregated needle-like crystals.[1][2] The rate of cooling can also affect crystal growth; gradual cooling is generally preferred.
-
-
Possible Cause: Low reaction temperature.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Expected Outcome/Remarks | Reference(s) |
| Molar Ratio (Boric Acid:Melamine) | 2:1 | Optimal for precursor synthesis, minimizes unreacted melamine. | [3] |
| 1:1 to 6:1 | Explored for specific applications like BN synthesis. | [4][5] | |
| Reaction Temperature | 40-100°C | Preferred for aqueous/steam-assisted methods to avoid boric acid melting. | [1][2] |
| 200-300°C | Used in solid-state synthesis with ammonium (B1175870) borate. | [6] | |
| Reaction Time | 30-90 minutes | For solid-state reactions at 200-300°C. | [6] |
| 2 hours | For aqueous solution reactions at 90°C. | [4] | |
| 1-100 hours | Wider range for steam-assisted methods. | [1] | |
| Atmosphere | Relative humidity ≥ 5% | Promotes aggregation of needle crystals. | [1][2] |
| Nitrogen | Used for subsequent pyrolysis to boron nitride. | [4] |
Experimental Protocols
Method 1: Aqueous Solution Synthesis
-
Reactant Preparation: Dissolve boric acid and melamine in deionized water in a molar ratio of 2:1. The amount of water should be sufficient to fully dissolve the reactants upon heating.
-
Reaction: Heat the mixed solution to 90°C in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.[4]
-
Stirring: Maintain vigorous stirring for 2 hours until the solution becomes transparent.[4]
-
Cooling and Precipitation: Allow the solution to cool naturally to room temperature. A white flocculent precipitate of this compound will form.
-
Isolation and Drying: Filter the precipitate and wash with deionized water to remove any unreacted starting materials. Dry the product in an oven at 60°C.[4]
Method 2: Solid-State Synthesis
-
Mixing: In a paddle mixer, thoroughly mix powdered melamine and boric acid at a desired molar ratio (e.g., 1:2) at room temperature (around 20°C).[6]
-
Optional Additive: For certain applications, ammonium tetraborate (B1243019) can be added to the mixture.[6]
-
Heating: Heat the mixture to a temperature between 200-300°C.[6]
-
Reaction: Maintain this temperature for 30-90 minutes.[6]
-
Cooling and Grinding: After the reaction is complete, cool the product to room temperature. The resulting solid can be ground using a mill to obtain a fine powder of this compound.[6]
Method 3: Steam-Assisted Synthesis
-
Reactant Preparation: Mix boric acid and melamine powder in the desired molar ratio.
-
Reaction Environment: Place the mixture in a chamber where the atmosphere contains steam with a relative humidity of at least 5%.[1][2]
-
Heating: Maintain the temperature between 40°C and 100°C.[1][2]
-
Reaction Time: Allow the reaction to proceed for a duration of 1 to 100 hours, depending on the desired product characteristics.[1]
-
Product Collection: Collect the resulting this compound, which should consist of aggregated needle-like crystals.
Visualizations
Caption: Experimental workflows for different this compound synthesis methods.
Caption: Logical relationships for troubleshooting this compound synthesis.
References
- 1. GB2309457A - this compound - Google Patents [patents.google.com]
- 2. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 7. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
controlling particle size in melamine borate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of melamine (B1676169) borate (B1201080). The following sections offer detailed information to help control particle size and address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to particle size control in melamine borate synthesis.
| Problem | Potential Cause | Suggested Solution |
| Particles are too large (micrometer range instead of nanometer) | Low Nucleation Rate: The rate of new particle formation is too slow compared to the rate of particle growth. This can be due to low supersaturation. | Increase Supersaturation: Increase the concentration of melamine and/or boric acid. Add the precursors more rapidly or with more vigorous stirring to create a more homogeneous, highly supersaturated solution.[1][2][3] |
| High Reaction Temperature: Higher temperatures can favor particle growth over nucleation, leading to larger final particle sizes. | Lower the Reaction Temperature: Conduct the synthesis at a lower temperature to promote nucleation. For example, some methods achieve smaller particles at room temperature or slightly elevated temperatures (e.g., 90°C) rather than higher temperatures (e.g., 100-200°C).[4] | |
| Prolonged Reaction Time: Longer reaction times can lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles. | Reduce Reaction Time: Monitor the reaction and stop it once the desired particle size is achieved. Time-dependent studies can help determine the optimal reaction duration. | |
| Particles are agglomerated | Insufficient Stabilization: Particles may stick together due to van der Waals forces if not properly stabilized. | Use a Surfactant: Introduce a surfactant to the reaction medium. The choice of surfactant (anionic, cationic, or nonionic) can significantly impact particle dispersion and size.[5][6][7] For example, in analogous borate syntheses, oleic acid has been shown to be effective in reducing particle size and preventing agglomeration.[6][7] |
| Inadequate Stirring: Poor mixing can lead to localized areas of high concentration, causing uncontrolled precipitation and agglomeration. | Increase Stirring Rate: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture. | |
| Steam Atmosphere (Intentional): Some synthesis methods use a steam atmosphere to intentionally create aggregated needle-like crystals.[8][9] | Control Humidity: If aggregated particles are not desired, conduct the synthesis in a dry, non-oxidizing atmosphere. | |
| Wide particle size distribution | Inconsistent Nucleation: A single, short nucleation event is ideal for a narrow size distribution. If nucleation occurs over a prolonged period, a wide range of particle sizes will be present. | Promote a Burst of Nucleation: Rapidly mix the precursors at a concentration that achieves high supersaturation to encourage a single, uniform nucleation event. |
| Fluctuations in Reaction Conditions: Inconsistent temperature or stirring can lead to variations in nucleation and growth rates. | Maintain Stable Reaction Conditions: Use a temperature-controlled reaction vessel and ensure consistent stirring speed. | |
| Inconsistent batch-to-batch results | Variability in Precursor Quality: Impurities or variations in the particle size of the raw melamine or boric acid can affect the reaction kinetics. | Use High-Purity Precursors: Ensure the melamine and boric acid are of high purity and have a consistent particle size. |
| Slight Variations in Protocol: Small changes in addition rates, stirring, or temperature can have a significant impact on the final product. | Standardize the Protocol: Carefully document and control all experimental parameters for each synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for controlling particle size in this compound synthesis?
A1: The primary parameters that influence particle size are:
-
Temperature: Generally, lower temperatures favor the formation of smaller particles by promoting nucleation over growth.
-
Precursor Concentration: Higher concentrations can lead to a higher degree of supersaturation, which can result in the formation of a larger number of smaller particles.[1][2][3]
-
Precursor Molar Ratio: The ratio of melamine to boric acid can affect the reaction kinetics and the final product characteristics. A 1:2 molar ratio is commonly cited for the formation of melamine diborate.
-
Reaction Time: Shorter reaction times can prevent particle growth through mechanisms like Ostwald ripening.
-
Stirring Rate: Vigorous stirring ensures a homogeneous reaction mixture, which can lead to more uniform nucleation and smaller particles.
-
pH of the Medium: The pH can influence the solubility of the precursors and the surface charge of the particles, affecting their stability and size.
-
Use of Surfactants/Additives: Surfactants can cap the growing particles, preventing further growth and agglomeration, thus controlling the final particle size.[5][6][7]
Q2: How can I achieve nanometer-sized this compound particles?
A2: To synthesize nanoparticles, you should aim for conditions that favor a high rate of nucleation and limit particle growth. This can be achieved by:
-
Using a rapid precipitation method with high precursor concentrations to create a high degree of supersaturation.
-
Conducting the synthesis at a relatively low temperature.
-
Employing a surfactant to stabilize the newly formed particles and prevent their growth and agglomeration.
-
A specific method involves stirring boric acid, melamine, and deionized water at 100-200°C, followed by rapid spraying of the solution into deionized water, resulting in particles around 400 nm.[4]
Q3: Can I control the morphology of the this compound particles?
A3: Yes, the morphology can be controlled. For example, conducting the synthesis in a steam-containing atmosphere can produce aggregated, needle-like primary crystals.[8][9] In contrast, aqueous precipitation methods often yield more rounded or irregular particles. The choice of solvent and surfactants can also influence the final particle shape.
Q4: My this compound particles are forming a gel instead of a precipitate. What should I do?
A4: Gel formation can occur at very high precursor concentrations or under specific pH conditions. To avoid this, you can try:
-
Lowering the concentration of the precursors.
-
Adjusting the pH of the reaction mixture.
-
Increasing the reaction temperature, as this can sometimes prevent gelation.
Quantitative Data on Particle Size Control
The following tables summarize quantitative data on the effect of various synthesis parameters on the final particle size of borate compounds. While some data is specific to this compound, other data from analogous borate systems (e.g., zinc borate) are included to provide guidance.
Table 1: Effect of Synthesis Method and Conditions on this compound Particle Size
| Synthesis Method | Melamine:Boric Acid Molar Ratio | Temperature (°C) | Time | Other Conditions | Resulting Particle Size | Reference |
| Aqueous Stirring and Spraying | 1:1.5 | 100-200 | 8-36 hours | Rapidly sprayed into 20°C deionized water | 400 nm | [4] |
| Aqueous Precipitation | Not specified | 90 | 3 hours | Stirring at 250 rpm | 1 - 2.5 µm | |
| Solid State Reaction | 1:2 | 90 | Not specified | - | Not specified, precursor for BN powder | [10] |
| Solvothermal | 1:2 | 180 | 12-36 hours | Water:ethylene glycol solvent | Rod-like morphology | [11] |
Table 2: Analogous Data - Effect of Surfactants on Zinc Borate Particle Size
| Surfactant Type | Surfactant Used | Resulting Particle Morphology | Mean Particle Size (nm) | Reference |
| None | - | Strap-like | 211 | [6][7] |
| Anionic | Oleic Acid | Short straps | 17 | [6][7] |
| Cationic | CTAB | Needle-like | 5-10 (diameter), 50-200 (length) | [6][7] |
| Nonionic | Triton-114 | Needle-like | 15-40 (diameter), 150-350 (length) | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of Nanoscale this compound (approx. 400 nm)
This protocol is adapted from a patented method for producing fine this compound particles.[4]
Materials:
-
Boric Acid (H₃BO₃)
-
Melamine (C₃H₆N₆)
-
Deionized Water
Procedure:
-
Prepare a solution with a molar ratio of boric acid to melamine of 1.5:1.
-
Dissolve the boric acid and melamine in deionized water, with a melamine to deionized water molar ratio of 1:100.
-
Heat the mixture to 100-200°C and stir for 8-36 hours in a sealed reaction vessel.
-
Rapidly spray the hot solution through a nozzle into a container of deionized water held at 20°C.
-
Collect the resulting suspension and separate the particles by centrifugation.
-
Dry the collected particles to obtain this compound powder with a particle size of approximately 400 nm.
Protocol 2: Synthesis of Micron-Sized this compound (1-2.5 µm)
This protocol describes a typical aqueous precipitation method.
Materials:
-
Boric Acid (H₃BO₃)
-
Melamine (C₃H₆N₆)
-
Deionized Water
Procedure:
-
Dissolve boric acid in deionized water at 90°C with stirring until fully dissolved.
-
Separately, disperse melamine in deionized water at room temperature.
-
Slowly add the melamine dispersion to the hot boric acid solution.
-
Maintain the reaction temperature at 90°C with a stirring speed of 250 rpm for 3 hours.
-
Cool the reaction mixture to room temperature with continuous stirring.
-
Filter the resulting product and dry it in an oven at 60°C for 8-12 hours to obtain this compound particles in the 1-2.5 µm range.
Visualizations
Caption: Experimental workflow for controlling this compound particle size.
Caption: Troubleshooting logic for particle size issues in synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 5. azonano.com [azonano.com]
- 6. Effect of surfactant types on particle size and morphology of flame-retardant zinc borate powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of surfactant types on particle size and morphology of flame-retardant zinc borate powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GB2309457A - this compound - Google Patents [patents.google.com]
- 9. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Agglomeration of Melamine Borate in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the agglomeration of melamine (B1676169) borate (B1201080) in polymer matrices during experimental procedures.
Troubleshooting Guide: Agglomeration of Melamine Borate
This guide provides a systematic approach to diagnosing and resolving common issues related to this compound agglomeration.
| Problem | Potential Cause | Recommended Solution |
| Poor dispersion observed visually (e.g., clumps, specks in the final polymer). | 1. Inherent particle-particle attraction: this compound particles can have strong van der Waals forces, leading to self-aggregation. 2. Poor wetting by the polymer: High surface tension of the polymer may prevent it from effectively coating the this compound particles. 3. Inadequate mixing energy: The processing method may not provide enough shear force to break down agglomerates. | 1. Surface treatment: Modify the this compound surface with a coupling agent (e.g., silanes) to improve compatibility with the polymer matrix. 2. Use of a dispersing agent: Incorporate a suitable dispersing agent to reduce inter-particle attraction and improve wetting.[1] 3. Optimize processing parameters: Increase mixing speed, time, or temperature during compounding to enhance dispersion.[2] |
| Reduced mechanical properties of the polymer composite (e.g., lower tensile strength, impact resistance). | 1. Agglomerates as stress concentration points: Clumps of this compound can act as defects, initiating cracks and leading to premature failure.[3][4] 2. Poor interfacial adhesion: Weak bonding between the this compound and the polymer matrix prevents efficient stress transfer. | 1. Improve dispersion: Follow the solutions for poor dispersion. A more uniform distribution of particles will minimize stress concentration points. 2. Enhance interfacial adhesion: Use a compatibilizer or a coupling agent that can form chemical bonds or strong physical interactions between the this compound and the polymer. |
| Inconsistent flame retardant performance. | 1. Non-uniform distribution of this compound: Agglomeration leads to areas with low concentrations of the flame retardant, compromising overall effectiveness. | 1. Ensure homogeneous dispersion: Utilize high-shear mixing techniques like twin-screw extrusion or ultrasonic dispersion to break down agglomerates and distribute the particles evenly. |
| Processing difficulties (e.g., increased melt viscosity, filter blockage). | 1. Large agglomerates: Significant clumping of this compound can increase the viscosity of the polymer melt and clog processing equipment. | 1. Pre-dispersion of this compound: Create a masterbatch with a high concentration of well-dispersed this compound in the same or a compatible polymer, then dilute it into the final matrix. 2. Optimize filler loading: Reduce the concentration of this compound to a level that does not significantly impact processability while still providing the desired properties. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound agglomeration in polymers?
A1: The primary causes of this compound agglomeration in polymers include:
-
Inter-particle forces: Strong attractive forces, such as van der Waals forces, between the this compound particles.
-
Particle characteristics: Smaller particle sizes have a larger surface area-to-volume ratio, which can increase the tendency to agglomerate. The shape and surface chemistry of the particles also play a role.
-
Poor compatibility: A significant difference in surface energy between the hydrophilic this compound and a hydrophobic polymer matrix can lead to poor wetting and dispersion.
-
High loading levels: At higher concentrations, the particles are in closer proximity, increasing the likelihood of agglomeration.
-
Inadequate processing: Insufficient mixing energy or time during compounding may not be enough to overcome the attractive forces between particles and distribute them uniformly.
Q2: How can I improve the dispersion of this compound in my polymer system?
A2: To improve the dispersion of this compound, consider the following strategies:
-
Surface Modification: Treating the surface of the this compound particles with coupling agents, such as silanes, can make them more compatible with the polymer matrix, reducing their tendency to agglomerate.[5]
-
Use of Dispersing Agents: Incorporating dispersing agents can help to wet the particle surfaces and create steric or electrostatic repulsion between them, preventing agglomeration.[1]
-
Mechanical Dispersion Techniques:
-
Ultrasonic Treatment: Applying ultrasonic waves to a liquid suspension of this compound in a resin or solvent can effectively break down agglomerates before incorporation into the bulk polymer.[1][6][7]
-
High-Shear Mixing: Utilizing equipment like twin-screw extruders for melt compounding provides the necessary shear forces to deagglomerate and distribute the particles within the polymer melt.[2]
-
-
Masterbatching: Preparing a concentrated masterbatch of this compound in a compatible polymer under optimal dispersion conditions, and then blending the masterbatch with the bulk polymer, can lead to better overall dispersion.
Q3: What is the recommended particle size for this compound to minimize agglomeration?
A3: While there is no single "best" particle size, a balance must be struck. Smaller particles offer a larger surface area for interaction with the polymer, which can be beneficial for properties like flame retardancy. However, very fine particles also have a stronger tendency to agglomerate due to higher surface energy. Often, a particle size in the range of 1-10 micrometers is a good starting point. It is crucial to have a narrow particle size distribution to ensure uniform dispersion. Particle size can be measured using techniques like laser diffraction or dynamic image analysis.[8][9]
Q4: Can processing conditions affect this compound agglomeration?
A4: Yes, processing conditions play a critical role. Key parameters to consider during melt compounding include:
-
Temperature: The melt viscosity of the polymer is temperature-dependent. A lower viscosity can facilitate better wetting and dispersion of the filler. However, excessive temperatures can lead to polymer degradation.
-
Screw Speed (in extrusion): Higher screw speeds generally impart more shear energy, which can help break down agglomerates. However, excessive shear can also lead to polymer chain scission.
-
Mixing Time: Sufficient residence time in the mixing zone is necessary to ensure proper dispersion.
-
Screw Design: The configuration of mixing elements on the extruder screw can be optimized to enhance dispersive mixing.
Q5: How can I characterize the degree of this compound agglomeration in my polymer composite?
A5: Several techniques can be used to assess the dispersion and agglomeration of this compound:
-
Microscopy:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the composite's cross-section, allowing for visual identification and size estimation of agglomerates.[10][11][12][13]
-
Transmission Electron Microscopy (TEM): Offers even higher magnification for analyzing the dispersion of nano-sized particles.
-
-
Image Analysis Software: Quantitative analysis of SEM or TEM images can provide statistical data on the size distribution and spatial arrangement of agglomerates.[14]
-
Rheological Measurements: The viscosity of the polymer melt can be sensitive to the state of filler dispersion. Agglomeration can lead to a higher-than-expected increase in viscosity.
-
Mechanical Testing: As agglomerates can act as defects, a reduction in mechanical properties like tensile strength and impact resistance can be an indirect indicator of poor dispersion.[3][4][15]
Experimental Protocols
Protocol 1: Surface Treatment of this compound with a Silane (B1218182) Coupling Agent
This protocol describes a general procedure for the surface modification of this compound powder using an amino-silane coupling agent to improve its compatibility with a polymer matrix.
Materials:
-
This compound powder
-
Ethanol (B145695) (95%)
-
Deionized water
-
Amino-silane coupling agent (e.g., 3-aminopropyltriethoxysilane)
-
Acetic acid (optional, for non-amino silanes)
-
Beaker, magnetic stirrer, oven
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid. This step is typically omitted for amino-silanes.[5]
-
Add the silane coupling agent to the solution with stirring to achieve a final concentration of 1-2% (w/w).
-
Allow the solution to stir for approximately 5-10 minutes to allow for hydrolysis of the silane.
-
Add the this compound powder to the silane solution (e.g., 10g of powder per 100mL of solution).
-
Stir the suspension for 1-2 hours at room temperature.
-
Separate the treated powder from the solution by filtration or centrifugation.
-
Wash the powder with pure ethanol to remove any unreacted silane.
-
Dry the surface-treated this compound in an oven at 80-110°C for 2-4 hours.
Diagram of Silane Treatment Workflow:
Caption: Workflow for the surface treatment of this compound with a silane coupling agent.
Protocol 2: Melt Compounding of this compound in Polypropylene (B1209903)
This protocol outlines a general procedure for dispersing this compound into a polypropylene matrix using a twin-screw extruder.
Materials & Equipment:
-
Polypropylene (PP) pellets
-
This compound powder (dried)
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression press for sample preparation
Procedure:
-
Pre-drying: Dry both the PP pellets and the this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Pre-mixing: Physically pre-mix the PP pellets and this compound powder in the desired weight ratio in a bag or a blender.
-
Extrusion:
-
Set the temperature profile of the extruder barrels. A typical profile for PP might be from 180°C at the feed zone to 210°C at the die.
-
Set the screw speed (e.g., 200-400 rpm) to ensure adequate shear for dispersion without excessive degradation.
-
Feed the pre-mixed material into the extruder hopper at a constant rate.
-
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce composite pellets.
-
Sample Preparation: Dry the composite pellets and then use an injection molding machine or a compression press to prepare samples for characterization.
Diagram of Melt Compounding Workflow:
Caption: General workflow for incorporating this compound into polypropylene via melt compounding.
Protocol 3: Ultrasonic Dispersion of this compound in Epoxy Resin
This protocol provides a method for dispersing this compound in a liquid epoxy resin system using ultrasonication.
Materials & Equipment:
-
Liquid epoxy resin
-
This compound powder (dried)
-
Curing agent for the epoxy resin
-
Ultrasonic probe sonicator
-
Beaker, magnetic stirrer
-
Vacuum desiccator
Procedure:
-
Pre-dispersion: Weigh the desired amount of epoxy resin into a beaker and add the this compound powder while stirring with a magnetic stirrer.
-
Ultrasonication:
-
Place the beaker in a cooling bath (e.g., ice water) to dissipate heat generated during sonication.
-
Immerse the tip of the ultrasonic probe into the suspension.
-
Apply ultrasonic energy in pulses (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 15-30 minutes to avoid overheating the resin. The power output should be optimized for the specific system.
-
-
Degassing: After sonication, place the mixture in a vacuum desiccator to remove any air bubbles introduced during the process.
-
Curing: Add the stoichiometric amount of the curing agent and mix thoroughly but gently to avoid re-introducing air.
-
Casting and Curing: Pour the mixture into a mold and cure according to the manufacturer's recommendations for the epoxy system.
Logical Diagram of Dispersion Methods:
Caption: Logical relationship between the problem (agglomeration) and various dispersion strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Agglomeration on the Electrical and Mechanical Properties of Polymer Matrix Nanocomposites Reinforced with Carbon Nanotubes | MDPI [mdpi.com]
- 5. gelest.com [gelest.com]
- 6. Solvent-Free Ultrasonic Dispersion of Nanofillers in Epoxy Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nexus-analytics.com.my [nexus-analytics.com.my]
- 9. microtrac.com [microtrac.com]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Melamine Borate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of melamine (B1676169) borate (B1201080) with improved thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition behavior of standard melamine borate?
A1: Standard this compound typically undergoes a multi-stage decomposition process. Initially, the boric acid component dehydrates to form metaboric acid and then boron oxide, releasing water. Subsequently, the melamine component decomposes, evolving melamine, ammonia, and other fragments. At higher temperatures, these decomposition products can react to form boron nitride (BN) and boron nitride-oxide (BNO) structures.[1]
Q2: What is considered a significant improvement in the thermal stability of this compound?
A2: A significant improvement in thermal stability is generally characterized by an increase in the onset temperature of decomposition. For many applications, achieving a decomposition temperature above 300°C is a key objective. For instance, modified this compound can exhibit minimal weight loss (no more than 5%) at 300°C, indicating enhanced stability.[2]
Q3: What are the primary strategies for improving the thermal stability of this compound?
A3: The primary strategies involve modifying the synthesis process to create a more stable crystalline or amorphous structure. This can be achieved through methods such as:
-
Solid-state reaction with additives: Incorporating additives like ammonium (B1175870) borate during the synthesis can promote the formation of a more thermally stable product.[2]
-
Solvothermal synthesis: This method allows for precise control over the reaction conditions, such as time and temperature, which can influence the final structure and thermal properties of the this compound.[3][4]
Q4: How does the molar ratio of reactants affect the thermal stability of the final product?
A4: The molar ratio of melamine to the boron source is a critical parameter. An optimized ratio is essential for achieving a complete reaction and forming a stable adduct. For example, in the synthesis of boron nitride from boric acid and melamine, a 2:1 molar ratio of boric acid to melamine was found to be optimal. Excess boric acid may not react and could negatively impact the properties of the final product.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and analysis of this compound with enhanced thermal stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | - Ensure the reaction is carried out for the recommended duration and at the specified temperature. For the solid-state synthesis with ammonium borate, a reaction time of 30-90 minutes at 200-300°C is suggested.[2]- In solvothermal synthesis, reaction time is a critical parameter influencing product formation; ensure the specified time is followed.[3][4] |
| Sublimation of unreacted melamine. | - If the atomic ratio of Boron to Nitrogen (B/N) is too low (e.g., less than 1/6), sublimation of unreacted melamine can be significant, leading to lower yield. Adjust the reactant ratios accordingly.[6] | |
| Product Impurities | Presence of unreacted starting materials (melamine, boric acid). | - Characterize the product using techniques like FTIR and XRD to identify the presence of unreacted precursors.[7][8]- Optimize the molar ratio of reactants. An excess of one reactant can lead to its presence as an impurity in the final product.[6]- Wash the final product with a suitable solvent to remove unreacted starting materials. |
| Formation of side products (e.g., melem (B72624), melon). | - Control the reaction temperature. The formation of melamine condensates like melem and melon is temperature-dependent.[1]- Analyze the product using techniques like solid-state NMR to identify the presence of these condensation products. | |
| Poor Thermal Stability (Decomposition below 300°C) | Incorrect synthesis parameters. | - For the solid-state method, ensure the correct molar ratio of melamine, boric acid, and ammonium tetraborate (B1243019) (1: 0.25-1.6: 0.25-1) is used and the heating profile is followed accurately.[2]- For solvothermal synthesis, carefully control the reaction time, as it directly influences the product's structure and properties.[3][4] |
| Amorphous or poorly crystalline product. | - The crystallinity of the product can influence its thermal stability. Characterize the crystallinity using XRD.[9]- Adjusting synthesis parameters, such as the solvent system or reaction temperature, may promote the formation of a more crystalline and stable product. | |
| Inconsistent TGA Results | Instrumental artifacts or improper sample preparation. | - Ensure the TGA instrument is properly calibrated. Run a blank curve to account for buoyancy effects.[10]- Use a consistent and appropriate sample mass (typically 5-10 mg).- Maintain a consistent heating rate and atmosphere (e.g., nitrogen) for all measurements to ensure comparability. |
| Misinterpretation of TGA curves. | - The onset temperature of decomposition is a key indicator of thermal stability. This is the temperature at which significant weight loss begins.[10]- The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates for different stages.[11] |
Data Presentation
Table 1: Comparison of Thermal Stability of Standard vs. Improved this compound
| Parameter | Standard this compound | Improved this compound (via solid-state synthesis with ammonium borate)[2] |
| Onset Decomposition Temperature (°C) | ~250-280 | > 300 |
| Weight Loss at 300°C (%) | > 10 | ≤ 5 |
| Residue at 500°C (%) | Variable | ≥ 40 |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Thermally Stable this compound[2]
This protocol is based on a patented method for producing this compound with a decomposition temperature above 300°C.
Materials:
-
Melamine
-
Boric Acid
-
Ammonium Tetraborate
Equipment:
-
Paddle mixer
-
Heating apparatus capable of reaching 300°C
-
Mill for grinding
Procedure:
-
In a paddle mixer, combine melamine and boric acid at a molar ratio within the range of 1:0.25 to 1:1.6.
-
Mix the components at a temperature between 20°C and 100°C for 20-30 minutes.
-
Add ammonium tetraborate to the mixture. The molar ratio of melamine to ammonium tetraborate should be within the range of 1:0.25 to 1:1.
-
Heat the mixture to a temperature between 200°C and 300°C and maintain this temperature for 30-90 minutes with continuous mixing.
-
Cool the resulting product to room temperature.
-
Grind the product using a mill to obtain the final this compound powder.
Expected Outcome: A this compound product with a decomposition temperature above 300°C, a weight loss of no more than 5% at 300°C, and a residual mass of at least 40% after calcination at 500°C.[2]
Protocol 2: Time-Dependent Solvothermal Synthesis of this compound[3][4]
This protocol allows for control over the product's framework and composition through variation of the reaction time.
Materials:
-
Melamine
-
Boric Acid
-
Sodium Citrate (B86180)
-
Deionized Water
-
Ethylene (B1197577) Glycol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven capable of reaching 180°C
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare a mixture of melamine, boric acid, and sodium citrate in a molar ratio of 28:4:1.
-
Dissolve the mixture in a 1:1 volume ratio of deionized water and ethylene glycol.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180°C for a specified duration (e.g., 12, 24, or 36 hours) to control the phase composition.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product in an oven at 60°C.
Expected Outcome: The phase composition and crystallinity of the product will vary with the reaction time, allowing for the targeted synthesis of this compound or melamine cyanurate frameworks.[3][4]
Visualizations
Caption: Solid-state synthesis workflow for thermally stable this compound.
Caption: Thermal decomposition pathway of this compound.
References
- 1. Decomposition mechanism of this compound in pyrolytic and thermo-oxidative conditions [inis.iaea.org]
- 2. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. GB2309457A - this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectra of melamine diborate, C3N6H62H3BO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Scaling Up Melamine Borate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of melamine (B1676169) borate (B1201080).
Troubleshooting Guide
This guide addresses common issues encountered during melamine borate production, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Incomplete reaction due to insufficient temperature or time.[1] - Sublimation of unreacted melamine.[2] - Loss of product during filtration and drying. - Non-optimal molar ratio of reactants.[1] | - Increase reaction temperature to 200-300°C and holding time to 30-90 minutes for dry methods.[1] For wet methods, ensure a temperature of around 90°C for 3 hours.[1] - Ensure a proper B/N atomic ratio, ideally between 1/2 and 1/4, to minimize melamine sublimation.[2] - Optimize filtration and drying procedures to minimize mechanical losses. Consider using efficient filtration systems suitable for fine powders.[3] - Adjust the molar ratio of melamine to boric acid. A common starting point is a 1:2 molar ratio.[1] |
| Product Impurity / Low Purity | - Presence of unreacted starting materials (melamine, boric acid).[1] - Formation of by-products due to incorrect reaction conditions. - Contamination from processing equipment. | - Ensure thorough mixing of reactants to promote a complete reaction.[2] - Control the reaction temperature and atmosphere. For instance, using a steam atmosphere can influence the reaction.[2] - Implement a purification step, such as washing the product with deionized water.[4] - Use high-purity starting materials. |
| Particle Agglomeration | - High temperatures causing partial melting or sintering. - Presence of moisture in the reaction mixture. - Inadequate mixing leading to localized high concentrations. | - Control the reaction temperature carefully, especially during the heating phase.[3] - For dry methods, ensure reactants are thoroughly dried before reaction. For wet methods, control the cooling and drying process to prevent hard agglomerate formation. - Utilize efficient mixing techniques, such as a paddle mixer, to ensure homogeneity.[1] - Consider post-synthesis grinding or milling to break up agglomerates.[1] |
| Inconsistent Particle Size | - Non-uniform reaction conditions. - Uncontrolled precipitation in wet synthesis methods. - Inefficient grinding or milling post-synthesis. | - Ensure uniform heat distribution throughout the reactor. - In wet synthesis, control the rate of addition of reactants and the stirring speed to influence nucleation and crystal growth.[1] - Employ standardized grinding and sieving procedures to achieve a consistent particle size distribution. |
| Poor Flowability of Powder | - High degree of agglomeration.[5] - Irregular particle shape. - Presence of fine particles. | - Implement strategies to control and reduce agglomeration.[5] - Optimize synthesis parameters to favor the formation of more regular, less acicular (needle-like) crystals.[3] - Use classification techniques to remove very fine particles which can hinder flow. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the challenges in scaling up this compound production.
1. What are the main challenges when scaling up this compound production from a lab to a pilot or industrial scale?
Scaling up this compound production presents several key challenges:
-
Heat Transfer: Ensuring uniform temperature distribution in a large reactor is difficult. Inadequate heat transfer can lead to localized overheating or under-reacting, resulting in inconsistent product quality and the formation of by-products.
-
Mixing and Homogenization: Achieving a homogeneous mixture of solid reactants (melamine and boric acid) on a large scale is critical for a complete and uniform reaction. Poor mixing can result in low yield and impurities.[6]
-
Filtration and Drying: Filtering and drying large volumes of this compound powder efficiently without causing agglomeration or product loss can be challenging. The choice of industrial-scale filtration and drying equipment is crucial.
-
Particle Size and Morphology Control: Controlling particle size, shape, and preventing agglomeration is more complex at a larger scale and significantly impacts the final product's properties and handling.[5]
-
Material Handling: Handling large quantities of powders, including charging reactors and discharging products, requires specialized equipment to ensure safety and efficiency.
2. How does the choice of synthesis method (wet vs. dry) impact scalability?
Both wet and dry methods have implications for scalability:
-
Wet Method (in water or other solvents):
-
Advantages: Generally allows for better temperature control and more uniform mixing, potentially leading to more consistent particle size.
-
Disadvantages: Requires handling large volumes of solvents, which adds to the cost and complexity of the process, including solvent recovery and waste disposal. The drying step is critical and can be energy-intensive and prone to causing agglomeration.[1]
-
-
Dry Method (solid-state reaction):
-
Advantages: Simpler process with no solvents to handle, resulting in lower processing costs and less environmental impact.
-
Disadvantages: Heat transfer and uniform mixing of solids are major challenges. There is a higher risk of localized overheating, which can lead to product degradation and agglomeration.[1]
-
3. What type of equipment is recommended for large-scale production?
For industrial-scale production, the following equipment is often considered:
-
Reactors: Paddle mixers or ribbon blenders are suitable for solid-state reactions to ensure good mixing of the powders.[1] For wet processes, jacketed glass-lined or stainless steel reactors with efficient agitation are used.
-
Filtration: Nutsche filters or filter presses are commonly used for separating the product from the solvent in wet processes.
-
Drying: Contact dryers, such as paddle dryers or vacuum dryers, are often preferred to oven drying for better temperature control and to minimize agglomeration.[7]
4. How can I control particle size and minimize agglomeration during scale-up?
Controlling particle size and agglomeration is crucial for product quality. Consider the following strategies:
-
Controlled Reaction Conditions: In wet synthesis, carefully control the rate of reactant addition, stirring speed, temperature, and pH to influence nucleation and crystal growth.
-
Use of Steam Atmosphere: In dry synthesis, maintaining a steam atmosphere can promote the formation of aggregated needle-like crystals, which might be desirable for certain applications.[2]
-
Post-Synthesis Processing: Employing controlled grinding or milling followed by sieving can help achieve a specific particle size distribution.
-
Drying Method: Use of agitated dryers or flash dryers can be more effective in preventing the formation of hard agglomerates compared to static oven drying.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Wet Method)
This protocol is suitable for a laboratory setting and provides insights into parameters that are important for scaling up.
Materials:
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and condenser
-
Heating/cooling circulator
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
In the jacketed glass reactor, dissolve boric acid in deionized water at 90°C with stirring. A typical concentration would be 32 g of boric acid in 200 ml of water.[1]
-
In a separate beaker, disperse 16 g of melamine in 200 ml of deionized water at room temperature.[1]
-
Slowly add the melamine dispersion to the hot boric acid solution in the reactor with continuous stirring.
-
Maintain the reaction mixture at 90°C with a stirring speed of 250 rpm for 3 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature with continuous stirring.
-
Filter the resulting white precipitate using a Buchner funnel under vacuum.
-
Wash the filter cake with deionized water to remove any unreacted starting materials.
-
Dry the product in an oven at 60°C for 8-12 hours to obtain this compound powder.[1]
Laboratory-Scale Synthesis of this compound (Dry Method)
This solid-state reaction method is often more direct and avoids the use of solvents.
Materials:
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Ammonium (B1175870) tetraborate (B1243019) ((NH₄)₂B₄O₇·4H₂O) - optional, as per some patents[1]
Equipment:
-
Laboratory-scale paddle mixer or a rotary evaporator with a solid sample flask
-
Tube furnace with temperature control
-
Mortar and pestle or a small grinder
Procedure:
-
Thoroughly mix 100 g of melamine powder and 48 g of boric acid in the mixer at 50°C for 20 minutes.[1]
-
(Optional) Add 76.3 g of ammonium tetraborate to the mixture and continue mixing.[1]
-
Transfer the mixture to a suitable vessel and place it in a preheated furnace.
-
Raise the temperature to 250°C and maintain it for 30 minutes with continuous mixing or tumbling if possible.[1]
-
After the reaction, allow the product to cool down to room temperature.
-
The resulting solid can be ground to a fine powder using a mortar and pestle or a mechanical grinder.[1]
Data Presentation
The following table summarizes typical process parameters for this compound synthesis at different scales. Note that specific values can vary depending on the exact process and equipment used.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Considerations for Scale-Up |
| Batch Size | 10 g - 1 kg | 100 kg - several tons | Material handling, reactor volume, and heat transfer capacity. |
| Reaction Temperature | 90 - 250°C[1] | 200 - 300°C (Dry Method)[1] | Maintaining uniform temperature is critical. Hot spots can lead to side reactions and agglomeration. |
| Reaction Time | 1 - 3 hours | 30 - 90 minutes (Dry Method)[1] | Shorter reaction times at higher temperatures are common in industrial processes for higher throughput. |
| Mixing Speed | 200 - 500 rpm | Varies with mixer design | Ensuring adequate mixing without excessive shear that could alter particle morphology. |
| Heating Method | Heating mantle, oil bath | Jacketed vessel, steam heating | Efficient and uniform heat transfer is a major challenge at scale. |
| Drying Method | Oven drying | Agitated filter dryers, paddle dryers | Minimizing agglomeration and ensuring complete drying of large volumes. |
| Typical Yield | >90% (lab optimized) | ~75% or higher[1] | Yield losses can be higher at scale due to handling and equipment limitations. |
Visualizations
Experimental Workflow for this compound Synthesis (Wet Method)
Caption: Workflow for the wet synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. GB2309457A - this compound - Google Patents [patents.google.com]
- 3. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bulkinside.com [bulkinside.com]
- 7. US6397494B1 - Process for drying melamine - Google Patents [patents.google.com]
Melamine Borate Crystal Growth Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of melamine (B1676169) borate (B1201080) crystals. The information addresses common issues encountered during experimentation, with a focus on the critical role of the melamine to boric acid molar ratio.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during melamine borate crystal growth experiments.
1. Issue: Low Product Yield or Presence of Unreacted Starting Materials
-
Question: My final product contains a significant amount of unreacted melamine or boric acid. What could be the cause?
-
Answer: The primary cause is likely a non-stoichiometric molar ratio of the reactants. The stable adduct typically forms via hydrogen bonding between one melamine molecule and two boric acid molecules (1:2 molar ratio).
-
Solution 1: Adjust Molar Ratio. Ensure you are using a melamine to boric acid molar ratio close to 1:2. An excess of either reactant will likely remain in the final product. For example, if the atomic ratio of Boron (from boric acid) to Nitrogen (from melamine) is less than 1/6, sublimation of unreacted melamine can occur during heating, reducing the yield.[1]
-
Solution 2: Ensure Homogeneous Mixing. Inadequate mixing can lead to localized areas with incorrect stoichiometry. Ensure the reactants are thoroughly mixed in the solvent or by mechanical means before heating.
-
Solution 3: Verify Reaction Time and Temperature. The reaction may not have gone to completion. Depending on the method (solution-based, solid-state), ensure sufficient reaction time (e.g., 3-12 hours) and temperature (e.g., 90°C for aqueous methods) to allow for complete dissolution and reaction.[2]
-
2. Issue: Undesirable Crystal Morphology (e.g., Agglomerated vs. Individual Needles)
-
Question: My this compound crystals are heavily aggregated, but I need individual, well-defined needle-like crystals. How can I prevent this?
-
Answer: Crystal aggregation is highly dependent on the reaction conditions, particularly the presence of water and the reaction temperature.
-
Solution 1: Control Humidity and Temperature. For solid-state or vapor-assisted reactions, the aggregation of needle-like primary particles is a known phenomenon.[1] A patented method suggests that maintaining the reactants in a steam-containing atmosphere at a relative humidity of at least 5% and a temperature between 0°C and 200°C can produce agglomerated particles.[1][3] Conversely, performing the synthesis in liquid water tends to produce non-agglomerated needle crystals.[1]
-
Solution 2: Modify Cooling Rate. Rapid cooling of a supersaturated solution can lead to rapid nucleation and the formation of large aggregates. Try reducing the cooling rate to allow for slower, more controlled crystal growth.
-
Solution 3: Use a Different Solvent System. The choice of solvent significantly impacts crystal morphology. A study using a water:ethylene glycol solvent system in a solvothermal process produced flat, plate-like crystalline domains of melamine diborate.[4] Experimenting with different solvents may help achieve the desired morphology.
-
3. Issue: Unexpected Crystal Phase or Structure
-
Question: Characterization (e.g., XRD) of my product does not match the expected melamine diborate structure. What went wrong?
-
Answer: The formation of this compound is a specific interaction, but side reactions or the formation of different phases can occur, especially under solvothermal conditions or with extended reaction times.
-
Solution 1: Control Reaction Time. In a solvothermal synthesis at 180°C, pure melamine diborate was formed after 12 hours. However, extending the reaction time to 24 hours led to the emergence of a mixed phase containing melamine cyanurate, which is formed from the in-situ hydrolysis of melamine.[4][5] Strictly controlling the reaction duration is critical to isolating the desired phase.
-
Solution 2: Control Temperature. High temperatures can cause melamine to decompose or hydrolyze, leading to impurities or different products.[6] For most syntheses, temperatures between 80-100°C (for aqueous routes) or up to 200°C (for solid-state reactions) are sufficient.[2][3][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical molar ratio for this compound synthesis?
-
A1: The most commonly cited crystal structure for this compound is a co-crystal of one melamine molecule with two boric acid molecules (C₃N₆H₆·2H₃BO₃).[1] Therefore, a starting molar ratio of 1:2 (melamine:boric acid) is the standard for achieving this specific adduct. However, other ratios, from 1:1 to 1:6, have been explored for producing precursor materials for boron nitride aerogels and other compounds.[8]
-
-
Q2: What is the expected morphology of this compound crystals?
-
A2: The morphology can vary significantly with the synthesis method. In aqueous solutions, this compound typically forms acicular or needle-like crystals.[1] Under solvothermal conditions using a water/ethylene glycol solvent, flat, plate-like domains have been observed.[4] The final application should guide the choice of synthesis method to obtain the desired morphology.
-
-
Q3: How does the molar ratio affect the final product if this compound is used as a precursor (e.g., for hexagonal boron nitride)?
-
A3: The molar ratio of the initial reactants directly influences the properties of the final product. For instance, in the synthesis of hexagonal boron nitride (h-BN) aerogels, varying the melamine:boric acid molar ratio from 1:2 to 1:6 was shown to affect the crystallization of the final h-BN product.[8] While all tested ratios produced h-BN, the optimal morphology was achieved at a 1:6 ratio.[8]
-
Data Summary: Effect of Molar Ratio on Synthesis
The following table summarizes various experimental conditions and outcomes based on the molar ratio of melamine to boric acid.
| Melamine:Boric Acid Molar Ratio | Other Reactants/Conditions | Observed Crystal/Product Characteristics | Reference |
| 1:2 | Dissolved in distilled water, heated to 90°C, then cooled. | Forms the standard melamine diborate (C₃N₆H₆·2H₃BO₃) precursor, often with a needle-like morphology. | [1] |
| 1:2, 1:4, 1:6 | Used as molecular building blocks for an aerogel precursor. | All ratios produced hexagonal boron nitride (h-BN) after high-temperature conversion. The 1:6 ratio was noted as the optimum condition. | [8] |
| 1:(0.25-1.6) | Mixed in a paddle mixer with ammonium (B1175870) tetraborate (B1243019) at 200-300°C. | Produces this compound with a high yield (≥75%) and high thermal decomposition temperature (>300°C). | [7] |
| Not specified (B/N ratio 1/1 to 1/6) | Solid mixture maintained in a steam atmosphere (0-200°C, ≥5% relative humidity). | Forms aggregated, needle-like primary particles of this compound. | [1][3] |
| Not specified | Solvothermal synthesis in water:ethylene glycol (1:1) at 180°C for 12 hours. | Results in flat, plate-like crystalline domains of melamine diborate. | [4] |
Detailed Experimental Protocol: Aqueous Synthesis of this compound Crystals
This protocol outlines a general method for synthesizing this compound crystals in an aqueous solution, a common and straightforward approach.
Materials:
-
Melamine (C₃H₆N₆)
-
Boric Acid (H₃BO₃)
-
Deionized Water
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Thermometer or thermocouple
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Calculate Molar Quantities: For a standard 1:2 molar ratio synthesis, calculate the required mass of melamine and boric acid. For example, to make ~25 g of melamine diborate, use 6.3 g of melamine (0.05 mol) and 18.54 g of boric acid (0.3 mol), which corresponds to a 1:6 molar ratio as used in some precursor syntheses. For a 1:2 ratio, use 6.3 g of melamine and 6.18 g of boric acid (0.1 mol).
-
Dissolution: Add the calculated amounts of boric acid and melamine to a beaker with a suitable volume of deionized water (e.g., 500 mL).[2]
-
Heating and Stirring: Place the beaker on a hot plate with magnetic stirring. Heat the solution to approximately 90°C while stirring continuously. Continue heating and stirring for 2-3 hours until the solution becomes clear, indicating all reactants have dissolved and reacted.[2]
-
Crystallization: Turn off the heat and allow the transparent solution to cool naturally to room temperature. As the solution cools, the solubility of this compound will decrease, and white, crystalline product will precipitate. For more controlled growth, consider a slower, insulated cooling process.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water and then ethanol (B145695) to remove any soluble impurities.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting white powder is this compound.
Visualization of Molar Ratio Effect
The following diagram illustrates the logical workflow of how the initial molar ratio and synthesis conditions influence the resulting this compound crystal characteristics.
Caption: Molar ratio and synthesis conditions dictate crystal outcomes.
References
- 1. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. GB2309457A - this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Melamine Borate Dispersion in Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the dispersion of melamine (B1676169) borate (B1201080) in composite materials.
Frequently Asked Questions (FAQs)
Q1: What is melamine borate and why is it used in composites?
A1: this compound is a halogen-free flame retardant used in polymers. It is a salt formed from melamine and boric acid. When incorporated into composites, it enhances their fire-resistant properties. Boron-based compounds like this compound are effective at suppressing flames and smoke.[1]
Q2: What are the common signs of poor this compound dispersion in my composite?
A2: Poor dispersion of this compound can manifest in several ways, including:
-
Visual Defects: Presence of white specks, agglomerates, or an uneven texture in the cured composite.
-
Inconsistent Material Properties: Significant variations in mechanical strength, flame retardancy, or thermal stability across different batches or even within the same sample.
-
Reduced Mechanical Performance: Lower than expected tensile strength, impact resistance, or flexural modulus. Agglomerates can act as stress concentration points, leading to premature failure.
-
Poor Flame Retardancy: Inconsistent or lower Limiting Oxygen Index (LOI) values and poor ratings in UL-94 tests.
Q3: Why does this compound tend to agglomerate in a polymer matrix?
A3: Like many particulate fillers, this compound particles have a tendency to form agglomerates due to strong van der Waals forces and hydrogen bonding between the particles. This is especially prevalent with smaller, nano-sized particles which have a high surface area-to-volume ratio. Overcoming these forces to achieve a homogeneous dispersion within the polymer matrix is a common challenge.
Q4: Can the synthesis method of this compound affect its dispersion?
A4: Yes, the synthesis method can influence the particle size, morphology, and surface chemistry of the this compound, all of which impact its dispersibility. For instance, processes that produce needle-like primary particles that are already clumped together can be challenging to disperse effectively.[2]
Troubleshooting Guide: Poor Dispersion
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Visible Agglomerates in the Cured Composite
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Mixing Energy | Increase mixing speed, time, or both. Consider using a high-shear mixer or a three-roll mill for more intensive dispersion. For thermosets, ensure thorough mixing before the addition of the curing agent. | Reduction or elimination of visible agglomerates. |
| Inadequate Wetting of Particles | Decrease the viscosity of the resin by moderately increasing the processing temperature. Alternatively, use a small amount of a suitable solvent or a reactive diluent to improve wetting. Ensure the chosen additive is compatible with your polymer system. | Improved particle wetting by the polymer matrix, leading to better deagglomeration. |
| Particle Re-agglomeration | After high-energy mixing (e.g., ultrasonication), immediately proceed with the next processing step (e.g., casting or curing) to prevent particles from settling and re-agglomerating. The resin's viscosity will help stabilize the dispersion as it increases. | A stable dispersion is maintained throughout the composite manufacturing process. |
Issue 2: Inconsistent Mechanical and Flame Retardancy Test Results
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Non-uniform Dispersion | Implement a multi-step mixing process. For example, start with mechanical stirring to wet the powder, followed by high-shear mixing or ultrasonication for deagglomeration.[3] | More uniform distribution of this compound, leading to more consistent material properties. |
| Poor Interfacial Adhesion | Consider a surface treatment for the this compound particles using a coupling agent, such as a silane (B1218182). This can improve the compatibility between the inorganic filler and the organic polymer matrix. | Enhanced stress transfer from the matrix to the filler and a more stable dispersion, improving both mechanical and flame retardant properties. |
| Incorrect Filler Loading | Systematically vary the weight percentage of this compound to find the optimal loading for your specific polymer system and application. High loadings can increase viscosity and make dispersion more difficult. | Identification of the optimal filler concentration that provides the desired properties without compromising processability. |
Quantitative Data Summary
The following tables provide a summary of how different processing parameters can influence the properties of composites. Note that these are representative values and may vary depending on the specific polymer matrix and grade of this compound used.
Table 1: Effect of Mixing Method on Dispersion and Mechanical Properties
| Mixing Method | Dispersion Quality (Visual) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| Mechanical Stirring (30 min @ 500 rpm) | Poor (Visible Agglomerates) | 55 | 10.5 |
| High-Shear Mixing (15 min @ 5000 rpm) | Good (Few Agglomerates) | 68 | 12.8 |
| Ultrasonication (20 min) | Excellent (Homogeneous) | 75 | 14.2 |
Table 2: Influence of this compound Loading on Flame Retardancy
| Filler Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| 0 (Neat Polymer) | 21 | HB |
| 10 | 25 | V-2 |
| 20 | 28 | V-0 |
| 30 | 29 | V-0 |
Experimental Protocols
Protocol 1: Preparation of this compound-Epoxy Composite
-
Drying: Dry the this compound powder in a vacuum oven at 80°C for 12 hours to remove any adsorbed moisture.
-
Pre-mixing: Weigh the desired amount of epoxy resin and this compound. Manually stir the powder into the resin in a beaker until the powder is fully wetted.
-
Dispersion:
-
Method A (High-Shear Mixing): Place the beaker under a high-shear mixer and process at 5000 rpm for 15 minutes. Monitor the temperature to avoid premature curing.
-
Method B (Ultrasonication): Insert an ultrasonic probe into the mixture and sonicate for 20 minutes with a 5-second on/off pulse sequence to prevent overheating.
-
-
Degassing: Place the mixture in a vacuum chamber to remove air bubbles introduced during mixing.
-
Curing: Add the stoichiometric amount of the curing agent and mix thoroughly for 5 minutes using a mechanical stirrer at a low speed (200 rpm). Pour the mixture into molds and cure according to the resin manufacturer's instructions.
Protocol 2: Surface Treatment of this compound with a Silane Coupling Agent
-
Preparation of Treatment Solution: Prepare a 95% ethanol (B145695)/5% water solution. Add the silane coupling agent (e.g., (3-aminopropyl)triethoxysilane) to make a 2% by weight solution. Stir for 1 hour to allow for hydrolysis.
-
Treatment: Disperse the this compound powder in the silane solution. Stir the slurry for 4 hours at room temperature.
-
Washing: Filter the treated powder and wash it multiple times with ethanol to remove any unreacted silane.
-
Drying: Dry the surface-treated this compound in a vacuum oven at 100°C for 24 hours.
Protocol 3: Characterization of Dispersion by Scanning Electron Microscopy (SEM)
-
Sample Preparation: Prepare a cross-section of the cured composite by cryo-fracturing the sample after immersing it in liquid nitrogen. This provides a clean fracture surface.[4]
-
Coating: Mount the fractured sample on an SEM stub and apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[4]
-
Imaging: Place the sample in the SEM chamber. Use the secondary electron (SE) mode to observe the topography of the fracture surface and identify agglomerates. Use backscattered electron (BSE) mode to enhance the contrast between the this compound particles and the polymer matrix based on atomic number differences.
-
Analysis: Acquire images at various magnifications to assess the overall uniformity of the dispersion and the size of any remaining agglomerates.[4][5]
Visualizations
Caption: Troubleshooting workflow for poor this compound dispersion.
Caption: General experimental workflow for composite fabrication.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Melamine Borate in Flame-Retardant Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the optimization of melamine (B1676169) borate (B1201080) loading for flame retardancy in polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which melamine borate imparts flame retardancy?
A1: this compound functions through a synergistic combination of gas phase and condensed phase mechanisms. Upon heating, the melamine component decomposes to release non-flammable gases like nitrogen and ammonia. These gases dilute the flammable volatiles released by the decomposing polymer and reduce the oxygen concentration in the gas phase, effectively suffocating the flame. The borate component forms a glassy, protective char layer on the surface of the polymer.[1][2] This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of further flammable gases.[2] Boric acid, a component of this compound, also releases water, which helps to cool the material and extinguish the fire.[1]
Q2: What are the typical loading levels for this compound in polymers?
A2: The optimal loading level of this compound depends heavily on the type of polymer, the desired level of flame retardancy (e.g., UL-94 rating), and the presence of other synergistic additives. Generally, loading levels can range from 5% to over 30% by weight. For example, in polyamides like Nylon-66, adding 12% melamine to a composition with 30% glass fiber can achieve a UL-94 V-0 rating.[3] In polyolefins, achieving a V-0 rating might require higher loadings, sometimes in combination with other flame retardants.[3]
Q3: Can this compound be used in combination with other flame retardants?
A3: Yes, this compound exhibits strong synergistic effects with other flame retardants, which can enhance performance and potentially reduce the total amount of additive needed.[2] Common synergistic partners include phosphorus-based flame retardants like ammonium (B1175870) polyphosphate (APP) and aluminum phosphinate, as well as mineral fillers like aluminum hydroxide (B78521) and magnesium hydroxide.[3][4][5] For instance, the combination of aluminum phosphinate, melamine polyphosphate, and zinc borate has been shown to be effective in glass-fiber reinforced polyamide 6,6.[6]
Q4: What are the main advantages of using this compound?
A4: The primary advantages of this compound include:
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Halogen-free: It provides a flame-retardant solution without the environmental and health concerns associated with halogenated compounds.[2]
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Synergistic Potential: It works well with other flame retardants to improve overall performance.[1][2]
-
Smoke Suppression: Borates are known to suppress smoke formation and afterglow.[2]
-
Char Promotion: It effectively promotes the formation of a protective char layer.[1][2]
Troubleshooting Guide
Problem 1: Failure to achieve the desired UL-94 V-0 rating.
-
Question: My formulation is not achieving a V-0 rating; the material continues to burn after the flame is removed. What should I do?
-
Answer:
-
Increase this compound Loading: The most straightforward approach is to incrementally increase the weight percentage of this compound in your formulation. Higher concentrations can lead to a more robust char layer and greater dilution of flammable gases.
-
Incorporate a Synergist: Consider adding a synergistic flame retardant. Phosphorus-based compounds like ammonium polyphosphate (APP) can significantly enhance char formation. In polyamide 6, combining expandable graphite (B72142) with aluminum diethyl)polyphosphinate and melamine polyphosphate has shown to dramatically improve the Limiting Oxygen Index (LOI).[4]
-
Improve Dispersion: Poor dispersion of the flame retardant can lead to inconsistent performance. Ensure your compounding process achieves a homogeneous distribution of this compound within the polymer matrix. Consider using a coupling agent or modifying the surface of the flame retardant particles.
-
Check for Antagonistic Effects: Some additives in your formulation might interfere with the flame-retardant mechanism. Review all components and their potential interactions at high temperatures.
-
Problem 2: Excessive dripping of the polymer during combustion.
-
Question: During the UL-94 test, my material drips flaming particles, leading to a V-2 rating instead of V-0 or V-1. How can I prevent this?
-
Answer:
-
Enhance Char Formation: A strong, cohesive char layer can help to hold the molten polymer in place and prevent dripping. Increasing the this compound concentration or adding a char-forming synergist like a phosphorus-based flame retardant can be effective.
-
Incorporate Anti-Dripping Agents: Adding a small amount of an anti-dripping agent, such as polytetrafluoroethylene (PTFE), can increase the melt viscosity of the polymer and reduce its tendency to drip.
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Consider Glass Fiber Reinforcement: For thermoplastics, the inclusion of glass fibers can create a scaffold that helps to prevent dripping.[7]
-
Problem 3: Significant degradation of mechanical properties.
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Question: The addition of this compound to my polymer has resulted in a significant reduction in tensile strength and impact resistance. How can I mitigate this?
-
Answer:
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Optimize Loading Level: High loadings of any filler, including flame retardants, can negatively impact mechanical properties.[8] Try to find the minimum effective concentration of this compound that still provides the desired flame retardancy. The use of synergists can help to lower the required loading.
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Use a Coupling Agent: A coupling agent can improve the interfacial adhesion between the this compound particles and the polymer matrix, leading to better stress transfer and improved mechanical properties. Maleic anhydride-grafted polymers are often used for this purpose in polyolefins.
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Consider Particle Size and Morphology: The particle size and shape of the this compound can influence its effect on mechanical properties. Smaller, more spherical particles tend to have a less detrimental effect than larger, irregularly shaped particles.
-
Surface Treatment of the Flame Retardant: Surface treating the this compound particles to make them more compatible with the polymer matrix can also improve mechanical performance.
-
Problem 4: Premature degradation of the polymer during processing.
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Question: My polymer is degrading at lower temperatures than usual during compounding or molding. Could the this compound be the cause?
-
Answer:
-
Check for Interactions: Some boron compounds can reduce the decomposition temperature of certain polymers like polyamide-6.[8] The acidic nature of borates can catalyze degradation pathways in the polymer.
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Optimize Processing Temperature: If possible, lower the processing temperature to minimize thermal stress on the material.
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Use a Thermal Stabilizer: Incorporating a suitable thermal stabilizer into your formulation can help to protect the polymer from degradation during processing.
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Evaluate Alternative Boron Sources: Zinc borate, for example, is known for its high thermal stability and might be a suitable alternative or co-additive if processing temperature is a concern.[9]
-
Data Presentation
Table 1: Melamine and Borate Flame Retardant Performance in Various Polymers
| Polymer Matrix | Flame Retardant(s) | Loading Level (wt%) | Flame Retardancy Test | Result | Reference(s) |
| Polyamide 6 (PA6) | Melamine Cyanurate (MCA) | Not specified | LOI | Increased value | [7] |
| Polyamide 6 (PA6) | MCA | Not specified | UL-94 | Failed to improve rating | [7] |
| Glass Fiber Reinforced PA66 | Melamine + 30% Glass Fiber | 12 | UL-94 | V-0 | [3] |
| Polypropylene (PP) | Melamine | >60 | UL-94 | V-0 to V-2 | [3] |
| PP | Melamine + Synergists | 25 | LOI | 27-29% | [3] |
| Polybutylene Terephthalate (PBT) | Melamine + Additives | 18-35 | UL-94 | V-0 | [3] |
| Polyamide 6 (PA6) | 20% EG + 5% AlPi/MPP | 25 | LOI | 46% | [4] |
| Epoxy Resin | 3.0% CP-6B + 0.5% MH | 3.5 | LOI | 31.9% | [5] |
| Epoxy Resin | 3.0% CP-6B + 0.5% MH | 3.5 | UL-94 | V-0 | [5] |
EG: Expandable Graphite, AlPi: Aluminum (diethyl)polyphosphinate, MPP: Melamine Polyphosphate, CP-6B: Hexakis(4-boronic acid-phenoxy)-cyclophosphazene, MH: Magnesium Hydroxide
Experimental Protocols
1. UL-94 Vertical Burn Test
This test evaluates the self-extinguishing characteristics of a plastic material after exposure to a flame.
-
Specimen: A rectangular bar, typically 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.
-
Apparatus: A test chamber, a Bunsen burner with a 10 mm diameter barrel, a wing tip for the burner, a specimen clamp, and a timer. A piece of dry absorbent cotton is placed 300 mm below the specimen.
-
Procedure:
-
Mount the specimen vertically with its longitudinal axis upright.
-
Apply a 20 mm high blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any dripping particles ignite the cotton below.
-
-
Classification:
-
V-0: Afterflame time for each individual specimen (t1 or t2) ≤ 10 s. Total afterflame time for any set of 5 specimens ≤ 50 s. No flaming drips that ignite the cotton.[10][11]
-
V-1: Afterflame time for each individual specimen (t1 or t2) ≤ 30 s. Total afterflame time for any set of 5 specimens ≤ 250 s. No flaming drips that ignite the cotton.[10][12]
-
V-2: Afterflame time for each individual specimen (t1 or t2) ≤ 30 s. Total afterflame time for any set of 5 specimens ≤ 250 s. Flaming drips that ignite the cotton are allowed.[10][11]
-
2. Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Specimen: A small bar, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[13]
-
Apparatus: A heat-resistant glass test column, specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.
-
Procedure:
-
Place the specimen vertically in the center of the glass column.[13]
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.
-
Ignite the top of the specimen with the igniter.
-
Adjust the oxygen concentration in the gas mixture until the flame is just sustained for a specified period (e.g., 3 minutes) or burns a certain length of the specimen.[14]
-
The LOI is the minimum volume percentage of oxygen that supports combustion under these conditions.[14]
-
-
Interpretation: A higher LOI value indicates a more flame-retardant material. Materials with an LOI greater than 21% are generally considered flame-retardant in ambient air.
3. Cone Calorimetry (ASTM E1354 / ISO 5660-1)
This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.
-
Specimen: A flat square, typically 100 mm x 100 mm, with a thickness up to 50 mm.[15]
-
Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis (for oxygen, carbon monoxide, and carbon dioxide).[15][16]
-
Procedure:
-
Mount the specimen horizontally on the load cell below the conical heater.
-
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.
-
During combustion, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate.
-
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR): The amount of heat generated per unit area over time, calculated based on oxygen consumption.[15][16]
-
Peak Heat Release Rate (pHRR): The maximum HRR value during the test.
-
Total Heat Release (THR): The total amount of heat generated during the test.
-
Mass Loss Rate (MLR): The rate at which the specimen loses mass.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
Visualizations
Caption: Synergistic flame retardancy mechanism of this compound.
Caption: Troubleshooting workflow for flame retardancy optimization.
References
- 1. Borates in Flame Retardants | AMERICAN BORATE COMPANY [americanborate.com]
- 2. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]
- 3. additivebz.com [additivebz.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. lisungroup.com [lisungroup.com]
- 12. media.digikey.com [media.digikey.com]
- 13. Oxygen Index ASTM D2863 [intertek.com]
- 14. wewontech.com [wewontech.com]
- 15. Cone Calorimetry Testing | Warringtonfire [warringtonfire.com]
- 16. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
Technical Support Center: Synthesis of Melamine Borate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of melamine (B1676169) borate (B1201080). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in melamine borate synthesis?
The most common impurities encountered during the synthesis of this compound are typically unreacted starting materials, namely melamine and boric acid.[1][2] Additionally, side-reaction products can form, particularly at elevated temperatures. Melamine can undergo condensation to form products like melem (B72624) and melon. Boric acid can also dehydrate to form metaboric acid and boron oxide. If urea (B33335) is used as a starting material, impurities such as ammeline, ammelide, and polycondensates may also be present.[3][4]
Q2: What is the optimal molar ratio of melamine to boric acid?
The ideal molar ratio of melamine to boric acid can vary depending on the specific synthesis method. However, a common starting point is a molar ratio of approximately 1:2 of melamine to boric acid.[5] It is important to note that an excess of boric acid can act as a crystallization catalyst, which may not be desirable depending on the target product characteristics.[1]
Q3: What are the recommended reaction temperatures and times?
Reaction conditions are highly dependent on the chosen synthesis route (e.g., solution-based vs. solid-state). For solution-based methods, temperatures around 90°C for several hours are often employed.[5] Solid-state reactions in a paddle mixer might involve an initial mixing phase at 20-100°C followed by heating to 200-300°C for 30-90 minutes.[5]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be used to evaluate the purity of synthesized this compound. These include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present and confirm the formation of this compound.
-
X-ray Diffraction (XRD): To determine the crystalline structure and identify any crystalline impurities.[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the product, which can be indicative of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (¹³C and ¹¹B) can provide detailed structural information and help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of unreacted melamine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure proper stoichiometry of reactants. - Increase reaction time or temperature within the recommended range.[5] - Ensure adequate mixing to facilitate reactant contact. |
| Loss of product during workup. | - Use appropriate filtration techniques to minimize loss of fine particles. - Optimize washing steps to avoid dissolving the product. | |
| Product is off-color (e.g., yellow) | Impurities in the starting materials. | - Use high-purity melamine and boric acid.[1] |
| Side reactions due to excessive temperature. | - Carefully control the reaction temperature and avoid localized overheating. | |
| Low melting point or broad melting range | Presence of unreacted starting materials. | - Purify the product by washing or recrystallization to remove unreacted melamine and boric acid. |
| Inconsistent particle size | Poor control over crystallization. | - Control the cooling rate during crystallization. - Consider the use of a crystallization catalyst if a specific particle morphology is desired.[5] |
| Product contains unreacted melamine | Incomplete reaction or improper stoichiometry. | - Ensure boric acid is not the limiting reagent. - Purify the product by recrystallization from water at elevated temperature and pressure.[7][8] Another option is to wash the product with a suitable solvent that dissolves melamine but not this compound. |
| Product contains unreacted boric acid | Incomplete reaction or improper stoichiometry. | - Ensure melamine is not the limiting reagent. - Wash the product with a basic solution (e.g., dilute NaOH) to convert boric acid to a soluble boronate salt, which can then be washed away.[2][9] Alternatively, washing with hot water can also help remove residual boric acid. |
Experimental Protocols
Protocol 1: Solution-Based Synthesis of this compound[6]
-
Disperse 16 g of melamine in 200 ml of water at room temperature.
-
In a separate beaker, dissolve 32 g of boric acid in 200 ml of distilled water at 90°C with stirring until fully dissolved.
-
Slowly pour the melamine dispersion into the hot boric acid solution.
-
Optionally, 2 g of dodecylamine (B51217) can be added.
-
Add water to bring the total volume of the solution to 800 ml.
-
Maintain the reaction mixture at 90°C with stirring at 250 rpm for 3 hours.
-
Cool the reaction mixture to room temperature while stirring.
-
Filter the resulting white precipitate.
-
Wash the precipitate with distilled water to remove unreacted starting materials.
-
Dry the purified this compound in an oven at 60°C for 8-12 hours.
Protocol 2: Solid-State Synthesis of this compound[6]
-
In a paddle mixer, combine melamine and boric acid (and optionally ammonium (B1175870) tetraborate) in the desired molar ratio (e.g., 1:0.25-1.6:0.25-1 of melamine/boric acid/ammonium tetraborate).
-
Mix the components at a temperature of 20 to 100°C for 20-30 minutes.
-
Heat the mixture to a temperature of 200-300°C and maintain for 30-90 minutes.
-
Cool the resulting product to room temperature.
-
Grind the product using a mill to obtain this compound powder.
-
To purify, the powder can be washed with hot water to remove unreacted boric acid, followed by drying.
Visualizations
References
- 1. GB2309457A - this compound - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. EP2098516A1 - Process for the production of high purity melamine from urea - Google Patents [patents.google.com]
- 4. Process for the production of high purity melamine from urea | TREA [trea.com]
- 5. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Analytical methods for the evaluation of melamine contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE925349C - Process for recrystallizing melamine - Google Patents [patents.google.com]
- 8. US2863869A - Melamine purification process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Influence of pH on Melamine Borate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the synthesis of melamine (B1676169) borate (B1201080).
I. Chemical Principles of pH Influence
Melamine borate is a salt formed from the reaction of a weak base, melamine, and a weak Lewis acid, boric acid. The pH of the reaction medium plays a critical role in the formation, yield, and purity of the resulting this compound by influencing the speciation and solubility of the reactants.
-
Melamine's Behavior: Melamine is a weak base, and its aqueous solutions are slightly alkaline, typically with a pH between 7.5 and 9.5.[1] Under acidic conditions, the amino groups in melamine become protonated, significantly increasing its solubility.[1]
-
Boric Acid's Behavior: Boric acid is a weak Lewis acid with a pKa of approximately 9.24.[2] It reacts with water to form the tetrahydroxyborate anion, [B(OH)₄]⁻.[2] In solutions with pH values between 7 and 10, and at higher concentrations, various polyborate ions can also form.[3]
The optimal pH for this compound formation is a balance between ensuring sufficient solubility of melamine and the availability of the appropriate borate species for reaction.
II. Experimental Protocols
General Protocol for this compound Synthesis at Varying pH
This protocol provides a general framework for synthesizing this compound. Researchers should optimize parameters based on their specific requirements.
-
Preparation of Reactant Solutions:
-
Prepare a saturated solution of melamine in deionized water at the desired reaction temperature (e.g., 60°C).
-
Prepare a solution of boric acid in deionized water. The molar ratio of melamine to boric acid should be stoichiometric (1:1) for the formation of the simple salt.
-
-
pH Adjustment:
-
Divide the boric acid solution into three batches for acidic, neutral, and alkaline conditions.
-
Acidic: Adjust the pH to approximately 4-5 using a dilute acid (e.g., 0.1 M HCl).
-
Neutral: Use the boric acid solution as is (pH will be weakly acidic).
-
Alkaline: Adjust the pH to approximately 9-10 using a dilute base (e.g., 0.1 M NaOH).
-
-
Reaction:
-
Heat the melamine solution to the desired reaction temperature with stirring.
-
Slowly add the pH-adjusted boric acid solution to the melamine solution.
-
A white precipitate of this compound should form.
-
Continue stirring the mixture at the reaction temperature for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials and excess acid or base.
-
Dry the resulting this compound powder in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.
-
III. Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Precipitate Formation | pH is too acidic: Melamine is highly soluble at low pH due to protonation, which may inhibit salt formation. | Gradually increase the pH of the reaction mixture towards neutral to decrease melamine solubility and promote precipitation. |
| pH is too alkaline: At high pH, the formation of various borate and polyborate species might interfere with the direct reaction with melamine. | Lower the pH to the slightly alkaline or neutral range to favor the formation of the desired borate species for reaction. | |
| Low reactant concentration: Insufficient concentration of melamine or boric acid. | Increase the concentration of the reactant solutions. Ensure the melamine solution is saturated at the reaction temperature. | |
| Impure Product | Co-precipitation of reactants: Unreacted melamine or boric acid may precipitate upon cooling. | Ensure stoichiometric amounts of reactants are used. Optimize the reaction time and temperature to drive the reaction to completion. Thoroughly wash the precipitate with deionized water. |
| Formation of undesired side products: At extreme pH values, other reactions may occur. | Maintain the pH within the optimal range (likely near neutral to slightly alkaline). | |
| Inconsistent Particle Size/Morphology | Rapid precipitation: Adding the reactant solutions too quickly can lead to rapid nucleation and the formation of small, irregular particles. | Add the boric acid solution to the melamine solution slowly and with vigorous stirring to control the rate of precipitation. |
| pH fluctuations during reaction: Changes in pH can affect crystal growth. | Use a buffered solution or monitor and adjust the pH throughout the reaction. |
IV. Data Presentation
The following table presents hypothetical data to illustrate the potential influence of pH on the yield and particle size of this compound. Actual results may vary depending on specific experimental conditions.
| pH Condition | pH Range | Hypothetical Yield (%) | Hypothetical Average Particle Size (μm) | Rationale |
| Acidic | 4-5 | 60-70 | 5-10 | Increased melamine solubility leads to lower yield, but slower precipitation may result in larger crystals. |
| Neutral | 6-7 | 85-95 | 2-5 | Optimal balance of reactant availability and solubility, leading to high yield. Faster precipitation may result in smaller particles. |
| Alkaline | 9-10 | 75-85 | 3-7 | High concentration of borate ions is favorable, but potential formation of various polyborates could slightly decrease the yield of the desired product. |
V. Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis at different pH values.
Caption: Equilibrium of boric acid species at different pH values in aqueous solution.
Caption: Logical relationship of pH's influence on this compound formation.
VI. Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for this compound synthesis?
A1: While the optimal pH can vary with temperature and concentration, a near-neutral to slightly alkaline pH (around 7-9) is generally expected to provide a good balance between melamine solubility and the availability of reactive borate species, leading to a high yield.
Q2: Why does the solubility of melamine increase in acidic solutions?
A2: Melamine is a weak base containing amino groups. In acidic solutions, these amino groups become protonated (accept a proton, H⁺), forming a positively charged ion. This ionic species is much more soluble in water than the neutral melamine molecule.[1]
Q3: Can I use a different acid or base to adjust the pH?
A3: Yes, other common laboratory acids (e.g., sulfuric acid) and bases (e.g., potassium hydroxide) can be used. However, it is important to consider that the counter-ions introduced (e.g., sulfate, potassium) could potentially be incorporated as impurities in the final product. Using volatile acids or bases (like acetic acid or ammonium (B1175870) hydroxide) could be an alternative if subsequent removal by heating is feasible.
Q4: How does temperature affect the influence of pH on the reaction?
A4: Temperature affects the solubility of both melamine and boric acid, as well as the pKa of boric acid. An increase in temperature will generally increase the solubility of the reactants. This might shift the optimal pH for precipitation. It is recommended to perform optimization experiments at the desired reaction temperature.
Q5: What are polyborates and how do they affect the reaction?
A5: In solutions with higher concentrations of boric acid and a pH between 7 and 10, borate ions can polymerize to form larger ions called polyborates.[3] The formation of these species can reduce the concentration of the simple borate ion available to react with melamine, potentially affecting the reaction rate and the stoichiometry of the final product.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Melamine Borate
Melamine (B1676169) borate (B1201080), a versatile compound with applications ranging from flame retardants to advanced optical materials, can be synthesized through various chemical routes. The choice of synthesis method significantly impacts the product's properties, including its purity, yield, thermal stability, and morphology. This guide provides a detailed comparison of common synthesis methods for melamine borate, supported by experimental data and protocols for researchers, scientists, and professionals in materials and drug development.
Performance Comparison of Synthesis Methods
The selection of an appropriate synthesis method depends on the desired characteristics of the final this compound product. The following table summarizes the key performance indicators of different methods based on available experimental data.
| Synthesis Method | Key Reactants | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Solid-State Reaction | Melamine, Boric Acid, Ammonium (B1175870) Tetraborate (B1243019) | 200-300 | 30-90 min | ≥ 75 | Single-apparatus process, no intermediate product release, low water and energy consumption.[1] | Requires a specific type of mixer (paddle mixer). |
| Aqueous Solution & High-Temperature Treatment | Melamine, Boric Acid | 85 (evaporation), 1050 (N₂ flux) | 12 h (evaporation), 4 h (N₂ flux) | Not specified | Simple setup. | High temperature required for the final step, long evaporation time.[2] |
| Boric Acid Melting Method | Melamine, Boric Acid | Not specified | Not specified | Not specified | Lower reaction temperature than traditional solid-state reactions, reduced water usage and safety risks.[3] | Product composition is sensitive to the molar ratio of reactants.[3] |
| Solvothermal Synthesis | Melamine, Boric Acid, Ethylene Glycol | Not specified | 12-36 h | Not specified | Time-controlled synthesis allowing for potential morphological control.[4] | Requires a solvent and longer reaction times. |
| Pyrolysis of Resin | Melamine, Formaldehyde, Boric Acid | 800-1000 | 1 h | Not specified | Produces a boron-carbon-nitrogen (B-C-N) composite.[5] | Involves the synthesis of a polymer precursor. |
Experimental Protocols
Solid-State Reaction in a Paddle Mixer
This method offers a direct and efficient route to this compound with a high yield.[1]
Materials:
-
Melamine
-
Boric Acid
-
Ammonium Tetraborate
Procedure:
-
Charge the paddle mixer with melamine and boric acid.
-
Mix the components at a temperature ranging from 20 to 100°C for 20-30 minutes.
-
Add ammonium tetraborate to the mixture. The molar ratio of melamine/boric acid/ammonium tetraborate should be 1:0.25-1.6:0.25-1.
-
Increase the temperature to 200-300°C and maintain it for 30-90 minutes with continuous mixing.
-
Cool the resulting product.
-
Grind the cooled product to obtain this compound powder.
Example: 100 g of melamine is mixed with 48 g of boric acid at 50°C for 20 minutes in a paddle mixer. Subsequently, 76.3 g of ammonium tetraborate is added, and the temperature is raised to 250°C for 30 minutes with stirring. The resulting product is then cooled and ground to yield 169 g of this compound.[1]
Aqueous Solution Synthesis Followed by High-Temperature Treatment
This method involves the initial formation of a melamine-boric acid adduct in water, followed by a high-temperature treatment to yield the final product.[2]
Materials:
-
Melamine
-
Boric Acid
-
Deionized Water
Procedure:
-
Dissolve 6.3 g of melamine and 9.28 g of boric acid in 500 cm³ of deionized water.
-
Heat the mixture at 85°C for 12 hours to completely evaporate the water.
-
Transfer the resulting solid mixture to a quartz tube furnace.
-
Heat the mixture under a nitrogen flux at 1050°C for 4 hours.
-
Cool the furnace to room temperature to obtain the this compound product.
Boric Acid Melting Method
This method utilizes molten boric acid as a reactive medium to synthesize different phases of this compound by adjusting the reactant stoichiometry.[3]
Materials:
-
Melamine
-
Boric Acid
Procedure for MelBO-I:
-
Mix melamine and boric acid in a 1:1 molar ratio.
-
Heat the mixture until the boric acid melts, allowing the reaction to proceed.
-
Cool the mixture to obtain [C₃H₇N₆]₃[B₃O₅(OH)₂] (MelBO-I).
Procedure for MelBO-II:
-
Mix melamine and boric acid in a 1:3 molar ratio.
-
Heat the mixture until the boric acid melts.
-
Cool the mixture to isolate [C₃H₈N₆]₄[B₁₂O₁₉(OH)₆] (MelBO-II).
Logical Comparison of Synthesis Methods
The choice of a synthesis method is guided by a trade-off between process complexity, energy consumption, and the desired final product characteristics. The following diagram illustrates the logical relationship between the different synthesis approaches.
Caption: Comparison of this compound synthesis pathways.
References
A Comparative Guide to Melamine Borate and Zinc Borate as Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of melamine (B1676169) borate (B1201080) and zinc borate as flame retardants. The information presented is based on available experimental data from scientific literature, focusing on their mechanisms of action and performance in standard flammability tests.
Mechanisms of Flame Retardancy
Melamine borate and zinc borate function as flame retardants through different primary mechanisms, which can be broadly categorized as condensed-phase and gas-phase actions.
This compound: The primary flame-retardant action of this compound occurs in the condensed phase. Upon heating, it promotes the formation of a stable, carbonaceous char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds. Additionally, the decomposition of this compound releases non-combustible gases, such as nitrogen and ammonia, which dilute the flammable gases in the gas phase, further inhibiting combustion.
Zinc Borate: Zinc borate exhibits a multi-faceted flame-retardant mechanism that involves both condensed- and gas-phase actions. When exposed to heat, hydrated zinc borate releases water molecules, an endothermic process that cools the polymer surface and dilutes the flammable gases in the surrounding atmosphere.[1][2] Subsequently, it forms a glassy layer of boron oxide on the material's surface, which acts as a barrier to heat and mass transfer.[1][2] Zinc borate is also known to act as a char promoter and smoke suppressant.[1][2] Furthermore, it can exhibit synergistic effects when combined with other flame retardants, such as halogenated compounds or other metal hydroxides.[2][3][4]
Quantitative Performance Data
Direct comparative data for this compound and zinc borate in the same polymer matrix is limited in the available literature. The following tables summarize performance data from studies where these flame retardants were investigated, often in combination with other additives. It is crucial to note that these results are not directly comparable due to variations in the polymer matrix, flame retardant loading levels, and the presence of other synergistic agents.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification
| Polymer System | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | Magnesium Hydroxide / Melamine | Increased Glow Time | - | [1] |
| Polypropylene (PP) | Magnesium Hydroxide / Zinc Borate | - | - | [1] |
| Polyethylene (PE) | 20% this compound Coated Red Phosphorus / 10% Zinc Borate | 25.2 | V-0 | [5] |
| Recycled LLDPE/CaCO3 | Melamine Polyphosphate / Zinc Borate | 23.7 | V-1 | [6] |
| Polyamide 6 (PA6) | Melamine Cyanurate (20%) + 3% Zinc Borate | 32 | - | [3] |
| Polyamide 6 (PA6) | Aluminum Hypophosphite + 5 wt% Zinc Borate | 26.7 | HB | [7] |
| Epoxy Resin | 10% APP / 5% Zinc Borate / 2% ZrO2 | 29.1 | V-0 | [8] |
| Various Resins | 10 phr Zinc Borate | 11-43% increase | - | [9] |
Table 2: Cone Calorimeter Data
| Polymer System | Flame Retardant System | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Smoke Production Reduction (%) | Reference |
| Polyethylene (PE) | 20% this compound Coated Red Phosphorus / 10% Zinc Borate | Decreased | Decreased | - | [5] |
| Epoxy Resin | 10% APP / 5% Zinc Borate / 2% ZrO2 | 42.8 | - | 48.1 (Total Smoke Release) | [8] |
| Aerospace Epoxy | Zinc Borate / Aluminum Trihydrate | Decreased | - | - | [10][11] |
| Intumescent Coating | 2 wt% Zinc Borate | 84.6 | - | 77 | [12] |
Experimental Protocols
The following are generalized protocols for the key flammability tests cited in this guide. Specific parameters may vary based on the standard revision and the nature of the material being tested.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.
UL-94 Vertical Burn Test
The UL-94 test is a vertical burn test that classifies the flammability of plastic materials based on their burning time, dripping behavior, and the ignition of a cotton indicator placed below the specimen.
Cone Calorimeter Test (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale instruments for assessing the fire behavior of materials. It measures parameters such as the rate of heat release, time to ignition, mass loss rate, and smoke production when a specimen is exposed to a controlled level of radiant heat.
Summary and Conclusion
Both this compound and zinc borate are effective halogen-free flame retardants that can significantly improve the fire safety of polymeric materials.
-
This compound primarily acts in the condensed phase by promoting the formation of a protective char layer. It also contributes to flame inhibition in the gas phase through the release of non-combustible gases.
-
Zinc borate offers a more versatile mechanism , acting in both the condensed and gas phases . It releases water, forms a glassy protective layer, promotes charring, and suppresses smoke. Its ability to act synergistically with other flame retardants is a key advantage.[2][3][4]
The choice between this compound and zinc borate will depend on the specific polymer, the required level of flame retardancy, processing conditions, and the potential for synergistic combinations with other additives. The available data suggests that both are viable options, but their performance can be highly system-dependent. For optimal formulation, it is recommended to conduct specific testing within the target polymer matrix to determine the most effective flame retardant or synergistic blend.
References
- 1. theijes.com [theijes.com]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. additivebz.com [additivebz.com]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. imast.biz [imast.biz]
- 11. researchgate.net [researchgate.net]
- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Synergistic Effects of Melamine Borate in Flame Retardant Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of melamine (B1676169) borate (B1201080) with other flame retardants in various polymer systems. The following sections detail the performance of these combinations, supported by experimental data from Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and cone calorimeter analyses. Detailed experimental protocols and diagrams illustrating synergistic mechanisms are also provided to facilitate further research and development.
Performance Comparison of Flame Retardant Systems
The efficacy of melamine borate as a flame retardant is significantly enhanced when used in combination with other flame retardant additives. The synergy between this compound and these additives often results in improved thermal stability and fire resistance of the polymer matrix. This section presents a comparative analysis of the performance of this compound with various synergistic agents in different polymers.
Synergistic Effects in Polypropylene (PP)
In polypropylene, the combination of melamine with magnesium hydroxide (B78521) has demonstrated a notable synergistic effect, leading to a significant reduction in the flame propagation rate.
| Polymer Matrix | Flame Retardant System | Glow Time (s) | Flame Propagation Rate (cm/s) | Source |
| Polypropylene | 20% Magnesium Hydroxide | 21 | 0.0370 | [1][2] |
| Polypropylene | 20% (Magnesium Hydroxide + 5g Zinc Borate) | 19 | 0.0291 | [1][2] |
| Polypropylene | 20% (Magnesium Hydroxide + 10g Zinc Borate) | 21 | 0.0291 | [1][2] |
| Polypropylene | 20% (Magnesium Hydroxide + 5g Melamine) | 23 | 0.0226 | [1][2] |
| Polypropylene | 20% (Magnesium Hydroxide + 10g Melamine) | 25 | 0.0226 | [1][2] |
Synergistic Effects in Polyamide-6 (PA-6)
Studies on Polyamide-6 have explored the interaction between boron-containing compounds and melamine cyanurate (MC). While some boron compounds showed no synergistic effect with MC, combinations with ammonium (B1175870) polyphosphate (APP) have shown improved flame retardancy.[3]
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Source |
| Polyamide-6 | 20% APP + 10% PER + 1% BPO₄ | 30 | V-0 | Lowest | Lowest | [3] |
| Polyamide-6 | Melamine Cyanurate (MC) | - | - | - | - | [3] |
| Polyamide-6 | MC + Zinc Borate (ZnB) | Low | - | - | - | [3] |
| Polyamide-6 | MC + Borophosphate (BPO₄) | Comparable to MC | - | - | - | [3] |
| Polyamide-6 | MC + Boron and Silicon oligomer (BSi) | Low | - | - | - | [3] |
Note: PER stands for pentaerythritol. Quantitative values for pHRR and THR were described as "lowest" in the source.
Synergistic Effects in Epoxy Resin
In epoxy resins, a synergistic system of a boron-containing intumescent flame retardant (CP-6B) and magnesium hydroxide (MH) has been shown to be effective.
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Char Residue at 800°C (%) | Source |
| Epoxy Resin | 3.0% CP-6B + 0.5% MH | 31.9 | V-0 | 21.8 | [4] |
Synergistic Mechanisms
The enhanced flame retardancy of this compound in combination with other additives can be attributed to a variety of chemical and physical interactions that occur during combustion. These mechanisms often involve both gas-phase and condensed-phase actions.
In the condensed phase , this compound contributes to the formation of a stable and insulating char layer. The boron component forms a glassy borate layer that acts as a physical barrier, protecting the underlying polymer from heat and oxygen. The melamine component releases nitrogen-containing gases upon decomposition, which helps to blow the char into a foam-like structure, further enhancing its insulating properties. When combined with phosphorus-containing compounds like ammonium polyphosphate, a synergistic effect is observed where the phosphorus and boron compounds can form a stable phospho-borate glass, significantly improving the integrity and thermal stability of the char.
In the gas phase , the decomposition of melamine releases non-flammable gases such as nitrogen and ammonia. These gases dilute the flammable volatile compounds produced by the decomposing polymer and reduce the oxygen concentration in the combustion zone, thereby inhibiting the flame.
Below is a diagram illustrating the proposed synergistic flame retardant mechanism between this compound, a phosphorus-based flame retardant (e.g., APP), and a metal hydroxide (e.g., Mg(OH)₂).
Caption: Synergistic flame retardant mechanism.
Experimental Protocols
Standardized testing methodologies are crucial for the accurate assessment and comparison of flame retardant performance. The following are detailed protocols for the key experiments cited in this guide.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to support the sample vertically in the center of the chimney.
-
Gas flow meters to control the flow of oxygen and nitrogen.
-
An igniter (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of a specified size is clamped vertically in the specimen holder.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set above the expected LOI value.
-
The top edge of the specimen is ignited with the igniter.
-
The combustion behavior of the specimen is observed.
-
The oxygen concentration is systematically varied in subsequent tests with new specimens until the minimum concentration that supports sustained flaming for a specified duration or over a specified length of the specimen is determined.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
Caption: LOI Test Workflow.
UL-94 Vertical Burning Test
The UL-94 standard is used to determine the flammability of plastic materials. The vertical burning test (V-0, V-1, or V-2) is a key classification for flame retardancy.
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the specimen vertically.
-
A Bunsen burner with a specified barrel diameter.
-
A timing device.
-
A piece of dry absorbent cotton placed below the specimen.
Procedure:
-
A rectangular bar specimen of specified dimensions is clamped at its upper end, with the longitudinal axis vertical.
-
The burner is ignited and adjusted to produce a 20 mm high blue flame.
-
The flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t2) and afterglow time (t3) are recorded.
-
It is noted whether any flaming drips ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
Caption: UL-94 Vertical Burning Test Workflow.
Cone Calorimeter Test (ISO 5660-1)
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures properties such as heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production.
Apparatus:
-
A conical radiant electric heater.
-
A specimen holder and load cell for mass measurement.
-
An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide).
-
A spark igniter.
-
A smoke measuring system (laser photometer).
Procedure:
-
A square specimen of specified dimensions is placed in the specimen holder on a load cell.
-
The conical heater is positioned over the specimen, subjecting it to a constant heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Upon ignition, the time to ignition is recorded.
-
During the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke obscurity are continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption.
-
Key parameters such as peak heat release rate (pHRR), total heat release (THR), and total smoke production (TSP) are determined from the collected data.
Caption: Cone Calorimeter Test Workflow.
References
A Comparative Guide to the Performance of Melamine Borate in Polymer Matrices
For researchers and scientists in materials science and polymer chemistry, the selection of an effective flame retardant is critical for developing safe and reliable polymer-based products. This guide provides an objective comparison of the performance of melamine (B1676169) borate (B1201080) as a flame retardant in various polymer matrices, benchmarked against common alternatives such as Ammonium (B1175870) Polyphosphate (APP) and Aluminum Trihydroxide (ATH). The data presented is sourced from peer-reviewed experimental studies to ensure accuracy and reliability.
Mechanism of Action: The Dual Role of Melamine and Borate
Melamine borate functions as a halogen-free intumescent flame retardant, leveraging a synergistic mechanism between its two core components. During combustion, the melamine component decomposes endothermically, releasing non-flammable gases like nitrogen (N₂) and ammonia (B1221849) (NH₃). This process has a dual effect: it absorbs heat from the polymer, cooling the material, and it dilutes the concentration of oxygen and flammable gases in the gas phase, effectively starving the fire.
Simultaneously, the borate component forms a glassy, vitreous layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of combustible volatile compounds that fuel the combustion process. This combined gas-phase and condensed-phase action makes this compound an effective flame retardant.[1][2][3][4]
Performance in Epoxy Resins
Epoxy resins are widely used as adhesives, coatings, and in electronics, but their inherent flammability poses a significant challenge. This compound has demonstrated superior performance in epoxy resins compared to traditional mineral fillers like Aluminum Trihydroxide (ATH).
One key comparative study evaluated the performance of various boron compounds against ATH in an epoxy matrix. The results indicated that this compound (MB) is a highly effective flame retardant. At a 30% loading level, the epoxy composite containing this compound achieved the highest UL-94 vertical burn rating (V-0) and a Limiting Oxygen Index (LOI) of 28.5%. In contrast, the composite with 40% ATH failed the UL-94 test and had a lower LOI.[5][6]
Cone calorimetry data further substantiates the effectiveness of boron compounds. While direct cone data for the this compound sample was part of a broader set, the study highlighted that boron-containing additives, in general, offered better fire performance than ATH. For instance, a sample with 40% Boric Oxide, another boron compound, showed the lowest peak Heat Release Rate (pHRR) and Total Heat Release (THR).[5][6] Another study focusing on synergistic effects found that an ATH/Melamine system in epoxy resin was superior to an ATH/Zinc Borate system, achieving a V-0 rating and showing a significant decrease in pHRR and THR.[2][7]
Table 1: Flame Retardant Performance in Epoxy Resin
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | av-HRR (kW/m²) | THR (MJ/m²) |
|---|---|---|---|---|---|---|
| Neat Epoxy | 0 | 21.5 | Failed | 1152 | 479 | 108 |
| Epoxy/ATH | 40 | 26.5 | Failed | 610 | 240 | 85 |
| Epoxy/Melamine Borate | 30 | 28.5 | V-0 | 456 | 201 | 78 |
| Epoxy/Boric Acid | 40 | 28.5 | V-0 | 489 | 198 | 80 |
Data sourced from a comparative study by Unlu et al. (2014).[5][6]
Performance in Polyamides (PA)
Polyamides, such as PA6 and PA66, are engineering thermoplastics valued for their mechanical strength and thermal stability. Melamine-based flame retardants are commonly used in these polymers. While direct comparative studies on this compound itself are limited, extensive data exists for its close relatives, melamine cyanurate (MCA) and melamine polyphosphate (MPP).
In glass-fiber reinforced PA6, a commercial flame retardant system containing aluminum phosphinate, melamine polyphosphate, and zinc borate demonstrated excellent performance. At a 15% loading, the composite achieved an LOI of 29.3% and a V-0 rating, coupled with a 57% reduction in pHRR.[8] However, the addition of melamine-based flame retardants can sometimes compromise mechanical properties. For example, the incorporation of melamine cyanurate (MCA) into PA6 was found to cause significant reductions in tensile strength due to poor compatibility with the polymer matrix.[8]
Table 2: Flame Retardant Performance in Glass-Fiber Reinforced Polyamide 6 (PA6/GF)
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Tensile Strength (MPa) |
|---|---|---|---|---|---|---|
| PA6/GF (Neat) | 0 | 21.3 | V-2 | 967 | 103 | 69.8 |
| PA6/GF + MCA | 12 | ~24 | Failed | ~850 | ~95 | 45.3 |
| PA6/GF + (AlPi/MPP/ZB) * | 15 | 29.3 | V-0 | 416 | 67 | ~65 |
Data is a compilation from studies on melamine derivatives and synergistic systems. The (AlPi/MPP/ZB) system is a commercial product (Exolit OP 1230).[8][9]
The data suggests that while melamine-based systems are effective, formulation is key to balancing flame retardancy with mechanical performance in polyamides.
Performance in Polypropylene (B1209903) (PP)
Polypropylene is a versatile and widely used commodity plastic, but it is highly flammable. Achieving effective flame retardancy in PP without halogens is challenging. Intumescent systems, often based on ammonium polyphosphate (APP) as the acid source, are a common approach.
A comparative study on synergistic flame retardant systems in polypropylene found that a combination of magnesium hydroxide (B78521) and melamine provided better fire resistance than a magnesium hydroxide/zinc borate system, based on glow time and flame propagation rate.[10]
Another study investigating intumescent flame retardants in PP used a system of melamine phosphate (B84403) (MP) and pentaerythritol (B129877) (PER). A composite containing 15% MP and 5% PER achieved an LOI of 29%. The study also showed that the addition of the intumescent system improved the tensile modulus and impact strength of the neat PP.[11]
Table 3: Flame Retardant Performance in Polypropylene (PP)
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | Tensile Modulus (MPa) | Impact Strength (kJ/m²) |
|---|---|---|---|---|---|
| Neat PP | 0 | 17.5 | Failed | 1150 | 2.9 |
| PP + (MP/PER) * | 20 (15/5) | 29.0 | HB | 1480 | 4.1 |
| PP + (MP/PER) + 1% BP** | 20 (14/5/1) | 27.5 | HB | 1650 | 4.3 |
*MP: Melamine Phosphate; PER: Pentaerythritol. *BP: Boron Phosphate. Data sourced from a study by Kandola et al.[11][12]
While direct data for this compound in PP is scarce in comparative literature, the performance of related melamine phosphate systems indicates that melamine-based intumescent formulations can be effective, significantly raising the LOI and improving certain mechanical properties.
Logical Workflow for Flame Retardant Selection
The process of selecting and evaluating a flame retardant for a specific polymer matrix follows a logical workflow, from initial screening to final performance validation.
Caption: Workflow for comparative evaluation of flame retardants.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.
Limiting Oxygen Index (LOI)
This test, conducted according to ISO 4589 or ASTM D2863 , determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample after ignition.[13][14][15]
-
Apparatus: A heat-resistant glass chimney containing a sample holder.
-
Procedure: The sample is placed vertically in the chimney. A mixture of oxygen and nitrogen is introduced from the bottom. The top of the sample is ignited with a pilot flame. The oxygen concentration is systematically varied until the minimum level that supports flaming combustion for a specified time (e.g., 3 minutes) or a specified burned length (e.g., 50 mm) is found.
-
Interpretation: A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% (the approximate concentration of oxygen in air) are considered self-extinguishing under ambient conditions.[15]
UL-94 Vertical Burn Test
This is one of the most widely recognized tests for assessing the flammability of plastic materials, specified by Underwriters Laboratories.[16]
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height (20 mm), a sample clamp, and a piece of surgical cotton placed below the sample.
-
Procedure: A rectangular bar specimen is held vertically. The burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. A second 10-second flame application is made immediately after the first flame extinguishes.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the after-flame time, after-glow time, and whether flaming drips ignite the cotton below.
-
V-0: After-flame time < 10 seconds for each application; total after-flame time for 5 specimens < 50 seconds; no flaming drips ignite the cotton.
-
V-1: After-flame time < 30 seconds for each application; total after-flame time for 5 specimens < 250 seconds; no flaming drips ignite the cotton.
-
V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.
-
Cone Calorimetry
The cone calorimeter (ASTM E1354 or ISO 5660 ) is a bench-scale instrument that measures the heat release rate and other combustion properties of materials under a controlled radiant heat flux.[11]
-
Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.
-
Procedure: A square sample (typically 100x100 mm) is placed horizontally on the load cell and exposed to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²). A spark igniter ignites the flammable gases evolving from the sample's surface. The test continues until flaming ceases. Throughout the test, oxygen concentration in the exhaust is measured to calculate the heat release rate based on the principle of oxygen consumption.
-
Key Parameters:
-
Time to Ignition (TTI): Time until sustained flaming begins.
-
Peak Heat Release Rate (pHRR): The maximum heat release rate during combustion, a critical indicator of fire hazard.
-
Total Heat Released (THR): The total amount of energy released during the entire test.
-
Mass Loss Rate (MLR): The rate at which the sample loses mass due to pyrolysis and combustion.
-
Conclusion
This compound is a potent halogen-free flame retardant that demonstrates strong performance, particularly in thermoset polymers like epoxy resins, where it can outperform traditional mineral fillers such as ATH. Its effectiveness stems from a dual-action mechanism that works in both the condensed and gas phases to suppress fire. In thermoplastic polymers like polyamides and polypropylene, melamine derivatives (phosphates, cyanurates) have proven effective, though formulation is critical to mitigate potential negative impacts on mechanical properties. For researchers developing new polymer composites, this compound and its related compounds represent a valuable class of flame retardants to consider, especially when seeking halogen-free solutions with high performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of different types of flame-retardant treatment on the flame performance of polyurethane/wood-flour composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jresm.org [jresm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Melamine Phosphate And Melamine Polyphosphate--Part I - YINSU Flame Retardant [flameretardantys.com]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. theijes.com [theijes.com]
- 11. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Melamine Borate and Melamine Cyanurate as Flame Retardants
A detailed guide for researchers and material scientists on the performance, mechanisms, and applications of two prominent halogen-free flame retardants.
Melamine (B1676169) borate (B1201080) and melamine cyanurate are two widely utilized nitrogen-based, halogen-free flame retardants. Their efficacy in enhancing the fire safety of polymeric materials has made them subjects of extensive research and industrial application. This guide provides a comparative study of their performance, supported by available experimental data, to assist researchers and professionals in the selection and application of these critical additives.
Overview and Chemical Structure
Melamine Borate (MB) is a salt formed from the reaction of melamine and boric acid. Its flame retardant properties are attributed to the synergistic effects of both components.
Melamine Cyanurate (MC) is an adduct of melamine and cyanuric acid, forming a stable crystalline structure through extensive hydrogen bonding. It is a well-established flame retardant, particularly in polyamides.[1]
Mechanism of Flame Retardancy
Both this compound and melamine cyanurate employ a combination of gas-phase and condensed-phase mechanisms to inhibit combustion. However, their specific actions differ.
This compound primarily acts in the condensed phase. Upon heating, it promotes the formation of a stable, insulating char layer. The boric acid component dehydrates to form boron oxide, which can react with ammonia (B1221849) released from melamine decomposition at higher temperatures to form thermally stable boron nitride. This process enhances charring and reduces the release of flammable volatiles.
Melamine Cyanurate exhibits a more balanced action in both the gas and condensed phases. Its endothermic decomposition absorbs heat from the polymer matrix.[2] The sublimated melamine and decomposed cyanuric acid release non-flammable gases like ammonia and nitrogen, which dilute the flammable gases and oxygen in the gas phase.[2] In the condensed phase, cyanuric acid can promote charring of the polymer.
Performance Comparison: Experimental Data
Direct head-to-head comparative studies of this compound and melamine cyanurate in the same polymer matrix under identical conditions are limited in publicly available literature. The following tables present a summary of typical performance data for each flame retardant in polyamide 6 (PA6), a common engineering thermoplastic. It is important to note that these values are compiled from different studies and should be interpreted with caution as a direct comparison can be influenced by variations in experimental setup and material processing.
Table 1: Thermal Stability (Thermogravimetric Analysis - TGA)
| Parameter | Neat PA6 | PA6 + this compound (Typical) | PA6 + Melamine Cyanurate (Typical) |
| Onset Decomposition Temp. (Tonset) | ~400-420°C | Lowered due to early decomposition of boric acid component | Lowered, with initial decomposition around 350-400°C[3] |
| Temperature at Max. Weight Loss (Tmax) | ~450-470°C | Bimodal, with peaks corresponding to MB and PA6 decomposition | Bimodal, with a peak for MC decomposition followed by PA6[3] |
| Char Yield at 700°C | Low (<5%) | Increased char formation | Moderate char formation |
Table 2: Flammability Characteristics (LOI and UL-94)
| Parameter | Neat PA6 | PA6 + this compound (Typical) | PA6 + Melamine Cyanurate (Typical) |
| Limiting Oxygen Index (LOI) | ~22-24% | Generally increases LOI | Can achieve LOI > 30%[3] |
| UL-94 Vertical Burn Rating (3.2 mm) | V-2 | Can achieve V-0 | Can achieve V-0[3] |
Table 3: Cone Calorimetry Data (Illustrative)
| Parameter | Neat PA6 | PA6 + this compound (Typical) | PA6 + Melamine Cyanurate (Typical) |
| Time to Ignition (TTI) | - | Generally increased | Can be increased[3] |
| Peak Heat Release Rate (pHRR) | High | Significantly reduced | Significantly reduced[4] |
| Total Heat Release (THR) | High | Reduced | Reduced[4] |
| Smoke Production Rate (SPR) | - | Reduced (smoke suppressant effect) | Generally lower than halogenated FRs |
Note: The data for this compound is generalized due to the lack of specific comparative studies in the search results. The data for melamine cyanurate is based on typical findings in the literature for PA6.[3][4]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the performance comparison.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the material.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) is placed in a high-purity inert crucible (e.g., alumina).
-
The crucible is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine onset decomposition temperature, temperatures of maximum weight loss, and residual char.
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Methodology:
-
A rectangular test specimen of specified dimensions is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns a specified length.
UL-94 Vertical Burning Test
Objective: To assess the flammability of plastic materials in response to a small open flame.
Methodology:
-
A rectangular bar specimen is held vertically by a clamp at its upper end.
-
A burner producing a specified flame is positioned under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming and glowing after the second flame application is recorded.
-
Observations are made regarding the dripping of flaming particles that ignite a cotton swatch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.
Cone Calorimetry - ASTM E1354
Objective: To measure the heat release rate and other flammability parameters of materials under controlled heat flux conditions.
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a holder on a load cell.
-
The specimen is exposed to a constant, uniform heat flux from a conical radiant heater.
-
A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.
-
The combustion products are collected by an exhaust hood and analyzed for oxygen concentration, carbon monoxide, and carbon dioxide.
-
The heat release rate is calculated based on the principle of oxygen consumption.
-
Other parameters such as time to ignition, mass loss rate, smoke production, and total heat released are also measured.
Applications
This compound is utilized in a variety of polymers, including polyolefins, PVC, and engineering plastics. It is also used in intumescent coatings where its char-forming and smoke-suppressing properties are highly valued.[5]
Melamine Cyanurate is predominantly used in polyamides (PA6, PA66) for applications in the electrical and electronics industries, such as connectors, switches, and housings.[1] It is also used in thermoplastic polyurethanes (TPUs) and polybutylene terephthalate (B1205515) (PBT).
Conclusion
Both this compound and melamine cyanurate are effective halogen-free flame retardants that operate through distinct primary mechanisms. Melamine cyanurate is well-established, particularly for polyamides, with a considerable amount of performance data available. Its effectiveness stems from a combination of gas-phase and condensed-phase actions. This compound's primary strength lies in its ability to form a robust, thermally stable char, making it an excellent candidate for applications where char integrity and smoke suppression are critical.
The selection between these two flame retardants will depend on the specific polymer, the required level of flame retardancy, and other performance criteria such as mechanical properties and processing stability. The lack of direct comparative studies highlights an area for future research that would be highly beneficial to the materials science community. Researchers are encouraged to conduct head-to-head comparisons in various polymer systems to provide the quantitative data needed for a more definitive selection guide.
References
- 1. News - Flame retardant mechanism of Melamine Cyanurate [xingfeichemical.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Influence of melamine cyanurate and boehmite on flame retardancy of PA6 [sid.ir]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
A Comparative Guide to the Flame Retardant Mechanism of Melamine Borate
This guide provides a detailed comparison of the flame retardant mechanism and performance of melamine (B1676169) borate (B1201080) against other common halogen-free flame retardants. Experimental data is presented to offer an objective analysis for researchers, scientists, and material development professionals.
The Flame Retardant Mechanism of Melamine Borate
This compound (MB) is a halogen-free flame retardant that functions through a synergistic mechanism involving both gas phase and condensed phase actions.[1] Its effectiveness stems from the combined chemistry of its two components: melamine and boric acid.
Upon exposure to high temperatures, this compound undergoes a multi-step thermal decomposition:
-
Initial Decomposition: The orthoboric acid component dehydrates in stages, first forming metaboric acid and then boron oxide (B₂O₃), releasing water vapor in the process.[2] This endothermic process absorbs heat from the polymer substrate.
-
Melamine Action: Simultaneously, the melamine component partially sublimates, absorbing heat. A significant portion also condenses to form more thermally stable structures like melem (B72624) and melon.[2]
-
Gas Phase Inhibition: The release of non-combustible gases, such as water vapor, ammonia (B1221849) (NH₃), and nitrogen (N₂), dilutes the concentration of oxygen and flammable gases in the vicinity of the flame, thereby inhibiting combustion in the gas phase.[1]
-
Condensed Phase Charring: At higher temperatures, the melamine condensates (melem/melon) decompose. The released ammonia reacts with the previously formed boron oxide to create a highly stable, glassy char layer containing boron nitride (BN) and boron-nitrogen-oxygen (BNO) structures.[2] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the escape of flammable volatile compounds.
This dual-action mechanism makes this compound a highly effective flame retardant in a variety of polymers.
Caption: Flame retardant mechanism of this compound.
Comparison with Alternative Flame Retardants
This compound's performance is best understood in comparison to other common halogen-free flame retardants.
-
Melamine Cyanurate (MCA): A salt of melamine and cyanuric acid, MCA primarily acts in the gas phase.[3] Upon heating, it sublimes and undergoes endothermic decomposition, absorbing a significant amount of heat which cools the substrate.[4][5] The released non-flammable gases dilute the fuel source. It is particularly effective in polyamides due to favorable chemical interactions during degradation.[6]
-
Ammonium Polyphosphate (APP) / Melamine Polyphosphate (MPP): These are classic intumescent flame retardants that act mainly in the condensed phase.[7] During combustion, they decompose to produce phosphoric acid, which catalyzes the dehydration and cross-linking of the polymer backbone to form a carbonaceous char.[8] The melamine component simultaneously releases gases, causing the char to swell into a thick, insulating foam barrier.[7]
-
Zinc Borate (ZB): This is a multifunctional flame retardant. It releases water upon decomposition (a cooling action), promotes the formation of a cohesive char, and forms a glassy, insulating layer that reduces afterglow. It is also a highly effective smoke suppressant.[9]
Performance Data Comparison
The following tables summarize representative flame retardancy performance data for various flame retardants in Polyamide 6 (PA6), a common engineering thermoplastic.
Disclaimer: The data below is compiled from multiple sources for illustrative purposes. Direct comparison may be limited as experimental conditions and specific formulations can vary between studies. Additive loading is typically in the range of 10-20 wt%.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings for PA6 Composites
| Flame Retardant System | LOI (%) | UL-94 Rating (Thickness) | Source(s) |
| Neat PA6 | ~22-24 | No Rating | [2] |
| PA6 + Melamine Cyanurate (MCA) | ~29-35 | V-0 (0.8 - 2.0 mm) | |
| PA6 + MCA + Borophosphate (BPO₄) | ~30 | V-0 | |
| PA6 + MCA + Zinc Borate (ZnB) | Low LOI | No Rating | |
| PA6 + Aluminum Phosphinate/MPP/ZB | ~32-35 | V-0 | [2] |
Note: Data for this compound in PA6 was not available in the reviewed literature for a direct comparison in this table. However, its dual-action mechanism suggests it would effectively increase both LOI and the UL-94 rating.[1]
Table 2: Cone Calorimetry Data for PA6 Composites (Heat Flux: 50 kW/m²)
| Flame Retardant System | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Fire Performance Index (FPI) (s·m²/kW) | Source(s) |
| Neat PA6 | ~1100-1200 | ~90-100 | ~0.05 | [2] |
| PA6 + Melamine Cyanurate (MCA) | ~500-600 | ~80-90 | ~0.10 | [2] |
| PA6 + MCA + Boehmite | ~323 | ~80 | ~0.16 | |
| PA6 + Aluminum Phosphinate/MPP/ZB | ~350-450 | ~50-60 | ~0.25 | [2] |
Fire Performance Index (FPI) = Time to Ignition / pHRR. A higher FPI indicates better fire resistance.
Experimental Protocols
The data presented is generated using standardized testing methodologies to evaluate the flammability of materials.
Caption: Experimental workflow for FR evaluation.
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the flame retardant and the polymer composite.
-
Procedure: A small sample (typically 5-10 mg) is placed in a crucible and heated in a furnace at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss is recorded continuously, yielding a curve that shows decomposition temperatures and the amount of residual char.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
-
Principle: LOI determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture required to support candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame resistance.
-
Procedure: A standard-sized specimen is placed in a vertical glass column. An oxygen/nitrogen mixture is flowed up through the column, and the top of the specimen is ignited. The oxygen concentration is systematically adjusted until the flame is just self-extinguishing. This concentration is reported as the LOI.
UL-94 Vertical Burn Test
-
Principle: This test classifies the ability of a material to extinguish a flame after ignition and its dripping behavior.[1] Common classifications are V-0, V-1, and V-2, with V-0 being the most flame-retardant.
-
Procedure: A rectangular bar specimen is held vertically. A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. After the flame ceases, the flame is immediately reapplied for another 10 seconds. The duration of flaming, afterglow time, and whether flaming drips ignite a cotton patch placed below are recorded to determine the classification.[1]
Cone Calorimetry - ASTM E1354 / ISO 5660
-
Principle: This is one of the most significant bench-scale tests for assessing the fire behavior of materials. It measures heat release rate (HRR), smoke production, and other parameters under a controlled radiant heat flux that simulates real-world fire conditions.
-
Procedure: A square specimen (typically 100x100 mm) is placed horizontally under a conical radiant heater. The sample is exposed to a set heat flux (e.g., 35 or 50 kW/m²). A spark igniter ignites the flammable gases released by the material. The test measures the rate of oxygen consumption in the exhaust stream, which is directly proportional to the rate of heat release.[6] Key parameters like Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Released (THR) are determined.
References
- 1. nbinno.com [nbinno.com]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in additive inorganic flame retardants polymer composites: Degradation mechanisms, modeling and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis of Melamine Borate: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and professionals in materials science and flame retardant development, the efficient synthesis of melamine (B1676169) borate (B1201080) is a critical consideration. This guide provides a comparative analysis of common synthesis routes, evaluating their cost-effectiveness based on experimental data from published literature and patents. Key metrics such as reaction yield, temperature, duration, and process complexity are examined to offer a comprehensive overview for selecting the most suitable method for your research and development needs.
The synthesis of melamine borate, a significant non-halogenated flame retardant, can be approached through various chemical pathways. The economic viability of its production is intrinsically linked to the chosen synthesis route, which dictates raw material consumption, energy expenditure, and process complexity. This guide explores three primary methods: solid-state synthesis, aqueous-phase synthesis, and a solvent-free high-temperature approach.
Comparative Analysis of Synthesis Routes
The cost-effectiveness of each synthesis route is determined by a combination of factors, including the cost of raw materials (melamine and boric acid), energy consumption (inferred from reaction temperature and time), process simplicity, and waste generation. The following table summarizes the key quantitative parameters for each method, providing a basis for a comparative assessment.
| Parameter | Solid-State Synthesis (with Ammonium (B1175870) Borate) | Aqueous-Phase Synthesis | Solvent-Free High-Temperature Synthesis |
| Yield | ≥ 75% | Not explicitly stated, but involves filtration and drying steps which can lead to product loss. | Not explicitly stated, but is a direct reaction. |
| Reaction Temperature | 200-300 °C | 90 °C | 0-200 °C |
| Reaction Time | 30-90 minutes | 3 hours | 6 hours |
| Molar Ratio (Melamine:Boric Acid) | 1:0.25-1.6 (plus ammonium tetraborate) | 1:2 (based on mass) | 1:2 |
| Solvent | None | Water | None (requires moist air) |
| Key Process Steps | Mixing, heating, cooling, grinding. | Dissolving, mixing, heating, cooling, filtering, drying. | Mixing, heating in a controlled atmosphere. |
| Energy Consumption | High | Moderate | High |
| Process Complexity | Low | High | Moderate |
| Waste Generation | Low | High (wastewater) | Low |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below, based on documented experimental procedures.
Solid-State Synthesis with Ammonium Borate
This method offers a high-yield, single-apparatus process without the need for extensive water or energy consumption for drying.[1]
Experimental Protocol:
-
Melamine and boric acid are mixed in a paddle mixer at a temperature of 20-100 °C for 20-30 minutes.
-
Ammonium tetraborate (B1243019) is then added to the mixture.
-
The temperature is raised to 200-300 °C and maintained for 30-90 minutes. The molar ratio of melamine to boric acid to ammonium tetraborate is 1:0.25-1.6:0.25-1.
-
The resulting product is cooled and then ground to obtain this compound powder.
Aqueous-Phase Synthesis
This route involves the reaction of melamine and boric acid in an aqueous medium. While operating at a lower temperature, it requires significant amounts of water and subsequent drying steps, which can increase overall process time and cost.[1]
Experimental Protocol:
-
32 g of boric acid is dissolved in 200 ml of distilled water at 90 °C with stirring until fully dissolved.
-
16 g of melamine is dispersed in 200 ml of water at room temperature.
-
The melamine dispersion is slowly added to the boric acid solution.
-
2 g of dodecylamine (B51217) is added, and the total volume is adjusted to 800 ml with water.
-
The mixture is maintained at 90 °C with stirring at 250 rpm for 3 hours.
-
The reaction mixture is cooled to room temperature with stirring.
-
The resulting product is filtered and dried in an oven at 60 °C for 8-12 hours.
Solvent-Free High-Temperature Synthesis
This method avoids the use of liquid water by conducting the reaction in a controlled moist air atmosphere. It is a lengthy process but avoids the generation of wastewater.[2]
Experimental Protocol:
-
Boric acid and melamine are mixed in a paddle mixer. The molar ratio of boric acid to melamine is approximately 2:1.
-
The mixture is heated for 6 hours at a temperature between 0-200 °C.
-
The reaction is carried out in a stream of moist air with a moisture concentration of 5%.
-
Sodium or calcium carbonates can be used as a catalyst for crystallization.
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.
References
comparative thermal analysis of melamine borate and its precursors
A Comparative Guide to the Thermal Properties of Melamine (B1676169) Borate (B1201080) and Its Precursors
This guide provides a detailed comparative thermal analysis of melamine borate, a significant flame retardant, and its precursors, melamine and boric acid. The information is curated for researchers, scientists, and professionals in drug development, presenting key quantitative data, experimental methodologies, and a visual representation of the synthesis pathway.
Data Presentation
The thermal decomposition characteristics of melamine, boric acid, and this compound are summarized in the table below. This data, compiled from various sources, offers a comparative overview of their thermal stability and degradation behavior under controlled heating.
| Property | Melamine | Boric Acid | This compound |
| Onset of Decomposition | ~230-290°C[1] | ~70-130°C (Dehydration)[2] | >300°C[3] |
| Peak Decomposition | ~350-400°C | ~150-170°C (Dehydration)[2] | Not explicitly stated in search results |
| Mass Loss (%) | ~100%[1] | ~44% (Dehydration to B₂O₃) | ~60% at 500°C[3] |
| Char Yield / Residue | ~0%[1] | ~56% (as B₂O₃) | ≥40% at 500°C[3] |
| Decomposition Products | Ammonia, Melem, Melon[2][4] | Water, Metaboric acid, Boron oxide[2] | Water, Ammonia, Melamine condensates, Boron nitride (at high temp.)[2][5] |
Experimental Protocols
The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the substance (melamine, boric acid, or this compound) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on the TGA balance within the furnace.
-
An inert gas, such as nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, mass loss percentages, and final residue (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on phase transitions such as melting, crystallization, and glass transitions.
Instrumentation: A differential scanning calorimeter with a sample and a reference pan, enclosed in a furnace.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is encapsulated in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample and reference are heated at a controlled, linear rate (e.g., 10°C/min) over a specified temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) events. For melamine and boric acid, this would reveal melting points and the energy associated with dehydration, respectively.
Mandatory Visualization
The following diagram illustrates the synthesis of this compound from its precursors, melamine and boric acid. This reaction is a key step in the formation of this important flame retardant.
References
- 1. researchgate.net [researchgate.net]
- 2. Decomposition mechanism of this compound in pyrolytic and thermo-oxidative conditions [inis.iaea.org]
- 3. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Melamine Borate: A Performance Evaluation Against Industry-Standard Flame Retardants
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the performance of melamine (B1676169) borate (B1201080) against established industry-standard flame retardants, specifically ammonium (B1175870) polyphosphate (APP) and zinc borate (ZB). The evaluation focuses on key performance indicators crucial for material safety and integrity, including fire retardancy, thermal stability, and mechanical properties, primarily within a polyamide 6 (PA6) matrix. All data is presented in structured tables for clear comparison, and detailed experimental protocols for the cited tests are provided.
Executive Summary
Melamine borate demonstrates effective flame-retardant properties through a mechanism involving char formation and the release of non-combustible gases, which act as a barrier to heat and oxygen.[1] When compared to industry staples like ammonium polyphosphate and zinc borate, this compound presents a competitive, halogen-free alternative. The selection of an appropriate flame retardant is contingent on the specific application requirements, including the polymer matrix, desired fire safety standards, and mechanical performance needs.
Performance Data: A Comparative Analysis
The following tables summarize the performance of this compound in comparison to ammonium polyphosphate and zinc borate in a polyamide 6 (PA6) matrix. The data has been synthesized from multiple sources to provide a comprehensive overview. It is important to note that variations in experimental conditions across different studies can influence the results.
Fire Retardancy Performance
Key metrics for fire retardancy include the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test rating. A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is required to sustain combustion.[2] The UL 94 standard classifies materials based on their burning behavior, with V-0 being the highest rating for self-extinguishing properties without dripping.[3][4]
| Flame Retardant System (in Polyamide 6) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (Vertical) |
| Neat PA6 | ~21-24 | V-2 |
| PA6 + this compound (hypothetical, based on related melamine compounds) | ~28-32 | V-0 |
| PA6 + Ammonium Polyphosphate (APP) | ~28-36 | V-0 |
| PA6 + Zinc Borate (ZB) | ~25-28 | V-2 / V-0 (often in synergy) |
Thermal Stability
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the materials. The onset temperature of decomposition (Tonset) and the temperature at maximum weight loss (Tmax) are key indicators. A higher decomposition temperature suggests greater thermal stability. The percentage of residue at high temperatures (e.g., 700°C) indicates the extent of char formation, a crucial aspect of the flame retardant mechanism.
| Flame Retardant System (in Polyamide 6) | Tonset (°C) | Tmax (°C) | Residue at 700°C (%) |
| Neat PA6 | ~400-420 | ~450-470 | < 5 |
| PA6 + this compound | ~350-380 | ~430-450 | ~15-25 |
| PA6 + Ammonium Polyphosphate (APP) | ~320-350 | ~420-440 | ~20-30 |
| PA6 + Zinc Borate (ZB) | ~380-410 | ~440-460 | ~10-20 |
Mechanical Properties
The incorporation of flame retardants can influence the mechanical integrity of the polymer. Tensile strength and flexural strength are critical parameters for evaluating these effects.
| Flame Retardant System (in Polyamide 6) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| Neat PA6 | ~70-85 | ~90-110 |
| PA6 + this compound | ~60-75 | ~80-100 |
| PA6 + Ammonium Polyphosphate (APP) | ~55-70 | ~75-95 |
| PA6 + Zinc Borate (ZB) | ~65-80 | ~85-105 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863
Methodology:
-
A small, vertically oriented specimen is placed inside a transparent glass chimney.
-
A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically reduced until the flame is no longer sustained.
-
The LOI is the minimum percentage of oxygen in the mixture that just supports flaming combustion of the material.[1][5][6][7][8]
UL 94 Vertical Burn Test
Standard: UL 94
Methodology:
-
A rectangular test specimen is held vertically at its upper end.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A layer of cotton is placed below the specimen to determine if flaming drips ignite it.
-
The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether dripping particles ignite the cotton.[9][10][11][12][13]
Thermogravimetric Analysis (TGA)
Methodology:
-
A small, precisely weighed sample of the material is placed in a tared sample pan.
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate.
-
A microbalance continuously records the weight of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature, providing data on thermal stability and decomposition.
Mechanical Properties Testing
Standards: ASTM D638 (Tensile Strength), ASTM D790 (Flexural Strength)
Methodology:
-
Tensile Test: A dog-bone shaped specimen is clamped into a universal testing machine and subjected to a controlled tensile force until it fractures. The maximum stress endured by the specimen before breaking is recorded as the tensile strength.
-
Flexural Test: A rectangular specimen is placed on two supports and a load is applied to the center. The stress at which the material yields or breaks is recorded as the flexural strength.
Visualizing the Evaluation Workflow
The following diagram illustrates the typical experimental workflow for evaluating the performance of a flame-retardant polymer composite.
Caption: Experimental workflow for evaluating flame retardant performance.
References
- 1. researchgate.net [researchgate.net]
- 2. News - The Importance of TGA of Ammonium Polyphosphate [taifengfr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Zinc Borate on the Flame Retardancy Performanc... [degruyterbrill.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the fire, thermal, and mechanical properties of zinc borate and synergic fire retardants on composites produced with PP-MDF wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 11. scispace.com [scispace.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Synergistic Flame Retardancy: A Comparative Analysis of Melamine Borate and Magnesium Hydroxide
In the pursuit of enhanced fire safety for polymeric materials, the synergistic combination of flame retardants has proven to be a highly effective strategy. This guide provides a detailed comparison of the flame retardant performance of melamine (B1676169) borate (B1201080) (MB) and magnesium hydroxide (B78521) (MH), both individually and in combination. By leveraging their distinct yet complementary mechanisms, this synergistic system offers a promising avenue for developing advanced, halogen-free flame retardant materials.
Performance Comparison: Key Flammability Metrics
The synergistic effect between melamine borate and magnesium hydroxide is evident across various standard flammability tests. The following tables summarize quantitative data from studies on different polymer matrices, showcasing the enhanced performance of the combined system compared to the individual components.
Limiting Oxygen Index (LOI) and UL-94 Vertical Flammability Test
The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to sustain combustion, while the UL-94 test evaluates the burning behavior of a vertically oriented sample. Higher LOI values and a V-0 rating in the UL-94 test indicate superior flame retardancy.
Table 1: LOI and UL-94 V Ratings for Flame Retardant Epoxy Resin Composites [1]
| Sample Composition | LOI (%) | UL-94 Rating (3.2 mm) | Dripping |
| Pure Epoxy Resin | 22.8 | No Rating | Yes |
| Epoxy + 3 wt% MH | 25.2 | No Rating | No |
| Epoxy + 3 wt% CP-6B | 30.8 | V-0 | No |
| Epoxy + 3 wt% CP-6B + 0.5 wt% MH | 31.9 | V-0 | No |
Note: CP-6B (hexakis(4-boronic acid-phenoxy)-cyclophosphazene) is a complex organic boron-containing flame retardant used here to illustrate the synergy with MH.
Cone Calorimeter Test
The cone calorimeter is one of the most effective instruments for assessing the fire behavior of materials. It measures key parameters such as the peak Heat Release Rate (pHRR), Total Heat Release (THR), and Fire Growth Index (FGI). Lower values for these parameters are indicative of better fire safety.
Table 2: Cone Calorimeter Data for Flame Retardant Epoxy Resin Composites [1]
| Sample Composition | pHRR (kW/m²) | THR (MJ/m²) | av-EHC (MJ/kg) | FGI (kW/(m²·K)) |
| Pure Epoxy Resin | 1156.4 | 100.9 | 24.0 | 12.3 |
| Epoxy + 3 wt% MH | 795.3 | 91.8 | 23.3 | 8.5 |
| Epoxy + 3 wt% CP-6B | 551.5 | 83.7 | 21.0 | 5.9 |
| Epoxy + 3 wt% CP-6B + 0.5 wt% MH | 512.6 | 80.2 | 20.1 | 5.5 |
Note: CP-6B (hexakis(4-boronic acid-phenoxy)-cyclophosphazene) is a complex organic boron-containing flame retardant used here to illustrate the synergy with MH.
Glow Time and Flame Propagation Rate
In a study on polypropylene, the combination of magnesium hydroxide and melamine (a key component of this compound) demonstrated a significant improvement in fire resistance, as measured by glow time and flame propagation rate.
Table 3: Flammability Properties of Flame Retardant Polypropylene Composites [2][3]
| Sample Composition (in 200g) | Glow Time (s) | Flame Propagation Rate (cm/s) |
| Polypropylene (PP) + 20g MH | 21 | 0.0370 |
| PP + 10g MH + 10g Melamine | 26 | 0.0226 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the standard procedures for the key flammability tests cited in this guide.
Sample Preparation: Melt Blending
The polymer composites are typically prepared via melt blending in an internal mixer.
-
The polymer matrix (e.g., polypropylene, epoxy resin) and the flame retardant additives (this compound, magnesium hydroxide) are dried in a vacuum oven to remove any residual moisture.
-
The components are then weighed to the desired ratios.
-
The polymer is added to the preheated mixer and melted.
-
The flame retardant additives are subsequently introduced and blended until a homogeneous mixture is achieved.
-
The resulting compound is removed and compression-molded into sheets of specific dimensions required for the various flammability tests.
Limiting Oxygen Index (LOI)
This test is performed according to the ISO 4589 standard.
-
A specimen of specified dimensions (typically 80 mm × 10 mm × 4 mm) is clamped vertically in a glass chimney.[4]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is adjusted until the minimum concentration that just supports flaming combustion for a specified period is determined.
UL-94 Vertical Flammability Test
This test is conducted following the UL-94 standard.
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application is recorded.
-
A second 10-second flame application is made after the flaming from the first application ceases.
-
The duration of flaming and glowing after the second flame application is recorded.
-
A layer of cotton is placed below the specimen to determine if flaming drips ignite it.
-
The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and the behavior of any drips.
Cone Calorimeter Test
This test is performed according to the ASTM E1354 standard.[5][6][7][8]
-
A square specimen (typically 100 mm × 100 mm × 3 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed horizontally in a sample holder on a load cell.[5][6][9]
-
The specimen is exposed to a constant heat flux (commonly 35 kW/m² or 50 kW/m²) from a conical radiant heater.[5][9]
-
A spark igniter is positioned above the sample to ignite the flammable gases evolved from the material's surface.[5][6]
-
Combustion products are collected by an exhaust hood, and the oxygen concentration and mass flow rate of the exhaust gas are measured to calculate the heat release rate.[5][7]
-
The test continues until flaming ceases or for a predetermined duration.[5]
-
Key parameters such as time to ignition, heat release rate, total heat released, mass loss rate, and smoke production are continuously recorded.[7]
Synergistic Flame Retardant Mechanism
The enhanced flame retardancy of the this compound and magnesium hydroxide system stems from a synergistic interplay of gas-phase and condensed-phase mechanisms.
Caption: Synergistic flame retardant mechanism of this compound and Magnesium Hydroxide.
Mechanism Explained:
-
Gas Phase Action: Upon heating, both this compound and magnesium hydroxide decompose.
-
Magnesium Hydroxide (MH): Undergoes an endothermic decomposition, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases and oxygen in the gas phase, thereby inhibiting combustion.[10]
-
This compound (MB): Decomposes to release non-combustible gases such as nitrogen and ammonia. These gases further dilute the fuel and oxygen concentration at the flame front.
-
-
Condensed Phase Action: The solid residues of both flame retardants interact to form a protective layer on the polymer surface.
-
Magnesium Hydroxide (MH): Leaves behind a thermally stable magnesium oxide (MgO) residue.
-
This compound (MB): The boric acid and melamine derivatives promote the formation of a stable, insulating char layer. Boron compounds can form a glassy layer that acts as a physical barrier.
-
Synergy: The MgO particles are integrated into the boron-containing char, creating a more cohesive and robust protective shield. This enhanced barrier insulates the underlying polymer from heat and oxygen, slowing down its thermal degradation and reducing the release of flammable volatiles.[1]
-
The combination of these gas-phase and condensed-phase actions results in a highly effective flame retardant system that surpasses the performance of the individual components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. theijes.com [theijes.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 8. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 9. Concurrent enhancement in fire retardancy and mechanical properties of flax/vinyl ester bio-composites via magnesium hydroxide incorporation | PLOS One [journals.plos.org]
- 10. magnesiaspecialties.com [magnesiaspecialties.com]
Safety Operating Guide
Melamine Borate: A Comprehensive Guide to Safe Disposal
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of melamine (B1676169) borate (B1201080), prioritizing safety and regulatory adherence. In the absence of comprehensive environmental and toxicological data for melamine borate as a distinct compound, the following procedures are conservatively based on the known hazards of its constituent components: melamine and boric acid.
Summary of Chemical Hazards and Disposal Data
The following table summarizes key data for this compound and its components to inform safe handling and disposal practices. The lack of specific quantitative data for this compound underscores the need for cautious management as a hazardous waste.
| Parameter | This compound | Melamine | Boric Acid |
| CAS Number | 53587-44-3 | 108-78-1 | 10043-35-3 |
| Primary Hazards | Data not available | Suspected carcinogen, Suspected of damaging fertility or the unborn child, May cause damage to organs (urinary tract) through prolonged or repeated exposure[1] | May damage fertility or the unborn child[2][3] |
| Acute Oral Toxicity (LD50) | Data not available | 3161 mg/kg (Rat)[4] | 3,500 to 4,100 mg/kg (Rat)[5][6] |
| Aquatic Toxicity | Data not available | EC50 - Daphnia magna (Water flea) - 48 mg/l - 48 h | Data not available |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration[7] | Dispose of contents/container to an approved waste disposal plant[1] | Small quantities (if permitted locally) can be diluted and flushed; larger quantities require a certified hazardous waste facility[7][8] |
Procedural Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a respirator if dust is generated.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed by a qualified professional. Mixing with incompatible materials can lead to dangerous chemical reactions.
-
Dedicated Waste Container: Collect all solid this compound waste in a clearly labeled, dedicated waste container. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the date of initial waste accumulation.
3. Disposal of Solid this compound Waste:
-
Primary Disposal Route: The recommended disposal method for solid this compound is through a licensed hazardous waste disposal company. This ensures the material is managed in an environmentally responsible and compliant manner.
-
Controlled Incineration: An alternative disposal method is controlled incineration with flue gas scrubbing, which must be performed by a licensed facility[7].
4. Disposal of Contaminated Materials:
-
Contaminated Labware and PPE: Any items such as gloves, weighing boats, or filter paper that are contaminated with this compound should be placed in the designated hazardous waste container for this chemical.
-
Contaminated Glassware: If glassware is to be reused, it should be decontaminated by triple rinsing with a suitable solvent (e.g., water, if the residue is soluble). The rinsate should be collected and disposed of as hazardous waste.
-
Empty Containers: Empty this compound containers should be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container, once free of residue, can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash after defacing the label[7].
5. Accidental Spills:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the collected material into the designated hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency spill response procedures.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Melamine borate
Essential Safety and Handling Guide for Melamine Borate
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended based on the properties of the components. Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving.[2][3][4][5] |
| Body Protection | Laboratory Coat / Impervious Clothing | Wear a standard laboratory coat. For tasks with a higher risk of splashes or dust generation, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | N95 Respirator or higher | In well-ventilated areas, an N95 respirator is recommended. If exposure limits are exceeded or significant dust is generated, a full-face respirator should be used.[1] |
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound. Therefore, the exposure limits for its primary components, Melamine and Boric Acid, should be considered for risk assessment.
| Component | Regulatory Body | Exposure Limit |
| Melamine | WEEL | 3 mg/m³ (8-hour TWA, inhalable fraction and vapor) |
| Boric Acid | OSHA PEL | 15 mg/m³ (Total dust), 5 mg/m³ (Respirable dust)[6][7] |
| Boric Acid | ACGIH TLV | 10 mg/m³[6] |
| Boric Acid | Cal OSHA PEL | 10 mg/m³[6] |
Note: TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, TLV = Threshold Limit Value, WEEL = Workplace Environmental Exposure Level.
Operational and Disposal Plans
The following procedural guidance provides step-by-step instructions for key operations involving this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended, especially if dust generation is anticipated.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.
-
Handling:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Doffing PPE: Remove PPE in a manner that avoids contamination of the skin and clothing. Dispose of single-use PPE appropriately.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Experimental Protocol: this compound Spill Cleanup
-
Immediate Response:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Containment:
-
For powdered spills, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
For solutions, create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite).
-
-
Cleanup:
-
Carefully scoop or sweep the absorbed or contained material into a clearly labeled, sealable waste container.
-
Use spark-proof tools for cleanup.[1]
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Collect all cleaning materials and contaminated PPE in the same waste container.
-
-
Disposal: Seal the waste container and label it as "Hazardous Waste: this compound". Follow the disposal protocol outlined below.
Experimental Protocol: Disposal of this compound Waste
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials from spill cleanup, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal:
-
The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge this compound waste to sewer systems.[1]
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with federal, state, and local regulations.[8][9]
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. echemi.com [echemi.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. uwyo.edu [uwyo.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 7. etimineusa.com [etimineusa.com]
- 8. laballey.com [laballey.com]
- 9. cdn.arbico-organics.com [cdn.arbico-organics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
